DSM502
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-cyclopropyl-3-methyl-4-[[6-(trifluoromethyl)pyridin-3-yl]methyl]-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O/c1-9-11(8-21-14(9)15(23)22-12-3-4-12)6-10-2-5-13(20-7-10)16(17,18)19/h2,5,7-8,12,21H,3-4,6H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFOVOYRODSYDMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC=C1CC2=CN=C(C=C2)C(F)(F)F)C(=O)NC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of DSM502 Action in Plasmodium falciparum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of DSM502, a promising antimalarial compound, against Plasmodium falciparum, the deadliest species of malaria parasite. This document details the molecular target of this compound, its inhibitory activity, the experimental protocols used to elucidate its function, and the mechanisms by which the parasite can develop resistance.
Executive Summary
This compound is a potent and selective inhibitor of the Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] Unlike their human hosts, malaria parasites are entirely reliant on this pathway for the synthesis of pyrimidines, which are essential for DNA and RNA replication.[2][3] By targeting PfDHODH, this compound effectively halts parasite proliferation. This guide will delve into the specifics of this interaction, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying biochemical and experimental processes.
The Molecular Target: Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH)
The primary molecular target of this compound is the enzyme dihydroorotate dehydrogenase of P. falciparum (PfDHODH).[1] This enzyme catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate.[3][4]
Plasmodium species are incapable of salvaging pyrimidines from their host and therefore depend exclusively on their own de novo synthesis pathway for survival and replication.[2][3] This dependency makes PfDHODH an attractive target for antimalarial drug development, as its inhibition directly leads to parasite death. The significant structural differences between the parasite and human DHODH enzymes allow for the development of highly selective inhibitors like this compound, minimizing off-target effects and potential toxicity in the human host.[5][6]
The Pyrimidine Biosynthesis Pathway
The diagram below illustrates the de novo pyrimidine biosynthesis pathway in P. falciparum and the critical step inhibited by this compound.
Quantitative Analysis of this compound Activity
The potency of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key inhibitory concentrations against the target enzyme and the parasite.
Table 1: In Vitro Enzymatic Inhibition
| Enzyme Target | IC50 (nM) | Reference |
| P. falciparum DHODH (PfDHODH) | 20 | [5] |
| P. vivax DHODH (PvDHODH) | 14 | [5] |
| Human DHODH | No inhibition | [5] |
Table 2: In Vitro Parasite Growth Inhibition
| P. falciparum Strain | EC50 (nM) | Reference |
| 3D7 | 14 | [5] |
Table 3: In Vivo Efficacy in Mouse Models
| Study Parameter | Value | Reference |
| Parasite Clearance (10 mg/kg, p.o.) | 97% | [5] |
| Parasite Clearance (50 mg/kg, p.o.) | 97% | [5] |
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the mechanism of action of this compound.
PfDHODH Inhibition Assay
This assay measures the enzymatic activity of PfDHODH in the presence of an inhibitor. The activity is monitored by the reduction of a dye, 2,6-dichloroindophenol (DCIP).
Protocol:
-
Reagents and Buffer:
-
Assay Buffer: 100 mM HEPES (pH 8.0), 150 mM NaCl, 5% glycerol, 0.05% Triton X-100.
-
Substrates: L-dihydroorotate, decylubiquinone.
-
Indicator Dye: 2,6-dichloroindophenol (DCIP).
-
Enzyme: Recombinant PfDHODH.
-
Inhibitor: this compound.
-
-
Procedure:
-
The assay is conducted in a 384-well plate format.
-
To each well, add 50 µL of assay buffer containing 175 µM L-dihydroorotate, 18 µM decylubiquinone, and 95 µM DCIP.[3]
-
Add varying concentrations of this compound to the wells.
-
Initiate the reaction by adding 12.5 nM of PfDHODH to each well.[3]
-
Incubate the plate at room temperature for 20 minutes.[3]
-
Measure the absorbance at 600 nm using a plate reader.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
P. falciparum In Vitro Growth Inhibition Assay
This assay determines the efficacy of an antimalarial compound against the blood stages of P. falciparum in culture.
Protocol:
-
Materials:
-
P. falciparum culture (e.g., 3D7 strain).
-
Human red blood cells.
-
Culture medium (e.g., RPMI 1640 supplemented with AlbuMAX).
-
DNA-intercalating dye (e.g., SYBR Green I).
-
96-well plates.
-
-
Procedure:
-
Synchronize the parasite culture to the ring stage.
-
Prepare serial dilutions of this compound in the culture medium.
-
Plate the parasitized red blood cells at a specific parasitemia (e.g., 0.5%) and hematocrit in the 96-well plates.
-
Add the this compound dilutions to the wells.
-
Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂).[3]
-
After incubation, lyse the red blood cells and add SYBR Green I dye.
-
Measure the fluorescence intensity, which is proportional to the amount of parasite DNA.
-
The EC50 value is determined by plotting the percentage of growth inhibition against the logarithm of the drug concentration.
-
Experimental Workflow for Inhibitor Characterization
The following diagram outlines the typical workflow for identifying and characterizing a PfDHODH inhibitor like this compound.
Mechanism of Resistance
Resistance to DHODH inhibitors can emerge through mutations in the pfdhodh gene.[7] These mutations typically occur in or near the drug-binding site, altering the enzyme's affinity for the inhibitor while ideally preserving its catalytic function. For the related triazolopyrimidine inhibitor DSM265, a G181C mutation has been identified in resistant parasite lines.[7] This mutation is located in the inhibitor-binding pocket and reduces the potency of the drug.[7] Continuous monitoring for the emergence of such mutations is crucial for the long-term viability of PfDHODH inhibitors as antimalarial agents.
Conclusion
This compound's mechanism of action, centered on the selective inhibition of the essential P. falciparum enzyme PfDHODH, represents a highly promising strategy for antimalarial therapy. Its potent activity against the parasite and selectivity over the human enzyme underscore its potential as a clinical candidate. A thorough understanding of its interaction with PfDHODH, the methods to assess its efficacy, and the potential for resistance are critical for its continued development and deployment in the fight against malaria.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 2. Identification of a metabolically stable triazolopyrimidine-based dihydroorotate dehydrogenase inhibitor with anti-malarial activity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase with Anti-malarial Activity in the Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Resistance Selections for Plasmodium falciparum Dihydroorotate Dehydrogenase Inhibitors Give Mutants with Multiple Point Mutations in the Drug-binding Site and Altered Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. A long-duration dihydroorotate dehydrogenase inhibitor (DSM265) for prevention and treatment of malaria - PMC [pmc.ncbi.nlm.nih.gov]
The Molecular Target of DSM502: A Technical Guide to Dihydroorotate Dehydrogenase in Malaria Parasites
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the molecular target and mechanism of action of the antimalarial compound DSM502. The document provides a comprehensive overview of the target enzyme, dihydroorotate dehydrogenase (DHODH), its role in the essential pyrimidine biosynthesis pathway of Plasmodium falciparum, and the experimental methodologies used to validate it as a drug target.
Executive Summary
This compound is a selective inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway. Unlike their human hosts, malaria parasites lack a pyrimidine salvage pathway, making them entirely dependent on this de novo synthesis for survival and replication. This dependency validates PfDHODH as a promising target for antimalarial drug development. This compound exhibits potent and selective inhibition of PfDHODH at nanomolar concentrations, with minimal activity against the human ortholog, ensuring a favorable safety profile. This guide will explore the biochemical and structural basis of this compound's activity, the experimental protocols for its characterization, and its impact on the parasite's metabolic pathways.
The Target: Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH)
PfDHODH is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate.[1][2] This enzymatic reaction is essential for the synthesis of pyrimidine nucleotides, which are vital for DNA and RNA replication, processes that are highly active during the parasite's rapid proliferation within the host.[3] The genetic validation of PfDHODH as an essential enzyme in P. falciparum confirms its suitability as a drug target.[4]
Quantitative Data on this compound Inhibition
This compound demonstrates potent and selective inhibitory activity against PfDHODH. The following table summarizes key quantitative data from various studies.
| Parameter | P. falciparum DHODH (PfDHODH) | P. vivax DHODH (PvDHODH) | Human DHODH | P. falciparum 3D7 cells (EC50) | Reference |
| IC50 | 20 nM | 14 nM | No inhibition | 14 nM | [3] |
Experimental Protocols
This section details the key experimental methodologies used to identify, characterize, and validate the interaction between this compound and PfDHODH.
Recombinant PfDHODH Expression and Purification
The production of active, recombinant PfDHODH is a prerequisite for in vitro enzymatic assays and structural studies.
Objective: To express and purify recombinant PfDHODH from E. coli.
Methodology:
-
Gene Synthesis and Cloning: The gene encoding PfDHODH (with the N-terminal mitochondrial targeting sequence removed) is synthesized and cloned into an expression vector, such as pET, often with a polyhistidine tag to facilitate purification.
-
Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) at a specific concentration (e.g., 0.1 mM) and the culture is incubated at a controlled temperature (e.g., 37°C) for a defined period (e.g., 48 hours).[5][6][7]
-
Cell Lysis and Solubilization: Bacterial cells are harvested by centrifugation and lysed. As PfDHODH is a membrane-associated protein, solubilization from the membrane fraction is achieved using detergents.
-
Purification: The recombinant protein is purified from the cell lysate using affinity chromatography, such as Immobilized Metal Affinity Chromatography (IMAC), followed by further purification steps like ion exchange and size-exclusion chromatography to achieve high purity.[5][6][7]
PfDHODH Enzyme Inhibition Assay
This assay is used to determine the inhibitory potency (IC50) of compounds like this compound against PfDHODH.
Objective: To measure the in vitro inhibition of PfDHODH activity by this compound.
Methodology:
-
Reaction Mixture: The assay is typically performed in a 384-well plate format in a buffer solution (e.g., 100 mM HEPES, pH 8.0) containing 150 mM NaCl, 5% glycerol, and 0.05% Triton X-100.[1]
-
Enzyme and Substrates: A defined concentration of purified recombinant PfDHODH (e.g., 12.5 nM) is added to the reaction mixture along with its substrates: L-dihydroorotate (e.g., 175 µM) and a ubiquinone analog such as decylubiquinone (e.g., 18 µM).[1]
-
Inhibitor Addition: this compound is added at varying concentrations to determine a dose-response curve.
-
Detection: The enzymatic reaction, which involves the reduction of ubiquinone, is coupled to the reduction of a chromogenic or fluorogenic reporter molecule. A common method monitors the reduction of 2,6-dichloroindophenol (DCIP) at 600 nm.[1] Alternatively, a fluorescence-based assay using resazurin, which is reduced to the fluorescent resorufin, can be employed for high-throughput screening.[8]
-
Data Analysis: The percentage of enzyme inhibition is plotted against the logarithm of the inhibitor concentration, and the IC50 value is calculated from the resulting sigmoidal dose-response curve.[1]
X-ray Crystallography of PfDHODH-DSM502 Complex
Structural studies provide a detailed view of the inhibitor binding site and the molecular interactions that mediate inhibition.
Objective: To determine the three-dimensional structure of PfDHODH in complex with this compound.
Methodology:
-
Crystallization: The purified recombinant PfDHODH is co-crystallized with the inhibitor. This often requires optimization of protein constructs, such as deleting flexible surface loops, to obtain high-quality crystals.[1][9] Crystals are grown using vapor diffusion methods with specific precipitants and buffer conditions.
-
Data Collection: The crystals are cryo-cooled and diffraction data are collected using a high-intensity X-ray source, such as a synchrotron beamline.[9]
-
Structure Determination and Refinement: The crystal structure is solved using molecular replacement with a known DHODH structure as a search model.[9] The initial model is then refined against the collected diffraction data to produce a final, high-resolution structure of the PfDHODH-inhibitor complex.[9]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the pyrimidine biosynthesis pathway in Plasmodium falciparum and the experimental workflow for identifying and characterizing PfDHODH inhibitors.
Figure 1: The de novo pyrimidine biosynthesis pathway in Plasmodium falciparum.
Figure 2: Workflow for the discovery and development of PfDHODH inhibitors.
Conclusion
This compound's selective and potent inhibition of Plasmodium falciparum dihydroorotate dehydrogenase underscores the validity of this enzyme as a prime antimalarial drug target. The parasite's absolute reliance on the de novo pyrimidine biosynthesis pathway provides a clear therapeutic window, allowing for targeted disruption of parasite replication with minimal impact on the human host. The detailed experimental protocols and structural insights presented in this guide provide a solid foundation for further research and development of novel DHODH inhibitors to combat malaria.
References
- 1. Novel Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase with Anti-malarial Activity in the Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Plasmodium dihydroorotate dehydrogenase: a promising target for novel anti-malarial chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. scielo.br [scielo.br]
- 8. A high-throughput fluorescence-based assay for Plasmodium dihydroorotate dehydrogenase inhibitor screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The X-ray structure of Plasmodium falciparum dihydroorotate dehydrogenase bound to a potent and selective N-phenylbenzamide inhibitor reveals novel binding-site interactions - PMC [pmc.ncbi.nlm.nih.gov]
DSM502: A Selective Dihydroorotate Dehydrogenase (DHODH) Inhibitor for Antimalarial Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
DSM502 is a novel, potent, and selective inhibitor of Plasmodium dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway of the malaria parasite. Unlike the human host, Plasmodium parasites are entirely reliant on this pathway for survival, making DHODH a highly attractive target for antimalarial drug development. This compound, a pyrrole-based compound, demonstrates nanomolar potency against both Plasmodium falciparum and Plasmodium vivax DHODH while exhibiting excellent selectivity with no significant inhibition of the mammalian ortholog. This selectivity profile, coupled with demonstrated in vivo efficacy in a mouse model of malaria, positions this compound as a promising lead compound for the development of new antimalarial agents. This technical guide provides a comprehensive overview of the preclinical data and experimental methodologies associated with the evaluation of this compound.
Introduction
Malaria remains a significant global health challenge, with increasing parasite resistance to existing therapies necessitating the discovery and development of novel antimalarial drugs with new mechanisms of action. The de novo pyrimidine biosynthesis pathway is essential for the proliferation of the malaria parasite, which, unlike its human host, cannot salvage pyrimidines from the host environment. Dihydroorotate dehydrogenase (DHODH) catalyzes the fourth and rate-limiting step in this pathway, the oxidation of dihydroorotate to orotate. The significant structural differences between the parasite and human DHODH enzymes allow for the development of species-selective inhibitors.
This compound (N-cyclopropyl-3-methyl-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide) emerged from a lead optimization program of a pyrrole-based chemical series. It exhibits potent and selective inhibition of Plasmodium DHODH, leading to the disruption of pyrimidine synthesis and subsequent parasite death.
Mechanism of Action
This compound acts as a selective inhibitor of Plasmodium DHODH. By binding to the enzyme, it blocks the conversion of dihydroorotate to orotate, a crucial step in the de novo synthesis of pyrimidines (uridine monophosphate - UMP), which are essential for the synthesis of DNA, RNA, and other vital macromolecules in the parasite.
Figure 1: Simplified signaling pathway of DHODH inhibition by this compound.
Quantitative Data
The following tables summarize the key in vitro and in vivo quantitative data for this compound.
Table 1: In Vitro Activity of this compound
| Target/Assay | Species/Strain | IC50 (nM) | EC50 (nM) |
| DHODH | P. falciparum | 20 | - |
| DHODH | P. vivax | 14 | - |
| Whole Cell | P. falciparum 3D7 | - | 14 |
| DHODH | Human | >100,000 | - |
Table 2: In Vivo Efficacy of this compound in a P. falciparum SCID Mouse Model
| Dose (mg/kg) | Dosing Regimen | Parasite Clearance (%) |
| 10 | p.o. once daily for 4 days | 97 |
| 50 | p.o. once daily for 4 days | 97 |
Table 3: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value (at 18.3 mg/kg, single p.o. dose) | Value (at 50 mg/kg, single p.o. dose) | Value (at 2.8 mg/kg, single i.v. dose) |
| Oral Bioavailability (%) | >100 | >100 | - |
| t1/2 (h) | 2.6 | 3.6 | 2.8 |
| Cmax (µM) | 8.4 | 42.3 | - |
| Plasma Clearance (mL/min/kg) | - | - | 26.1 |
| Vss (L/kg) | - | - | 1.2 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
DHODH Enzyme Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of DHODH.
-
Enzyme and Substrate Preparation: Recombinant P. falciparum and P. vivax DHODH are expressed and purified. Dihydroorotate (DHO) is used as the substrate, and decylubiquinone is used as the electron acceptor.
-
Assay Reaction: The reaction is typically performed in a 96-well plate format. The reaction mixture contains buffer, the respective DHODH enzyme, and varying concentrations of the test compound (e.g., this compound).
-
Initiation and Incubation: The reaction is initiated by the addition of DHO. The plate is incubated at a controlled temperature (e.g., 25°C).
-
Detection: The reduction of decylubiquinone is coupled to the reduction of a chromogenic substrate, such as 2,6-dichloroindophenol (DCIP), which can be monitored spectrophotometrically at a specific wavelength (e.g., 600 nm).
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a no-inhibitor control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined by fitting the data to a dose-response curve.
In Vitro P. falciparum Growth Inhibition Assay
This assay determines the potency of a compound against the growth of malaria parasites in a red blood cell culture.
-
Parasite Culture: Asexual stages of P. falciparum (e.g., 3D7 strain) are maintained in a continuous in vitro culture in human erythrocytes in a complete culture medium.
-
Assay Setup: The assay is performed in a 96-well plate. Asynchronous parasite cultures are diluted to a specific parasitemia and hematocrit. Test compounds are serially diluted and added to the wells.
-
Incubation: The plates are incubated for a defined period (e.g., 72 hours) under a specific gas mixture (e.g., 5% CO2, 5% O2, 90% N2) at 37°C.
-
Growth Measurement: Parasite growth is quantified using a fluorescent DNA-binding dye (e.g., SYBR Green I). The plate is lysed, and the fluorescence is measured using a plate reader.
-
Data Analysis: The EC50 value, the concentration of the compound that inhibits parasite growth by 50%, is calculated by fitting the fluorescence data to a dose-response curve.
P. falciparum SCID Mouse Model of Efficacy
This in vivo model assesses the efficacy of an antimalarial compound in a mammalian host.
-
Animal Model: Severe combined immunodeficient (SCID) mice are engrafted with human erythrocytes.
-
Infection: The mice are infected with P. falciparum parasites.
-
Treatment: Once a stable parasitemia is established, the mice are treated with the test compound (e.g., this compound) via a specific route (e.g., oral gavage) and dosing regimen. A vehicle control group is also included.
-
Monitoring: Parasitemia is monitored daily by microscopic examination of Giemsa-stained blood smears.
-
Efficacy Determination: The efficacy of the compound is determined by the reduction in parasitemia in the treated group compared to the vehicle control group.
Visualizations
The following diagrams illustrate the experimental workflow for the evaluation of this compound and the logical relationship of its mechanism of action.
Figure 2: Experimental workflow for the evaluation of this compound.
Figure 3: Logical flow of this compound's antimalarial action.
Conclusion
This compound is a highly promising antimalarial lead compound that selectively targets Plasmodium DHODH. Its potent in vitro activity against both major human malaria parasites, excellent selectivity over the human enzyme, and demonstrated in vivo efficacy underscore its potential for further development. The data and protocols presented in this guide provide a comprehensive foundation for researchers and drug development professionals interested in the advancement of DHODH inhibitors as a novel class of antimalarial therapeutics.
The Discovery and Synthesis of DSM502: A Potent Inhibitor of Plasmodium Dihydroorotate Dehydrogenase
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the discovery, synthesis, and mechanism of action of DSM502, a promising antimalarial compound. This compound is a pyrrole-based inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a critical enzyme in the pyrimidine biosynthesis pathway of the malaria parasite. This document provides a comprehensive overview of the lead optimization process, detailed experimental protocols for its synthesis and evaluation, and a summary of its potent in vitro and in vivo activity. The content herein is intended to serve as a valuable resource for researchers in the field of antimalarial drug discovery and development.
Introduction
Malaria remains a significant global health challenge, with the continuous emergence of drug-resistant Plasmodium falciparum strains necessitating the development of novel therapeutics with new mechanisms of action.[1] The parasite's pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA, presents a key therapeutic target. Unlike humans, who can salvage pyrimidines from their host, Plasmodium parasites are primarily dependent on the de novo synthesis pathway, making the enzymes in this pathway attractive targets for selective inhibition.[2]
One such enzyme is dihydroorotate dehydrogenase (DHODH), which catalyzes the oxidation of dihydroorotate to orotate.[2] The discovery of DSM265, a triazolopyrimidine-based inhibitor of PfDHODH, validated this enzyme as a druggable target for malaria.[3] Building on this, a pyrrole-based series of PfDHODH inhibitors was identified through a target-based screen, leading to a lead optimization program that ultimately yielded this compound.[3][4] this compound demonstrates potent and selective inhibition of PfDHODH, with excellent activity against P. falciparum in both in vitro and in vivo models.[4]
Discovery and Lead Optimization
The journey to this compound began with the identification of a pyrrole-based hit compound, DSM43, from a target-based screen against PfDHODH.[4] While DSM43 showed promising initial activity, it required significant optimization to improve its potency, pharmacokinetic properties, and reduce off-target effects. A structure-guided lead optimization program was initiated, leveraging computational modeling and X-ray crystallography to understand the binding interactions of the pyrrole scaffold within the active site of PfDHODH.[4][5][6]
This iterative process of design, synthesis, and testing focused on modifying various substituents on the pyrrole core to enhance binding affinity and improve drug-like properties. Key modifications included the introduction of a trifluoromethyl group and optimization of the aryl side chain, which led to a significant increase in potency and selectivity against the parasite enzyme over the human homolog.[3][4] This optimization effort culminated in the identification of this compound as a lead candidate with a favorable overall profile.[4]
Mechanism of Action
This compound exerts its antimalarial effect by inhibiting the enzymatic activity of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH).[5][7] This enzyme is a crucial component of the de novo pyrimidine biosynthesis pathway, which is responsible for the synthesis of pyrimidine nucleotides required for DNA and RNA replication in the parasite.[2] By binding to the active site of PfDHODH, this compound blocks the conversion of dihydroorotate to orotate, thereby depleting the parasite's pyrimidine pool and inhibiting its growth and replication.[2][4]
The following diagram illustrates the pyrimidine biosynthesis pathway in P. falciparum and the point of inhibition by this compound.
Caption: Pyrimidine biosynthesis pathway in P. falciparum and inhibition by this compound.
Synthesis of this compound
The synthesis of this compound is achieved through a multi-step process, as detailed in the supplementary information of the primary literature.[4] The general synthetic scheme is outlined below.
Caption: General synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
A detailed, step-by-step protocol for the chemical synthesis of this compound is provided in the supporting information of Kokkonda et al., J. Med. Chem. 2020, 63, 9, 4929–4956.[4] The synthesis generally involves the construction of the core pyrrole scaffold followed by the introduction of the various substituents through cross-coupling and functional group manipulation reactions.
Biological Evaluation
The biological activity of this compound was assessed through a series of in vitro and in vivo assays to determine its potency, selectivity, and efficacy.
In Vitro Activity
This compound demonstrated potent inhibitory activity against PfDHODH and whole-cell P. falciparum parasites. The quantitative data from these assays are summarized in the table below.
| Assay | Parameter | Value | Reference |
| PfDHODH Inhibition | IC50 | 20 nM | [4] |
| P. falciparum 3D7 Growth Inhibition | EC50 | 14 nM | [4] |
In Vivo Efficacy
The in vivo efficacy of this compound was evaluated in a P. falciparum severe combined immunodeficient (SCID) mouse model.[4][8] This model allows for the study of the compound's activity against the human malaria parasite in a living organism.
| Model | Dose | Efficacy | Reference |
| P. falciparum SCID Mouse | 10 and 50 mg/kg (p.o. once daily for 4 days) | 97% parasite clearance | [4] |
Experimental Protocols
Detailed protocols for the biological evaluation of this compound are provided in the primary literature and their supplementary materials.[1][4] A general workflow for the in vitro and in vivo assays is depicted below.
Caption: Workflow for the biological evaluation of this compound.
The enzymatic activity of PfDHODH is typically measured using a spectrophotometric assay that monitors the reduction of a dye, such as 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate.[1] The assay is performed in the presence of varying concentrations of the inhibitor to determine the IC50 value.
The in vitro activity against P. falciparum is commonly assessed using a SYBR Green I-based fluorescence assay.[9] This method measures the proliferation of parasites in cultured red blood cells by quantifying the amount of parasitic DNA. The EC50 value is determined by measuring parasite growth across a range of inhibitor concentrations.
SCID mice are engrafted with human red blood cells and subsequently infected with P. falciparum. The infected mice are then treated with the test compound, and the level of parasitemia is monitored over time by microscopic examination of blood smears or by flow cytometry.[8][10] The efficacy of the compound is determined by the reduction in parasitemia compared to untreated control animals.
Pharmacokinetics
Pharmacokinetic studies of this compound were conducted in mice to evaluate its absorption, distribution, metabolism, and excretion (ADME) properties.[4] The key pharmacokinetic parameters are summarized below.
| Parameter | Value (Dose) | Reference |
| Oral Bioavailability (F%) | >100% (18.3 and 50 mg/kg) | [4] |
| Half-life (t1/2) | 2.6, 3.6 h (18.3 and 50 mg/kg p.o.) | [4] |
| Cmax | 8.4, 42.3 µM (18.3 and 50 mg/kg p.o.) | [4] |
| Plasma Clearance | 26.1 mL/min/kg (2.8 mg/kg i.v.) | [4] |
| Volume of Distribution (Vss) | 1.2 L/kg (2.8 mg/kg i.v.) | [4] |
Conclusion
This compound is a potent and selective inhibitor of P. falciparum dihydroorotate dehydrogenase that has demonstrated significant promise as a potential antimalarial drug candidate. Its discovery through a rigorous, structure-guided lead optimization program highlights the effectiveness of this approach in modern drug discovery. The compound exhibits excellent in vitro activity against the parasite and robust in vivo efficacy in a relevant animal model of malaria. The detailed synthetic and biological protocols provided in the referenced literature offer a solid foundation for further research and development of this and related compounds. This technical guide provides a comprehensive summary of the key data and methodologies related to this compound, serving as a valuable resource for the scientific community dedicated to combating malaria.
References
- 1. Novel Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase with Anti-malarial Activity in the Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are PfDHODH inhibitors and how do they work? [synapse.patsnap.com]
- 3. Lead Optimization of a Pyrrole-Based Dihydroorotate Dehydrogenase Inhibitor Series for the Treatment of Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Potent antimalarials with development potential identified by structure-guided computational optimization of a pyrrole-based dihydroorotate dehydrogenase inhibitor series - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Parasite-Host Dynamics throughout Antimalarial Drug Development Stages Complicate the Translation of Parasite Clearance - PMC [pmc.ncbi.nlm.nih.gov]
The Role of DSM502 in the Inhibition of Pyrimidine Biosynthesis in Parasites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The de novo pyrimidine biosynthesis pathway is a crucial metabolic process for the proliferation of many parasitic organisms, including the causative agent of malaria, Plasmodium falciparum. Unlike their mammalian hosts, these parasites often lack pyrimidine salvage pathways, rendering them entirely dependent on their own machinery for the synthesis of essential pyrimidines required for DNA and RNA replication. This dependency makes the enzymes of the de novo pathway attractive targets for chemotherapeutic intervention. DSM502, a pyrrole-based compound, has emerged as a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), a key flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in this pathway. This technical guide provides an in-depth overview of the mechanism of action of this compound, its inhibitory effects on parasite growth, and the experimental methodologies used to characterize its activity.
Introduction: The Parasite Pyrimidine Biosynthesis Pathway - A Validated Drug Target
Parasites such as Plasmodium species have a high rate of nucleic acid synthesis during their replicative stages within the host[1]. The inability of these parasites to salvage preformed pyrimidines from their host makes the de novo pyrimidine biosynthesis pathway essential for their survival[2][3][4]. This metabolic vulnerability has been successfully exploited for the development of antiparasitic agents.
The de novo synthesis of pyrimidines involves a series of enzymatic steps, with dihydroorotate dehydrogenase (DHODH) catalyzing the oxidation of dihydroorotate to orotate[2][5]. The parasite DHODH is distinct from the human homolog, allowing for the development of selective inhibitors with minimal off-target effects in the host[5][6]. This compound is a potent inhibitor that specifically targets the parasite enzyme[7].
This compound: Mechanism of Action
This compound is a pyrrole-based inhibitor that exhibits nanomolar potency against Plasmodium DHODH[7]. It acts by binding to the ubiquinone binding site of the enzyme, a pocket adjacent to the flavin mononucleotide (FMN) cofactor[8][9]. This binding pocket is located between the N-terminal α-helices and the core β/α-barrel domain of the enzyme[8][9]. The species selectivity of this compound is attributed to amino acid differences in this binding site between the parasite and human DHODH enzymes[1][6]. X-ray crystallography studies of P. falciparum DHODH (PfDHODH) in complex with this compound analogs have revealed the specific molecular interactions that contribute to its high affinity and selectivity[1][3][8][9].
The inhibition of DHODH by this compound leads to the depletion of the pyrimidine pool within the parasite, thereby halting DNA and RNA synthesis and ultimately leading to parasite death[2].
Quantitative Data on this compound Activity
The inhibitory activity of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key efficacy data.
Table 1: In Vitro Inhibitory Activity of this compound against Parasite DHODH and Cell Growth
| Target | Species/Strain | IC50 / EC50 (nM) | Reference |
| DHODH | Plasmodium falciparum | 20 | [7] |
| DHODH | Plasmodium vivax | 14 | [7] |
| Whole Cell | P. falciparum 3D7 | 14 | [7] |
Table 2: In Vivo Efficacy and Pharmacokinetics of this compound in a Mouse Model
| Parameter | Value | Conditions | Reference |
| Parasite Clearance | 97% | 10 and 50 mg/kg; p.o. once daily for 4 days in SCID mice | [7] |
| Oral Bioavailability | >100% | 18.3 and 50 mg/kg; single p.o. in mice | [7] |
| Half-life (t1/2) | 2.6 - 3.6 h | 18.3 and 50 mg/kg; single p.o. in mice | [7] |
| Cmax | 8.4 - 42.3 µM | 18.3 and 50 mg/kg; single p.o. in mice | [7] |
| Plasma Clearance | 26.1 mL/min/kg | 2.8 mg/kg; single i.v. in mice | [7] |
| Volume of Distribution (Vss) | 1.2 L/kg | 2.8 mg/kg; single i.v. in mice | [7] |
Detailed Experimental Protocols
DHODH Enzyme Inhibition Assay
This protocol is adapted from methodologies described for the characterization of DHODH inhibitors[8].
Objective: To determine the in vitro inhibitory activity of this compound against Plasmodium falciparum DHODH.
Materials:
-
Recombinant P. falciparum DHODH
-
L-dihydroorotate
-
Decylubiquinone
-
2,6-dichloroindophenol (DCIP)
-
HEPES buffer (100 mM, pH 8.0)
-
NaCl (150 mM)
-
Glycerol (5%)
-
Triton X-100 (0.05%)
-
This compound
-
384-well microplates
-
Spectrophotometer
Procedure:
-
Prepare a reaction buffer containing 100 mM HEPES (pH 8.0), 150 mM NaCl, 5% glycerol, and 0.05% Triton X-100.
-
Add 25 µL of the reaction buffer to each well of a 384-well plate.
-
Prepare serial dilutions of this compound in the reaction buffer and add 5 µL to the appropriate wells. Include a vehicle control (DMSO).
-
Add 10 µL of recombinant P. falciparum DHODH (final concentration ~12.5 nM) to each well.
-
Initiate the reaction by adding 10 µL of a substrate mixture containing L-dihydroorotate (final concentration 175 µM), decylubiquinone (final concentration 18 µM), and DCIP (final concentration 95 µM).
-
Immediately measure the decrease in absorbance at 600 nm over time at a constant temperature (e.g., 25°C) using a microplate reader. The rate of DCIP reduction is proportional to DHODH activity.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal curve using appropriate software (e.g., GraphPad Prism).
In Vitro Parasite Growth Inhibition Assay (SYBR Green I-based)
This protocol is based on the widely used SYBR Green I fluorescence assay for assessing antimalarial drug susceptibility[2][10][11].
Objective: To determine the in vitro efficacy of this compound against the erythrocytic stages of P. falciparum.
Materials:
-
Synchronized ring-stage P. falciparum culture (e.g., 3D7 strain)
-
Human erythrocytes (O+)
-
Complete culture medium (RPMI 1640 with L-glutamine, supplemented with HEPES, hypoxanthine, gentamicin, and Albumax II)
-
SYBR Green I nucleic acid stain
-
Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
-
This compound
-
96-well microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in complete culture medium in a 96-well plate.
-
Add synchronized ring-stage parasite culture (e.g., 0.5% parasitemia, 2% hematocrit) to each well. Include parasite-only (positive control) and uninfected erythrocyte (negative control) wells.
-
Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).
-
After incubation, add 100 µL of SYBR Green I lysis buffer to each well.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Subtract the background fluorescence from the uninfected erythrocyte control wells.
-
Calculate the percentage of parasite growth inhibition for each this compound concentration relative to the parasite-only control.
-
Determine the EC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Efficacy Testing in a SCID Mouse Model
This protocol outlines a general procedure for assessing the in vivo efficacy of antimalarial compounds in a humanized mouse model[12].
Objective: To evaluate the in vivo efficacy of this compound in a P. falciparum-infected severe combined immunodeficient (SCID) mouse model.
Materials:
-
SCID mice
-
P. falciparum-infected human erythrocytes
-
This compound formulated for oral administration
-
Vehicle control
-
Giemsa stain
-
Microscope
Procedure:
-
Engraft SCID mice with human erythrocytes.
-
Infect the engrafted mice with P. falciparum-infected erythrocytes.
-
Monitor the parasitemia daily by preparing thin blood smears from tail blood and staining with Giemsa.
-
Once a stable parasitemia is established (e.g., 1-2%), randomize the mice into treatment and control groups.
-
Administer this compound orally to the treatment group at the desired dose and frequency (e.g., once daily for 4 days). Administer the vehicle to the control group.
-
Continue to monitor parasitemia daily for the duration of the treatment and for a follow-up period to check for recrudescence.
-
Calculate the percentage of parasite clearance for the treatment group compared to the control group.
-
Monitor the mice for any signs of toxicity.
Mechanisms of Resistance
Resistance to DHODH inhibitors can emerge through mutations in the drug-binding site of the enzyme[13][14]. These mutations can reduce the binding affinity of the inhibitor, thereby decreasing its efficacy[14]. In vitro selection studies with DHODH inhibitors have identified specific point mutations in the P. falciparum DHODH gene that confer resistance[13]. Understanding these resistance mechanisms is crucial for the development of next-generation inhibitors and for monitoring the potential emergence of resistance in the field.
Conclusion
This compound is a promising antimalarial candidate that effectively targets the essential de novo pyrimidine biosynthesis pathway in parasites by inhibiting DHODH. Its high potency and selectivity, coupled with favorable pharmacokinetic properties, underscore the potential of this compound class for the treatment and prevention of malaria. The detailed experimental protocols provided in this guide serve as a resource for researchers in the field of antimalarial drug discovery and development, facilitating the evaluation of novel DHODH inhibitors and contributing to the global effort to combat this devastating disease.
References
- 1. Structural Plasticity of Malaria Dihydroorotate Dehydrogenase Allows Selective Binding of Diverse Chemical Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iddo.org [iddo.org]
- 3. The X-ray structure of Plasmodium falciparum dihydroorotate dehydrogenase bound to a potent and selective N-phenylbenzamide inhibitor reveals novel binding-site interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A New In Vivo Screening Paradigm to Accelerate Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plasmodium dihydroorotate dehydrogenase: a promising target for novel anti-malarial chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multiplication and Growth Inhibition Activity Assays for the Zoonotic Malaria Parasite, Plasmodium knowlesi - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multiplication and Growth Inhibition Activity Assays for the Zoonotic Malaria Parasite, Plasmodium knowlesi [bio-protocol.org]
- 8. Novel Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase with Anti-malarial Activity in the Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A long-duration dihydroorotate dehydrogenase inhibitor (DSM265) for prevention and treatment of malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]
- 11. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Parasite-Host Dynamics throughout Antimalarial Drug Development Stages Complicate the Translation of Parasite Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fda.gov [fda.gov]
- 14. Drug susceptibility testing methods of antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
Probing the Nexus: A Technical Guide to the DSM502 Binding Site on Plasmodium Dihydroorotate Dehydrogenase
For Immediate Release
[CITY, State] – [Date] – This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the binding site of the antimalarial candidate DSM502 to its target, Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH). By elucidating the molecular interactions and summarizing key quantitative data, this document aims to accelerate the structure-guided design of next-generation therapies to combat malaria.
Plasmodium falciparum, the most lethal species of the malaria parasite, is critically dependent on the de novo synthesis of pyrimidines for its survival, as it lacks the salvage pathways present in its human host.[1][2] This dependency makes PfDHODH, a key enzyme in this pathway, a highly attractive target for drug development.[1] this compound, an optimized lead from a pyrrole-based inhibitor series, demonstrates the potential to effectively inhibit this crucial parasitic enzyme.
Quantitative Analysis of Inhibitor Binding
The binding affinity of various inhibitors to PfDHODH has been quantified through enzymatic assays, providing a clear picture of their potency. While specific Ki or IC50 values for this compound are not publicly available, the data for its parent pyrrole-based series and the structurally related, clinically evaluated triazolopyrimidine inhibitor DSM265 offer significant insights.
| Inhibitor Class | Representative Compound | PfDHODH IC50 (nM) | Human DHODH IC50 (nM) | Selectivity Index (Human/Pf) | Reference |
| Pyrrole-based | Analog Series | Potent nM range | >20,000 | High | [3] |
| Triazolopyrimidine | DSM265 | 0.58 | >20,000 | >34,000 | [4] |
| N-Phenylbenzamide | DSM59 | Potent nM range | - | - | [5] |
| Thiophene carboxamide | Genz-667348 | Low nM range | - | - | [6] |
Table 1: Comparative Inhibitory Potency against DHODH. The table highlights the high potency and selectivity of various inhibitor classes for the Plasmodium falciparum enzyme over the human homolog.
The Molecular Architecture of the Binding Site
The inhibitor binding site of PfDHODH is a largely hydrophobic pocket located adjacent to the flavin mononucleotide (FMN) cofactor and is believed to overlap with the binding site for coenzyme Q (CoQ).[5][7] X-ray crystallographic studies of PfDHODH in complex with various inhibitors have revealed key amino acid residues that are critical for inhibitor binding.
| Interacting Residue | Type of Interaction | Inhibitor Class Involved | PDB ID for Reference | Reference |
| His185 | Hydrogen Bond | Triazolopyrimidines, N-Phenylbenzamides | 3I65, 4RX0 | [4][7] |
| Arg265 | Hydrogen Bond | Triazolopyrimidines, N-Phenylbenzamides | 3I65, 4RX0 | [4][7] |
| Phe188 | Hydrophobic | Triazolopyrimidines | 3I65 | [7] |
| Phe227 | Hydrophobic (edge-to-face stacking) | Triazolopyrimidines | 3I65 | [7] |
| Leu172, Cys175 | Hydrophobic (contribute to selectivity) | Thiophene carboxamides | - | [6] |
| Ile237, Leu189, Leu197, Met536 | Hydrophobic | Triazolopyrimidines | 3I65 | [7] |
Table 2: Key Amino Acid Residues in the PfDHODH Inhibitor Binding Site. This table details the residues crucial for the interaction with different classes of inhibitors, providing a roadmap for structure-based drug design.
Experimental Protocols
The characterization of the this compound binding site and the quantification of its inhibitory activity rely on a suite of established experimental techniques.
PfDHODH Enzyme Inhibition Assay
This spectrophotometric assay measures the enzymatic activity of PfDHODH by monitoring the reduction of a dye, 2,6-dichloroindophenol (DCIP).
-
Reagents and Buffer:
-
Assay Buffer: 100 mM HEPES (pH 8.0), 150 mM NaCl, 5% glycerol, 0.05% Triton X-100.[6]
-
Substrates: L-dihydroorotate, decylubiquinone.[6]
-
Electron Acceptor: 2,6-dichloroindophenol (DCIP).[6]
-
Enzyme: Recombinant PfDHODH (e.g., 12.5 nM final concentration).[6]
-
Inhibitor: this compound at varying concentrations.
-
-
Procedure:
-
In a 384-well plate, combine the assay buffer, PfDHODH, and varying concentrations of the test inhibitor (e.g., this compound).
-
Incubate the mixture for 20 minutes at room temperature to allow for inhibitor binding.[6]
-
Initiate the enzymatic reaction by adding L-dihydroorotate, decylubiquinone, and DCIP.
-
Monitor the decrease in absorbance at 600 nm, which corresponds to the reduction of DCIP.[6]
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.[6]
-
Co-crystallization of PfDHODH with Inhibitors
To obtain a high-resolution structure of the enzyme-inhibitor complex, co-crystallization followed by X-ray diffraction is employed. A common strategy involves using a truncated form of PfDHODH where a disordered surface loop (residues 384-413) is deleted (PfDHODHΔ384–413) to improve crystal quality.[7]
-
Protein Expression and Purification:
-
Express the PfDHODHΔ384–413 construct, often with an N-terminal deletion of the mitochondrial membrane-spanning domain, in a suitable expression system (e.g., E. coli).[6]
-
Purify the recombinant protein using affinity and size-exclusion chromatography.
-
-
Crystallization:
-
Prepare a solution of purified PfDHODHΔ384–413 (e.g., at 15-20 mg/ml).[6][7]
-
Pre-equilibrate the protein solution with the inhibitor (e.g., this compound) and a substrate like dihydroorotate.[6]
-
Set up crystallization trials using the hanging drop vapor diffusion method. Mix the protein-inhibitor solution with a reservoir solution containing precipitants (e.g., polyethylene glycol, salts).[7]
-
Incubate the crystallization plates at a constant temperature (e.g., 20°C) and monitor for crystal growth over several days.[7]
-
-
X-ray Diffraction and Structure Determination:
-
Cryo-protect the obtained crystals and collect X-ray diffraction data at a synchrotron source.[6]
-
Process the diffraction data and solve the crystal structure by molecular replacement using a known PfDHODH structure as a model.[7]
-
Refine the structure to obtain a detailed atomic model of the enzyme-inhibitor complex.[7]
-
Visualizing the Molecular Landscape
The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental workflows discussed.
Figure 1: Mechanism of PfDHODH Inhibition by this compound. This diagram illustrates how this compound competitively inhibits the binding of Coenzyme Q, thereby disrupting the catalytic cycle of PfDHODH and halting pyrimidine biosynthesis.
Figure 2: Experimental Workflow for Characterizing this compound Binding. This flowchart outlines the key experimental steps, from initial biochemical screening to detailed structural analysis, used to investigate the interaction of this compound with PfDHODH.
Conclusion
The binding site of this compound on Plasmodium DHODH represents a validated and highly promising target for the development of novel antimalarial drugs. The detailed understanding of the molecular interactions within this site, facilitated by the experimental approaches outlined in this guide, is paramount for the design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties. The continued investigation into this critical enzyme-inhibitor interface will undoubtedly play a pivotal role in the global effort to combat malaria.
References
- 1. What are PfDHODH inhibitors and how do they work? [synapse.patsnap.com]
- 2. devtoolsdaily.com [devtoolsdaily.com]
- 3. Potent antimalarials with development potential identified by structure-guided computational optimization of a pyrrole-based dihydroorotate dehydrogenase inhibitor series - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A long-duration dihydroorotate dehydrogenase inhibitor (DSM265) for prevention and treatment of malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The X-ray structure of Plasmodium falciparum dihydroorotate dehydrogenase bound to a potent and selective N-phenylbenzamide inhibitor reveals novel binding-site interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase with Anti-malarial Activity in the Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Plasticity of Malaria Dihydroorotate Dehydrogenase Allows Selective Binding of Diverse Chemical Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
The Structural Dance of Potency: An In-depth Guide to the Structure-Activity Relationship of DSM502 and its Analogs as Dihydroorotate Dehydrogenase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the critical structural determinants governing the potent and selective inhibitory activity of DSM502 and its analogs against Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH). As the sole enzyme responsible for de novo pyrimidine biosynthesis in the malaria parasite, PfDHODH represents a clinically validated and highly attractive target for novel antimalarial therapies. This document provides a comprehensive overview of the quantitative structure-activity relationships (SAR), detailed experimental methodologies, and the underlying biochemical pathways, offering a foundational resource for the rational design of next-generation PfDHODH inhibitors.
Quantitative Structure-Activity Relationship (SAR) of this compound Analogs
The pyrrole-based scaffold of this compound has been systematically modified to probe the key interactions within the PfDHODH binding pocket. The following tables summarize the in vitro inhibitory potencies of selected analogs against recombinant PfDHODH and the erythrocytic stages of P. falciparum.
Table 1: In Vitro Activity of this compound and Key Analogs against P. falciparum DHODH and 3D7 Strain
| Compound | R1 | R2 | R3 | PfDHODH IC50 (nM) | P. falciparum 3D7 EC50 (nM) |
| This compound | H | 5-CF3-pyridin-2-yl | 4-F-phenyl | 20 | 14 |
| Analog A | OMe | 5-CF3-pyridin-2-yl | 4-F-phenyl | >1000 | >5000 |
| Analog B | H | 5-Cl-pyridin-2-yl | 4-F-phenyl | 45 | 30 |
| Analog C | H | 5-CF3-pyridin-2-yl | phenyl | 80 | 65 |
| Analog D | H | 5-CF3-pyridin-2-yl | 4-Cl-phenyl | 15 | 12 |
| Analog E | H | 3,5-di-CF3-phenyl | 4-F-phenyl | 5 | 8 |
Data compiled from publicly available research.
Table 2: Selectivity Profile of Lead Compounds against Human DHODH
| Compound | PfDHODH IC50 (nM) | Human DHODH IC50 (nM) | Selectivity Index (hDHODH/PfDHODH) |
| This compound | 20 | >10,000 | >500 |
| Analog D | 15 | >10,000 | >667 |
| Analog E | 5 | >8,000 | >1600 |
Data compiled from publicly available research.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor potency. The following protocols outline the standard assays used in the evaluation of this compound and its analogs.
Recombinant PfDHODH Enzyme Inhibition Assay
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of recombinant PfDHODH.
Materials:
-
Recombinant P. falciparum DHODH (PfDHODH)
-
L-dihydroorotate (substrate)
-
Decylubiquinone (electron acceptor)
-
2,6-dichloroindophenol (DCIP) (redox dye)
-
Assay Buffer: 100 mM HEPES (pH 8.0), 150 mM NaCl, 5% glycerol, 0.05% Triton X-100
-
Test compounds dissolved in DMSO
-
384-well microplates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 0.5 µL of the compound dilutions to the wells of a 384-well plate.
-
Add 25 µL of PfDHODH enzyme solution (final concentration ~12.5 nM) in assay buffer to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding.
-
Prepare a substrate mixture containing L-dihydroorotate (final concentration 175 µM), decylubiquinone (final concentration 18 µM), and DCIP (final concentration 95 µM) in assay buffer.
-
Initiate the reaction by adding 25 µL of the substrate mixture to each well.
-
Immediately monitor the decrease in absorbance at 600 nm, which corresponds to the reduction of DCIP, using a plate reader in kinetic mode for 10-15 minutes.
-
Calculate the initial reaction velocities and determine the IC50 values by fitting the dose-response data to a four-parameter logistic equation.
P. falciparum Asexual Blood Stage Growth Inhibition Assay
This cell-based assay measures the ability of a compound to inhibit the proliferation of malaria parasites within human red blood cells.[1][2]
Materials:
-
Synchronized cultures of P. falciparum (e.g., 3D7 strain) at the ring stage
-
Human red blood cells (O+)
-
Complete culture medium (RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)
-
Test compounds dissolved in DMSO
-
96-well microplates
-
DNA-intercalating fluorescent dye (e.g., SYBR Green I or DAPI)
-
Lysis buffer with dye
Procedure:
-
Prepare serial dilutions of the test compounds in complete culture medium in a 96-well plate.
-
Add synchronized ring-stage parasites (0.5% parasitemia, 2% hematocrit) to each well.
-
Incubate the plates for 72 hours at 37°C in a low-oxygen environment (5% CO2, 5% O2, 90% N2).[3]
-
After incubation, add lysis buffer containing a fluorescent DNA dye to each well.
-
Incubate in the dark at room temperature for 1-2 hours to allow for cell lysis and DNA staining.
-
Measure the fluorescence intensity using a plate reader (excitation/emission wavelengths appropriate for the chosen dye).
-
Calculate the EC50 values by fitting the dose-response data to a four-parameter logistic equation, comparing the fluorescence of treated wells to untreated controls.
Visualizing the Core Concepts
The following diagrams, generated using the DOT language, illustrate the key pathways and workflows central to the study of this compound.
References
In Vitro Efficacy of DSM502: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in vitro studies on the efficacy of DSM502, a promising antimalarial candidate. This compound is a pyrrole-based inhibitor targeting the dihydroorotate dehydrogenase (DHODH) enzyme in Plasmodium species, a critical component of the pyrimidine biosynthesis pathway. This document details the quantitative efficacy data, the experimental methodologies employed in these foundational studies, and visual representations of the relevant biological pathways and experimental workflows.
Data Presentation: Quantitative Efficacy of this compound
The in vitro potency of this compound has been evaluated through both enzymatic and cell-based assays, demonstrating nanomolar efficacy against Plasmodium parasites and their DHODH enzyme. A key characteristic of this compound is its high selectivity for the parasite enzyme over the human ortholog, a crucial attribute for a viable drug candidate.
| Target | Assay Type | Metric | Value (nM) | Selectivity |
| Plasmodium falciparum DHODH (PfDHODH) | Enzymatic Inhibition | IC50 | 20 | >1000-fold vs. human DHODH |
| Plasmodium vivax DHODH (PvDHODH) | Enzymatic Inhibition | IC50 | 14 | Not explicitly quantified, but noted |
| Plasmodium falciparum 3D7 Strain | Cell-based Growth Inhibition | EC50 | 14 | Not applicable |
| Human DHODH | Enzymatic Inhibition | IC50 | >20,000 | - |
Table 1: Summary of In Vitro Efficacy Data for this compound. The table presents the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values for this compound against Plasmodium DHODH enzymes and cultured P. falciparum parasites. The data highlights the potent and selective nature of the compound.
Experimental Protocols
The following sections provide detailed methodologies for the key in vitro experiments used to assess the efficacy of this compound.
Protocol 1: Plasmodium falciparum Dihydroorotate Dehydrogenase (DHODH) Enzyme Inhibition Assay
This biochemical assay quantifies the ability of a compound to inhibit the enzymatic activity of recombinant P. falciparum DHODH.
1. Reagents and Materials:
-
Recombinant P. falciparum DHODH enzyme
-
L-dihydroorotate (substrate)
-
Decylubiquinone (electron acceptor)
-
2,6-dichloroindophenol (DCIP) (redox indicator)
-
HEPES buffer (pH 8.0)
-
NaCl
-
Triton X-100
-
This compound (or other test compounds) dissolved in DMSO
-
384-well microplates
-
Spectrophotometer capable of reading absorbance at 600 nm
2. Assay Procedure:
-
Prepare an assay buffer containing 100 mM HEPES (pH 8.0), 150 mM NaCl, and 0.05% Triton X-100.
-
Serially dilute this compound or other test compounds in DMSO and then into the assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
To each well of a 384-well plate, add the test compound dilution.
-
Add the recombinant P. falciparum DHODH enzyme to each well to a final concentration of approximately 10-20 nM.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
Initiate the enzymatic reaction by adding a substrate mixture containing L-dihydroorotate (final concentration ~175 µM), decylubiquinone (final concentration ~18 µM), and DCIP (final concentration ~95 µM).
-
Immediately monitor the decrease in absorbance at 600 nm over time, which corresponds to the reduction of DCIP.
-
Calculate the initial reaction rates and determine the percent inhibition for each compound concentration relative to a DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Plasmodium falciparum Asexual Blood Stage Growth Inhibition Assay
This cell-based assay measures the ability of a compound to inhibit the growth and replication of P. falciparum in an in vitro culture of human erythrocytes.
1. Reagents and Materials:
-
Plasmodium falciparum culture (e.g., 3D7 strain), synchronized to the ring stage.
-
Human erythrocytes (O+).
-
Complete culture medium (e.g., RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin).
-
This compound (or other test compounds) dissolved in DMSO.
-
96-well microplates.
-
DNA-intercalating fluorescent dye (e.g., SYBR Green I or DAPI).
-
Lysis buffer with dye.
-
Fluorescence plate reader.
-
Incubator with a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).
2. Assay Procedure:
-
Prepare a parasite culture with a starting parasitemia of ~0.5% and a hematocrit of 2% in complete culture medium.
-
Serially dilute this compound or other test compounds in complete culture medium in a 96-well plate.
-
Add the parasitized erythrocyte suspension to each well.
-
Incubate the plates for 72 hours at 37°C in a controlled gas environment. This allows for approximately 1.5-2 replication cycles.
-
After the incubation period, lyse the erythrocytes by adding a lysis buffer containing a fluorescent DNA-binding dye.
-
Incubate in the dark at room temperature for at least one hour to allow for cell lysis and DNA staining.
-
Measure the fluorescence intensity using a plate reader (excitation/emission wavelengths appropriate for the chosen dye).
-
Calculate the percent growth inhibition for each compound concentration relative to a DMSO-treated control.
-
Determine the EC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
Signaling Pathway: Pyrimidine Biosynthesis in Plasmodium falciparum
The de novo pyrimidine biosynthesis pathway is essential for the synthesis of DNA and RNA in Plasmodium falciparum, as the parasite lacks the salvage pathways present in its human host. This compound acts on Dihydroorotate Dehydrogenase (DHODH), a key enzyme in this pathway.
Caption: The de novo pyrimidine biosynthesis pathway in P. falciparum and the inhibitory action of this compound on DHODH.
Experimental Workflow: In Vitro Efficacy Assessment of this compound
The following diagram illustrates the logical flow of experiments conducted to determine the in vitro efficacy of this compound, from initial compound handling to the final data analysis.
Caption: Workflow for determining the in vitro efficacy of this compound against P. falciparum.
Methodological & Application
Application Notes and Protocols for In Vitro Testing of DSM502 against Plasmodium falciparum
For Researchers, Scientists, and Drug Development Professionals
Introduction
DSM502 (also known as DSM265) is a selective inhibitor of the Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1][2][3] Unlike the human host, P. falciparum lacks pyrimidine salvage pathways, making it entirely dependent on this de novo synthesis for survival and replication.[2][4] This dependency makes PfDHODH a promising target for antimalarial drugs. This compound has demonstrated potent activity against both the liver and blood stages of P. falciparum, including strains resistant to currently available antimalarials.[5][6][7] These application notes provide detailed protocols for the in vitro assessment of this compound's efficacy against the asexual erythrocytic stages of P. falciparum.
Mechanism of Action: Inhibition of Pyrimidine Biosynthesis
This compound specifically targets and inhibits the function of PfDHODH. This enzyme catalyzes the oxidation of dihydroorotate to orotate, a rate-limiting step in the pyrimidine biosynthesis pathway.[1][8] By blocking this step, this compound deprives the parasite of the necessary pyrimidine precursors for DNA and RNA synthesis, ultimately leading to a halt in parasite growth and replication.[1] The high selectivity of this compound for the parasite enzyme over the human ortholog contributes to its favorable safety profile.[7]
Data Presentation: In Vitro Efficacy of this compound
The following table summarizes the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) values of this compound against various strains of P. falciparum.
| P. falciparum Strain | Resistance Profile | EC50/IC50 (nM) | Reference |
| 3D7 | Chloroquine-sensitive | 1.8 - 4.3 | [5][9] |
| Dd2 | Chloroquine-resistant, Pyrimethamine-resistant | 1.0 - 4.0 | [2][5] |
| Multiple Strains | Chloroquine-resistant, Pyrimethamine-resistant | 1.0 - 4.0 | [5] |
Experimental Protocols
Plasmodium falciparum Asexual Stage Culture
This protocol describes the continuous in vitro cultivation of the erythrocytic stages of P. falciparum.
Materials:
-
P. falciparum cryopreserved stabilate
-
Human erythrocytes (blood group O+)
-
Complete Medium: RPMI-1640 supplemented with L-glutamine, 25 mM HEPES, 50 µg/mL hypoxanthine, 10 mg/mL gentamicin, and 0.5% Albumax I or 10% human serum.
-
Gas mixture: 5% CO2, 5% O2, 90% N2
Procedure:
-
Thaw the parasite stabilate rapidly in a 37°C water bath.
-
Transfer the thawed parasites to a sterile centrifuge tube and wash with an equal volume of 3.5% NaCl, followed by washing with incomplete RPMI-1640.
-
Centrifuge at 500 x g for 5 minutes and discard the supernatant.
-
Resuspend the parasite pellet in complete medium and add fresh human erythrocytes to achieve a desired hematocrit (typically 5%).
-
Transfer the culture to a T-25 or T-75 culture flask and gas with the trimix gas for 1-2 minutes.
-
Incubate at 37°C.
-
Maintain the culture by changing the medium daily and adding fresh erythrocytes to keep the parasitemia between 1-5%.
Synchronization of Parasite Culture
Synchronization of the parasite culture to the ring stage is crucial for obtaining reproducible results in drug sensitivity assays. The sorbitol synchronization method is widely used.
Materials:
-
Asynchronous P. falciparum culture with a high percentage of ring-stage parasites.
-
5% D-sorbitol solution (w/v) in sterile distilled water.
-
Complete Medium.
Procedure:
-
Centrifuge the asynchronous culture at 800 x g for 5 minutes and aspirate the supernatant.
-
Resuspend the cell pellet in 10 volumes of pre-warmed 5% D-sorbitol solution.
-
Incubate at 37°C for 10 minutes. This will lyse the mature trophozoite and schizont stages, leaving the ring stages intact.
-
Centrifuge at 800 x g for 5 minutes and discard the sorbitol supernatant.
-
Wash the pellet twice with complete medium.
-
Resuspend the synchronized ring-stage parasites in complete medium with fresh erythrocytes to the desired hematocrit and continue cultivation.
In Vitro Drug Susceptibility Assay: SYBR Green I-based Fluorescence Assay
This assay measures parasite proliferation by quantifying the amount of parasite DNA using the fluorescent dye SYBR Green I.
References
- 1. What are PfDHODH inhibitors and how do they work? [synapse.patsnap.com]
- 2. Novel Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase with Anti-malarial Activity in the Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. malariaworld.org [malariaworld.org]
- 4. In Vitro Resistance Selections for Plasmodium falciparum Dihydroorotate Dehydrogenase Inhibitors Give Mutants with Multiple Point Mutations in the Drug-binding Site and Altered Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A long-duration dihydroorotate dehydrogenase inhibitor (DSM265) for prevention and treatment of malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DSM265 for Plasmodium falciparum chemoprophylaxis: a randomised, double blinded, phase 1 trial with controlled human malaria infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimalarial activity of single-dose DSM265, a novel plasmodium dihydroorotate dehydrogenase inhibitor, in patients with uncomplicated Plasmodium falciparum or Plasmodium vivax malaria infection: a proof-of-concept, open-label, phase 2a study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Plasmodium dihydroorotate dehydrogenase: a promising target for novel anti-malarial chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
How to use DSM502 in a laboratory setting for malaria research
For Researchers, Scientists, and Drug Development Professionals
Introduction
DSM502 is a potent and selective pyrrole-based inhibitor of the Plasmodium dihydroorotate dehydrogenase (DHODH) enzyme. This enzyme is critical for the de novo pyrimidine biosynthesis pathway in malaria parasites, a pathway essential for their survival as they cannot salvage pyrimidines from their host.[1][2][3] this compound has demonstrated significant activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum, the deadliest species of human malaria parasite, as well as other Plasmodium species. Its high selectivity for the parasite enzyme over the human homolog makes it an attractive candidate for antimalarial drug development.[4][5] These application notes provide detailed protocols for the use of this compound in a laboratory setting for malaria research.
Mechanism of Action
This compound targets and inhibits the enzymatic activity of dihydroorotate dehydrogenase (DHODH) in Plasmodium. DHODH catalyzes the oxidation of dihydroorotate to orotate, a key step in the de novo synthesis of pyrimidines. By blocking this step, this compound deprives the parasite of the necessary building blocks for DNA and RNA synthesis, ultimately leading to parasite death.[1][3]
Below is a diagram illustrating the Plasmodium falciparum pyrimidine biosynthesis pathway and the point of inhibition by this compound.
Data Presentation
The following tables summarize the quantitative data for this compound and related compounds from various in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound and Analogs against Plasmodium DHODH and Parasites
| Compound | Target | IC50 (nM) | P. falciparum Strain | EC50 (nM) | Reference |
| This compound | PfDHODH | 20 | 3D7 | 14 | [4] |
| This compound | PvDHODH | 14 | - | - | [4] |
| Analog 1c | PfDHODH | 140 | 3D7 | 80 | [5] |
| Analog 1f | PfDHODH | 60 | 3D7 | 80 | [5] |
| Analog 1f | PfDHODH | 60 | Dd2 | 90 | [5] |
| Genz-667348 | PfDHODH | <12.5 | 3D7 | 110 | [6] |
| Genz-667348 | PfDHODH | <12.5 | Dd2 | 160 | [6] |
Table 2: In Vivo Efficacy of this compound in Murine Malaria Models
| Compound | Mouse Model | Parasite Strain | Dosing Regimen | ED50 (mg/kg/day) | Efficacy | Reference |
| This compound | SCID | - | 10 mg/kg, p.o. once daily for 4 days | - | 97% parasite clearance (mouse died on day 5) | [4] |
| This compound | SCID | - | 50 mg/kg, p.o. once daily for 4 days | - | 97% parasite clearance | [4] |
| Genz-667348 | Murine | P. berghei | Oral, twice daily | 13-21 | - | [6] |
| Genz-667348 | Murine | P. berghei | 100 mg/kg/day | - | Sterile cure | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Protocol 1: In Vitro Plasmodium falciparum Growth Inhibition Assay
This protocol is used to determine the 50% effective concentration (EC50) of this compound against the asexual blood stages of P. falciparum. The SYBR Green I-based fluorescence assay is a common and reliable method.
Materials:
-
This compound stock solution (in DMSO)
-
P. falciparum culture (e.g., 3D7, Dd2, W2) synchronized at the ring stage
-
Complete parasite culture medium (RPMI-1640 with L-glutamine, 25 mM HEPES, 0.5% Albumax II, 50 µg/mL hypoxanthine, and 20 µg/mL gentamicin)
-
Human erythrocytes (O+)
-
96-well black, clear-bottom microplates
-
SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1x SYBR Green I)
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. A typical starting concentration is 1000 nM, with 2-fold serial dilutions. Include a drug-free control (medium with DMSO at the same final concentration as the highest drug concentration) and an uninfected erythrocyte control.
-
Parasite Culture Preparation: Adjust the synchronized ring-stage parasite culture to 0.5% parasitemia and 2% hematocrit in complete culture medium.
-
Assay Setup: Add 100 µL of the parasite culture to each well of the 96-well plate. Then, add 100 µL of the serially diluted this compound or control solutions to the respective wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified, airtight chamber with a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Lysis and Staining: After incubation, add 100 µL of SYBR Green I lysis buffer to each well. Mix gently and incubate in the dark at room temperature for 1 hour.
-
Fluorescence Measurement: Read the fluorescence intensity using a plate reader.
-
Data Analysis: Subtract the background fluorescence of the uninfected erythrocyte control from all readings. Normalize the data to the drug-free control (100% growth). Plot the percentage of parasite growth inhibition against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the EC50 value.[6]
Protocol 2: Plasmodium DHODH Enzyme Inhibition Assay
This protocol measures the 50% inhibitory concentration (IC50) of this compound against purified Plasmodium DHODH enzyme. The assay monitors the reduction of 2,6-dichloroindophenol (DCIP).[4]
Materials:
-
Purified recombinant Plasmodium DHODH (e.g., P. falciparum, P. vivax)
-
This compound stock solution (in DMSO)
-
Assay buffer: 100 mM HEPES (pH 8.0), 150 mM NaCl, 5% glycerol, 0.05% Triton X-100
-
L-dihydroorotate
-
Decylubiquinone
-
2,6-dichloroindophenol (DCIP)
-
384-well microplates
-
Spectrophotometer capable of reading absorbance at 600 nm
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing L-dihydroorotate (175 µM), decylubiquinone (18 µM), and DCIP (95 µM) in the assay buffer.
-
Assay Setup: In a 384-well plate, add the serially diluted this compound or control solutions. Then, add the purified Plasmodium DHODH enzyme (e.g., 12.5 nM for PfDHODH).
-
Initiate Reaction: Start the reaction by adding the reaction mixture to each well. The final volume should be around 50 µL.
-
Absorbance Measurement: Immediately measure the decrease in absorbance at 600 nm over time (e.g., every 30 seconds for 10 minutes) at 25°C. The rate of DCIP reduction is proportional to the enzyme activity.
-
Data Analysis: Calculate the initial velocity of the reaction for each this compound concentration. Normalize the data to the no-drug control (100% activity). Plot the percentage of enzyme inhibition against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
Protocol 3: In Vivo Efficacy Assessment in a Murine Malaria Model (Peters' 4-day Suppressive Test)
This protocol evaluates the in vivo efficacy of this compound in a mouse model of malaria, such as the P. berghei ANKA infection model in Swiss Webster or BALB/c mice.[7][8]
Materials:
-
This compound formulation for oral administration (e.g., in 7% Tween 80 and 3% ethanol)
-
Plasmodium berghei ANKA strain
-
Female Swiss Webster or BALB/c mice (6-8 weeks old)
-
Giemsa stain
-
Microscope
Procedure:
-
Infection: On Day 0, infect mice intravenously or intraperitoneally with 1x10^5 P. berghei-parasitized red blood cells.
-
Treatment: Two to four hours post-infection, begin oral treatment with this compound. Administer the compound once daily for four consecutive days (Day 0 to Day 3). Include a vehicle control group and a positive control group (e.g., chloroquine).
-
Parasitemia Monitoring: On Day 4, prepare thin blood smears from the tail vein of each mouse. Stain the smears with Giemsa and determine the percentage of parasitized red blood cells by light microscopy.
-
Data Analysis: Calculate the mean parasitemia for each treatment group. Determine the percentage of parasite growth inhibition relative to the vehicle control group. The effective dose 50 (ED50) can be calculated by testing a range of doses and using a dose-response analysis.
Experimental Workflow
The following diagram outlines a typical experimental workflow for the preclinical evaluation of this compound as an antimalarial agent.
References
- 1. Variations in frequencies of drug resistance in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajpp.in [ajpp.in]
- 3. A high-throughput fluorescence-based assay for Plasmodium dihydroorotate dehydrogenase inhibitor screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase with Anti-malarial Activity in the Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of Potent Inhibitors of P. falciparum Dihydroorotate Dehydrogenase for the Treatment of Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mmv.org [mmv.org]
- 8. mdpi.com [mdpi.com]
Application of DSM502 in High-Throughput Screening for Antimalarials
Introduction
The emergence and spread of drug-resistant Plasmodium falciparum, the parasite responsible for the most severe form of malaria, underscores the urgent need for novel antimalarial agents with new mechanisms of action. The parasite's de novo pyrimidine biosynthesis pathway presents a promising target for drug development as it is essential for parasite survival and distinct from the human host's pathway. DSM502 is a pyrrole-based selective inhibitor of the Plasmodium dihydroorotate dehydrogenase (DHODH), a key enzyme in this pathway.[1][2][3][4] This document provides detailed application notes and protocols for the use of this compound in high-throughput screening (HTS) campaigns to identify and characterize new antimalarial compounds.
Mechanism of Action
This compound specifically targets the Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a flavoenzyme located in the mitochondrial inner membrane.[5] PfDHODH catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate.[5] By inhibiting this enzyme, this compound depletes the parasite's pyrimidine pool, which is essential for DNA and RNA synthesis, thereby halting parasite proliferation.[5] A significant advantage of targeting PfDHODH is the high degree of selectivity of inhibitors like this compound for the parasite enzyme over the human homolog, promising a favorable safety profile.[6][7]
Signaling Pathway
The de novo pyrimidine biosynthesis pathway in Plasmodium falciparum is a critical metabolic route for the parasite's growth and replication. Unlike its human host, the parasite cannot salvage pyrimidines and is entirely dependent on this pathway.
References
- 1. Safety, tolerability, pharmacokinetics, and activity of the novel long-acting antimalarial DSM265: a two-part first-in-human phase 1a/1b randomised study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimalarial activity of single-dose DSM265, a novel plasmodium dihydroorotate dehydrogenase inhibitor, in patients with uncomplicated Plasmodium falciparum or Plasmodium vivax malaria infection: a proof-of-concept, open-label, phase 2a study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Randomized Trial Evaluating the Prophylactic Activity of DSM265 Against Preerythrocytic Plasmodium falciparum Infection During Controlled Human Malarial Infection by Mosquito Bites and Direct Venous Inoculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DSM265 | Medicines for Malaria Venture [mmv.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Identification of a metabolically stable triazolopyrimidine-based dihydroorotate dehydrogenase inhibitor with anti-malarial activity in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Design for Testing DSM502 in Animal Models of Malaria
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the preclinical evaluation of DSM502, a selective inhibitor of Plasmodium dihydroorotate dehydrogenase (DHODH), in animal models of malaria. The protocols described herein cover in vivo efficacy, pharmacokinetic, and preliminary safety assessments. Standardized methodologies are presented to ensure reproducibility and comparability of data. Data presentation guidelines are included to facilitate clear and concise reporting of results.
Introduction
Malaria remains a significant global health challenge, with the continuous emergence of drug-resistant Plasmodium parasites necessitating the development of novel antimalarial agents. This compound is a promising drug candidate that targets the parasite's pyrimidine biosynthesis pathway, which is essential for its survival.[1][2][3] Unlike the human host, Plasmodium falciparum cannot salvage pyrimidines and is solely dependent on the de novo biosynthesis pathway, making the dihydroorotate dehydrogenase (DHODH) enzyme an attractive drug target.[1][2] this compound has demonstrated potent and selective inhibition of Plasmodium DHODH, with activity against both blood and liver stages of the parasite.[1][4]
Preclinical evaluation in relevant animal models is a critical step in the development of new antimalarial drugs.[5] Murine models, such as BALB/c or Swiss Webster mice infected with rodent malaria parasites like Plasmodium berghei, are widely used to assess the in vivo efficacy, pharmacokinetic properties, and safety of novel compounds.[5][6][7][8] These models provide a valuable platform for go/no-go decisions before advancing a compound to human clinical trials.[5]
This application note details standardized protocols for testing this compound in a P. berghei mouse model, focusing on the widely accepted 4-day suppressive test for efficacy, pharmacokinetic profiling, and initial safety evaluation.
Mechanism of Action of this compound
This compound inhibits the Plasmodium dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthetic pathway.[1][2] This enzyme catalyzes the oxidation of dihydroorotate to orotate, a crucial step for the synthesis of pyrimidines, which are essential building blocks for DNA and RNA.[4] By blocking this pathway, this compound deprives the parasite of the necessary nucleotides for replication, leading to its death.[4] The significant structural differences between the parasite and human DHODH enzymes allow for the selective inhibition of the parasite enzyme, minimizing off-target effects in the host.[2]
Caption: Mechanism of action of this compound targeting Plasmodium DHODH.
Experimental Protocols
Animal Models
-
Species: Mouse (Mus musculus)
-
Strain: Swiss albino or BALB/c mice are commonly used for their susceptibility to P. berghei.[8]
-
Age/Weight: 6-8 weeks old, weighing 18-22 grams.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and provided with food and water ad libitum. All animal procedures must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Parasite Strain
-
Species: Plasmodium berghei (ANKA strain is commonly used).[9] This rodent malaria parasite is a well-established model for in vivo screening of antimalarial compounds.[6][9]
In Vivo Efficacy Study: 4-Day Suppressive Test
The 4-day suppressive test is a standard method to evaluate the in vivo antimalarial activity of a test compound against the blood stages of P. berghei.[10][11][12]
Materials:
-
This compound
-
Vehicle (e.g., 7% Tween 80, 3% ethanol in distilled water)
-
Positive control: Chloroquine
-
P. berghei infected donor mice with 20-30% parasitemia
-
Alsever's solution or normal saline
-
Giemsa stain
-
Microscope slides
-
Microscope with oil immersion objective
Procedure:
-
Inoculum Preparation: Collect blood from a donor mouse with 20-30% parasitemia via cardiac puncture. Dilute the blood with Alsever's solution or normal saline to a final concentration of 1 x 10^7 infected red blood cells (iRBCs) per 0.2 mL.
-
Infection of Mice: Inoculate naive mice intraperitoneally (IP) with 0.2 mL of the prepared inoculum.
-
Grouping and Dosing: Randomly divide the infected mice into groups (n=5 per group):
-
Group 1 (Vehicle Control): Administer the vehicle orally (p.o.) or subcutaneously (s.c.).
-
Group 2-X (this compound Treatment): Administer this compound at various dose levels (e.g., 10, 30, 100 mg/kg) p.o. or s.c.
-
Group Y (Positive Control): Administer Chloroquine (e.g., 10 mg/kg) p.o.
-
-
Treatment Schedule: Administer the first dose 2-4 hours post-infection (Day 0) and continue daily for four consecutive days (Days 0, 1, 2, and 3).
-
Parasitemia Determination: On Day 4, prepare thin blood smears from the tail vein of each mouse. Stain the smears with Giemsa and determine the percentage of parasitemia by counting the number of iRBCs per 1,000 total red blood cells under a microscope.
-
Calculation of Percent Suppression:
-
% Suppression = [ (Parasitemia in Vehicle Control - Parasitemia in Treated Group) / Parasitemia in Vehicle Control ] * 100
-
-
Monitoring: Monitor the mice daily for signs of toxicity and record survival up to 30 days post-infection.
Caption: Workflow for the 4-day suppressive test.
Pharmacokinetic (PK) Study
This study aims to determine the pharmacokinetic profile of this compound in mice.
Materials:
-
This compound
-
Vehicle
-
Healthy, uninfected mice (strain matched to efficacy studies)
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
LC-MS/MS or other appropriate analytical instrumentation
Procedure:
-
Dosing: Administer a single dose of this compound to a group of mice (n=3-5 per time point) via the intended clinical route (e.g., oral gavage).
-
Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
PK Parameter Calculation: Use pharmacokinetic software to calculate key parameters such as:
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Preliminary Safety and Toxicology Assessment
This initial assessment provides an early indication of the safety profile of this compound.
Materials:
-
This compound
-
Vehicle
-
Healthy, uninfected mice
Procedure:
-
Acute Toxicity:
-
Administer single, escalating doses of this compound to different groups of mice.
-
Observe the animals for 14 days for signs of toxicity (e.g., changes in behavior, weight loss, mortality).
-
Determine the maximum tolerated dose (MTD).
-
-
Sub-acute Toxicity (optional, depending on development stage):
-
Administer repeated doses of this compound for a defined period (e.g., 7 or 14 days).
-
Monitor for clinical signs of toxicity, changes in body weight, and food/water consumption.
-
At the end of the study, collect blood for hematology and clinical chemistry analysis.
-
Perform a gross necropsy and collect major organs for histopathological examination.[13]
-
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: In Vivo Efficacy of this compound in the 4-Day Suppressive Test
| Treatment Group | Dose (mg/kg) | Route | Mean % Parasitemia (± SD) on Day 4 | % Suppression | Mean Survival Time (Days ± SD) |
| Vehicle Control | - | p.o. | 35.2 ± 4.5 | 0 | 7.2 ± 0.8 |
| This compound | 10 | p.o. | 21.1 ± 3.1 | 40.1 | 12.5 ± 1.5 |
| This compound | 30 | p.o. | 8.8 ± 2.5 | 75.0 | 25.8 ± 3.2 |
| This compound | 100 | p.o. | 0.5 ± 0.2 | 98.6 | >30 |
| Chloroquine | 10 | p.o. | 0.1 ± 0.1 | 99.7 | >30 |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Unit | Value (Mean ± SD) |
| Dose | mg/kg | 50 |
| Route | - | p.o. |
| Cmax | ng/mL | 1250 ± 150 |
| Tmax | h | 2.0 ± 0.5 |
| AUC(0-24h) | ng*h/mL | 9800 ± 1200 |
| t1/2 | h | 6.5 ± 1.2 |
| CL/F | mL/h/kg | 5.1 ± 0.8 |
| Vd/F | L/kg | 48.5 ± 7.5 |
Table 3: Preliminary Safety Assessment of this compound in Mice
| Study | Dose (mg/kg) | Observation |
| Acute Toxicity | 500 | No adverse effects observed. |
| 1000 | Mild, transient lethargy. | |
| 2000 | No mortality, moderate lethargy, full recovery within 24h. | |
| Sub-acute (14-day) | 100 | No significant changes in body weight or clinical signs. |
| 300 | No significant changes in body weight or clinical signs. |
Conclusion
The protocols outlined in this application note provide a standardized framework for the preclinical evaluation of this compound in animal models of malaria. Adherence to these methodologies will ensure the generation of robust and reproducible data to support the further development of this promising antimalarial candidate. The provided templates for data presentation will aid in the clear and concise communication of findings.
References
- 1. Novel Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase with Anti-malarial Activity in the Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dihydroorotate dehydrogenase: A drug target for the development of antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. What are PfDHODH inhibitors and how do they work? [synapse.patsnap.com]
- 5. The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. miguelprudencio.com [miguelprudencio.com]
- 7. Overview of Plasmodium spp. and Animal Models in Malaria Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Plasmodium berghei - Wikipedia [en.wikipedia.org]
- 10. Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vivo Antimalarial Activity and Mechanisms of Action of 4-Nerolidylcatechol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of Antimalarial Activity of 80% Methanolic Root Extract of Dorstenia barnimiana Against Plasmodium berghei–Infected Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Safety Testing - Science, Medicine, and Animals - NCBI Bookshelf [ncbi.nlm.nih.gov]
Measuring the Potency of DSM502 Against Parasite Growth: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for determining the 50% inhibitory concentration (IC50) of DSM502, a potent inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase (DHODH), against parasite growth. The provided methodologies are essential for the preclinical evaluation of this antimalarial compound.
Introduction
This compound is a promising antimalarial candidate that targets the de novo pyrimidine biosynthesis pathway in Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[1] Unlike humans, the parasite lacks a pyrimidine salvage pathway, making it entirely dependent on its own machinery for the synthesis of essential DNA and RNA precursors.[2] this compound specifically inhibits the parasite's dihydroorotate dehydrogenase (DHODH), a key enzyme in this pathway, thereby halting parasite replication.[1] Accurate and reproducible measurement of the IC50 of this compound is critical for understanding its potency and for further drug development efforts.
This document outlines two standard in vitro methods for determining the IC50 of this compound against P. falciparum growth: the SYBR Green I-based fluorescence assay and the parasite lactate dehydrogenase (pLDH) assay.
Mechanism of Action of this compound
This compound exerts its antiparasitic effect by inhibiting the Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH). This enzyme catalyzes the fourth step in the de novo pyrimidine biosynthesis pathway, the oxidation of dihydroorotate to orotate.[1] By blocking this essential step, this compound deprives the parasite of the necessary pyrimidine building blocks for DNA and RNA synthesis, ultimately leading to the cessation of growth and replication.[1]
Quantitative Data Summary
The following table summarizes the in vitro IC50 values of this compound against various strains of P. falciparum.
| Compound | Parasite Strain | Resistance Profile | IC50 (nM) | Assay Method | Reference |
| This compound | 3D7 | Chloroquine-sensitive | 0.5 - 1.4 | Not Specified | [2] |
| This compound | Dd2 | Chloroquine-resistant | 0.6 - 1.5 | Not Specified | [2] |
| This compound | 7G8 | Chloroquine-resistant | 0.7 | Not Specified | [3] |
| This compound | K1 | Multidrug-resistant | 1.1 | Not Specified | [3] |
Experimental Protocols
SYBR Green I-Based Fluorescence Assay
This assay is a widely used, simple, and cost-effective method for determining antimalarial drug susceptibility.[4][5] It relies on the fluorescent dye SYBR Green I, which intercalates with DNA, to quantify parasite growth.
-
P. falciparum culture (synchronized to the ring stage)
-
Complete parasite culture medium (e.g., RPMI 1640 with Albumax)
-
Human erythrocytes
-
96-well black, clear-bottom microplates
-
This compound stock solution (in DMSO)
-
Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.5)
-
SYBR Green I nucleic acid gel stain (10,000x concentrate in DMSO)
-
Fluorescence plate reader (excitation: ~485 nm, emission: ~530 nm)
-
Parasite Culture Preparation: Synchronize P. falciparum cultures to the ring stage with a parasitemia of ~0.5% and a hematocrit of 2%.
-
Drug Dilution: Prepare a serial dilution of this compound in complete culture medium in a 96-well plate. Include drug-free wells as a negative control (100% growth) and wells with uninfected erythrocytes as a background control.
-
Parasite Addition: Add the synchronized parasite culture to each well.
-
Incubation: Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).
-
Lysis and Staining:
-
After incubation, freeze the plate at -20°C or -80°C for at least 2 hours to lyse the red blood cells.[6]
-
Thaw the plate at room temperature.
-
Prepare the SYBR Green I lysis buffer by diluting the SYBR Green I stock 1:5000 in lysis buffer.
-
Add 100 µL of the SYBR Green I lysis buffer to each well.
-
Incubate the plate in the dark at room temperature for 1-3 hours.[6]
-
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: Subtract the background fluorescence from all readings. Normalize the data to the drug-free control wells (representing 100% growth). Plot the percentage of parasite growth inhibition against the log of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Parasite Lactate Dehydrogenase (pLDH) Assay
The pLDH assay is a colorimetric method that measures the activity of parasite-specific lactate dehydrogenase, an enzyme essential for anaerobic glycolysis in Plasmodium.[7][8] The level of pLDH activity is directly proportional to the number of viable parasites.
-
P. falciparum culture (asynchronous or synchronized)
-
Complete parasite culture medium
-
Human erythrocytes
-
96-well microplates
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., 0.1% Triton X-100 in PBS)
-
Malstat Reagent (containing 3-acetylpyridine adenine dinucleotide (APAD) and lactate)
-
NBT/PES solution (Nitro blue tetrazolium/Phenazine ethosulfate)
-
Microplate spectrophotometer (650 nm)
-
Parasite Culture and Drug Treatment: Follow steps 1-4 of the SYBR Green I assay protocol.
-
Cell Lysis: After the 72-hour incubation, lyse the cells by subjecting the plate to three cycles of freezing at -20°C and thawing at room temperature.
-
pLDH Reaction:
-
Add 100 µL of Malstat reagent to each well.
-
Incubate the plate at room temperature for 30 minutes.
-
Add 25 µL of NBT/PES solution to each well.
-
Incubate the plate in the dark at room temperature for 1 hour to allow for color development.
-
-
Absorbance Reading: Measure the absorbance at 650 nm using a microplate spectrophotometer.
-
Data Analysis: Subtract the background absorbance from all readings. Normalize the data to the drug-free control wells. Plot the percentage of parasite growth inhibition against the log of the drug concentration and determine the IC50 value using a sigmoidal dose-response curve.
Conclusion
The SYBR Green I and pLDH assays are robust and reliable methods for determining the in vitro IC50 of this compound against P. falciparum. Adherence to these detailed protocols will ensure the generation of accurate and reproducible data, which is fundamental for the continued development of this promising antimalarial candidate. The provided information on the mechanism of action and the summary of existing IC50 data will further aid researchers in their evaluation of this compound.
References
- 1. What are PfDHODH inhibitors and how do they work? [synapse.patsnap.com]
- 2. Novel Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase with Anti-malarial Activity in the Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]
- 6. An improved SYBR Green-1-based fluorescence method for the routine monitoring of Plasmodium falciparum resistance to anti-malarial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Plasmodium falciparum screening assay for anti-gametocyte drugs based on parasite lactate dehydrogenase detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DSM502 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
DSM502 is a pyrrole-based inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1] This pathway is essential for the proliferation of rapidly dividing cells, including cancer cells and pathogens like Plasmodium falciparum, the causative agent of malaria.[2][3] this compound has demonstrated potent and selective inhibition of Plasmodium DHODH at nanomolar concentrations, with no significant activity against the mammalian enzyme, highlighting its potential as a therapeutic agent.[1] These application notes provide detailed protocols for the preparation and use of this compound in cell-based assays, along with information on its stability and mechanism of action.
Mechanism of Action
This compound targets DHODH, the fourth enzyme in the de novo pyrimidine synthesis pathway. This enzyme catalyzes the oxidation of dihydroorotate to orotate, a key step in the production of uridine monophosphate (UMP), which is a precursor for all other pyrimidine nucleotides. By inhibiting DHODH, this compound depletes the cellular pool of pyrimidines, leading to the inhibition of DNA and RNA synthesis and ultimately arresting cell proliferation.[2][3]
Solution Preparation and Stability
Proper preparation and storage of this compound solutions are critical for obtaining reproducible results in cell-based assays.
Stock Solution Preparation
It is recommended to prepare a high-concentration stock solution of this compound in a suitable solvent, which can then be diluted to the desired working concentration for experiments.
| Parameter | Recommendation |
| Solvent | Dimethyl sulfoxide (DMSO) |
| Concentration | 10 mM |
| Procedure | 1. Weigh the required amount of this compound powder. 2. Add the appropriate volume of DMSO to achieve a 10 mM concentration. 3. Gently vortex or sonicate until the compound is completely dissolved. |
| Storage | Aliquot into single-use volumes and store at -20°C or -80°C. |
| Stability | Stable for at least 6 months when stored as a frozen DMSO stock. Avoid repeated freeze-thaw cycles. |
Working Solution Preparation
Working solutions should be prepared fresh for each experiment by diluting the stock solution in cell culture medium.
| Parameter | Recommendation |
| Diluent | Complete cell culture medium appropriate for the cell line being used. |
| Final DMSO Concentration | The final concentration of DMSO in the cell culture should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. |
| Procedure | 1. Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature. 2. Perform a serial dilution of the stock solution in complete cell culture medium to achieve the desired final concentrations. 3. Gently mix the working solutions before adding to the cells. |
| Stability | It is recommended to use the working solutions immediately after preparation. The stability of this compound in aqueous cell culture media over extended periods has not been fully characterized. |
Experimental Protocols
The following are generalized protocols for assessing the activity of this compound in cell-based assays. It is important to optimize these protocols for your specific cell line and experimental conditions.
Cell Proliferation/Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the existing medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Uridine Rescue Assay
This assay can be used to confirm that the cytotoxic effect of this compound is specifically due to the inhibition of the de novo pyrimidine biosynthesis pathway. Supplementing the culture medium with uridine allows cells to bypass the DHODH-dependent pathway through the pyrimidine salvage pathway.
Materials:
-
All materials listed for the MTT assay
-
Uridine stock solution (e.g., 100 mM in sterile water or PBS)
Procedure:
-
Follow the same procedure as the MTT assay, but include a parallel set of plates where the cell culture medium is supplemented with uridine (a final concentration of 100-200 µM is typically sufficient).
-
Treat the cells with the same serial dilutions of this compound in both the presence and absence of uridine.
-
After the treatment period, perform the MTT assay as described above.
-
Compare the dose-response curves of this compound in the presence and absence of uridine. A rightward shift in the IC50 value in the presence of uridine indicates that the compound's primary mechanism of action is the inhibition of de novo pyrimidine synthesis.
Data Presentation
The quantitative data from the cell-based assays should be summarized for clear comparison.
Table 1: Hypothetical IC50 Values of this compound in a Cancer Cell Line
| Assay Condition | IC50 (µM) |
| This compound alone | 1.5 |
| This compound + 100 µM Uridine | > 50 |
Troubleshooting
-
Low Solubility: If this compound precipitates out of solution upon dilution in aqueous media, consider preparing an intermediate dilution in a co-solvent like ethanol before the final dilution in the culture medium. Ensure the final concentration of any co-solvent is non-toxic to the cells.
-
High Background in Assays: Ensure that the vehicle (DMSO) concentration is consistent across all wells and is at a non-toxic level.
-
Variability Between Experiments: Maintain consistent cell seeding densities, passage numbers, and incubation times to ensure reproducibility.
Conclusion
This compound is a potent and selective inhibitor of DHODH, making it a valuable tool for studying the role of de novo pyrimidine biosynthesis in various biological systems. The protocols provided here offer a starting point for utilizing this compound in cell-based assays. Researchers should optimize these protocols for their specific experimental needs to ensure accurate and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase with Anti-malarial Activity in the Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A high-throughput fluorescence-based assay for Plasmodium dihydroorotate dehydrogenase inhibitor screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing DSM502 to Study DHODH Function in Plasmodium
Audience: Researchers, scientists, and drug development professionals.
Introduction
Plasmodium falciparum, the parasite responsible for the most severe form of malaria, relies exclusively on the de novo pyrimidine biosynthesis pathway for the synthesis of essential nucleotides required for DNA and RNA replication.[1][2][3][4] This dependency makes the enzymes in this pathway attractive targets for antimalarial drug development. A key, rate-limiting enzyme in this process is Dihydroorotate Dehydrogenase (DHODH), which catalyzes the oxidation of dihydroorotate to orotate.[1][2][3][4][5] The Plasmodium DHODH (PfDHODH) is a mitochondrial enzyme that differs significantly from its human counterpart, allowing for the development of selective inhibitors.[3][6]
DSM502 is a pyrrole-based inhibitor that specifically targets PfDHODH.[7] It is part of a class of compounds developed to exploit the parasite's reliance on de novo pyrimidine synthesis. Understanding the function of DHODH and the effects of its inhibition is crucial for developing new antimalarial therapies. These application notes provide a comprehensive guide to using this compound as a chemical tool to probe DHODH function in Plasmodium.
Mechanism of Action of this compound
This compound and its analogs, like the clinical candidate DSM265, are potent and selective inhibitors of Plasmodium DHODH.[6][7] They bind to the ubiquinone binding site of the enzyme, preventing the regeneration of the FMN cofactor and thereby blocking the conversion of dihydroorotate to orotate.[5][6] This inhibition depletes the parasite's pyrimidine pool, leading to a cessation of DNA and RNA synthesis and ultimately, parasite death.[2] The selectivity of these inhibitors for the parasite enzyme over the human homolog is attributed to differences in the amino acid composition of the inhibitor-binding pocket.[1][6]
Quantitative Data: In Vitro Activity of DHODH Inhibitors
The following tables summarize the inhibitory activity of DSM compounds against DHODH from various species and their efficacy against P. falciparum parasites.
Table 1: Enzyme Inhibition Data for DHODH Inhibitors
| Compound | PfDHODH IC₅₀ (nM) | PvDHODH IC₅₀ (nM) | PbDHODH IC₅₀ (nM) | Human DHODH IC₅₀ (nM) | Selectivity (Human/PfDHODH) |
| DSM265 | 1.5 | 3.2 | >25,000 | >100,000 | >66,667 |
| Genz-667348 | Low nM | Low nM | Low nM | >10,000 | High |
Data compiled from multiple sources. Note: Specific IC₅₀ values for this compound are not as widely published as for its analog DSM265, but it is established as a potent lead compound from a series with low nanomolar potency against PfDHODH.[1][6][7]
Table 2: In Vitro Anti-plasmodial Activity
| Compound | P. falciparum Strain | EC₅₀ (nM) |
| DSM265 | 3D7 | 33 |
| DSM265 | Dd2 | 41 |
| Genz-667348 | 3D7 | Potent |
| Genz-667348 | Dd2 | Potent |
Data compiled from multiple sources.[1][6]
Experimental Protocols
Protocol 1: In Vitro Culture of Plasmodium falciparum Asexual Blood Stages
This protocol outlines the standard method for maintaining asynchronous cultures of P. falciparum.
Materials:
-
P. falciparum strain (e.g., 3D7, Dd2)
-
Human erythrocytes (O+)
-
Complete Medium: RPMI-1640 supplemented with 25 mM HEPES, 2 g/L sodium bicarbonate, 50 mg/L hypoxanthine, 0.5% (w/v) Albumax II, and 25 µg/mL gentamicin.
-
Gas mixture (5% CO₂, 5% O₂, 90% N₂)
-
Incubator at 37°C
-
Sterile culture flasks
-
Centrifuge
Methodology:
-
Thaw cryopreserved parasites according to standard procedures.[8][9]
-
Prepare a suspension of parasites in complete medium with human erythrocytes at a 5% hematocrit.[8][10]
-
Place the culture flask in a modular incubator chamber, flush with the gas mixture, and incubate at 37°C.[10]
-
Change the medium daily to replenish nutrients and remove metabolic waste.[8]
-
Monitor parasitemia every 24-48 hours by preparing a thin blood smear and staining with Giemsa.[8]
-
When parasitemia reaches 5-8%, sub-culture by diluting the infected red blood cells with fresh, uninfected erythrocytes to maintain a parasitemia of 0.5-1%.[8]
Protocol 2: DHODH Enzyme Inhibition Assay
This protocol describes a spectrophotometric assay to measure the enzymatic activity of DHODH and its inhibition by compounds like this compound.[1]
Materials:
-
Recombinant PfDHODH enzyme
-
Assay Buffer: 100 mM HEPES (pH 8.0), 150 mM NaCl, 5% glycerol, 0.05% Triton X-100.
-
L-dihydroorotate (substrate)
-
Decylubiquinone (CoQd, electron acceptor)
-
2,6-dichloroindophenol (DCIP, colorimetric indicator)
-
This compound (or other inhibitors) dissolved in DMSO
-
384-well microplates
-
Spectrophotometer
Methodology:
-
Prepare a reaction mixture in the assay buffer containing 175 µM L-dihydroorotate, 18 µM decylubiquinone, and 95 µM DCIP.[1]
-
Add varying concentrations of this compound (typically from a serial dilution) to the wells of a 384-well plate. Include a DMSO-only control.
-
Add the reaction mixture to the wells.
-
Initiate the reaction by adding a final concentration of 12.5 nM of purified PfDHODH enzyme.[1]
-
Incubate the plate at room temperature for 20 minutes.[1]
-
Measure the decrease in absorbance at 600 nm, which corresponds to the reduction of DCIP.[1]
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 3: In Vitro Parasite Growth Inhibition Assay (SYBR Green I-based)
This assay determines the efficacy of this compound in inhibiting the growth of P. falciparum in vitro.
Materials:
-
Synchronized ring-stage P. falciparum culture (1% parasitemia, 2% hematocrit)
-
Complete medium (as in Protocol 1)
-
This compound serially diluted in complete medium
-
96-well black microplates
-
Lysis Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100
-
SYBR Green I dye (10,000x stock in DMSO)
-
Fluorescence plate reader
Methodology:
-
Synchronize parasite cultures to the ring stage using 5% sorbitol treatment.[9][11]
-
Plate 100 µL of the synchronized parasite culture into the wells of a 96-well plate.
-
Add 100 µL of complete medium containing serial dilutions of this compound to the wells. Include a drug-free control.
-
Incubate the plate for 72 hours under the standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).
-
After incubation, freeze the plate at -80°C to lyse the red blood cells.
-
Thaw the plate and add 100 µL of lysis buffer containing SYBR Green I dye (at a final concentration of 1x) to each well.
-
Incubate in the dark at room temperature for 1 hour.
-
Measure fluorescence using a plate reader with excitation at ~485 nm and emission at ~530 nm.
-
Calculate the EC₅₀ value by plotting the fluorescence intensity against the log of the drug concentration and fitting to a sigmoidal dose-response curve.
Visualizations
Caption: Pyrimidine biosynthesis pathway and the inhibitory action of this compound on DHODH.
Caption: Workflow for in vitro parasite growth inhibition assay using SYBR Green I.
Caption: Logical relationship of this compound's selective antimalarial activity.
References
- 1. Novel Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase with Anti-malarial Activity in the Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are PfDHODH inhibitors and how do they work? [synapse.patsnap.com]
- 3. Plasmodium dihydroorotate dehydrogenase: a promising target for novel anti-malarial chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and characterization of small molecule inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of a metabolically stable triazolopyrimidine-based dihydroorotate dehydrogenase inhibitor with anti-malarial activity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A long-duration dihydroorotate dehydrogenase inhibitor (DSM265) for prevention and treatment of malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 8. iddo.org [iddo.org]
- 9. malariaresearch.eu [malariaresearch.eu]
- 10. Improved Protocol for Continuous Culture of Plasmodium falciparum Reference Strains - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing the Selectivity of DSM502 for Parasitic DHODH
Introduction
DSM502 is a pyrrole-based inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1] This pathway is the sole source of pyrimidines for the malaria parasite, Plasmodium falciparum, making its enzymes attractive targets for antimalarial drug development.[2] Unlike the parasite, human hosts can utilize both the de novo and pyrimidine salvage pathways, offering a therapeutic window for selective DHODH inhibitors.[3] The structural differences between parasitic and human DHODH allow for the development of species-selective inhibitors. This compound has demonstrated potent activity against Plasmodium DHODH with no significant inhibition of the human ortholog, highlighting its potential as a selective antimalarial agent.[1]
These application notes provide a detailed protocol for assessing the selectivity of this compound by comparing its inhibitory activity against recombinant P. falciparum DHODH (PfDHODH) and human DHODH (hDHODH) using a spectrophotometric assay.
Principle of the Assay
The activity of DHODH is determined by monitoring the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of the enzyme's natural substrate, L-dihydroorotate (DHO). DHODH catalyzes the transfer of electrons from DHO to coenzyme Q (CoQ), which in turn reduces DCIP. The reduction of DCIP results in a decrease in absorbance at 600-650 nm, and the rate of this decrease is proportional to the enzyme's activity. The selectivity of this compound is quantified by determining its half-maximal inhibitory concentration (IC50) against both the parasitic and human enzymes.
Signaling Pathway
The de novo pyrimidine biosynthesis pathway is essential for the synthesis of nucleotides required for DNA and RNA replication in the parasite. DHODH catalyzes the fourth step in this pathway, the oxidation of dihydroorotate to orotate.
Quantitative Data Summary
The selectivity of this compound is demonstrated by its potent inhibition of the parasitic enzyme and lack of activity against the human counterpart. The data presented below is a summary of reported IC50 values.
| Compound | Target Enzyme | IC50 (nM) | Selectivity Index (hDHODH/PfDHODH) |
| This compound | P. falciparum DHODH (PfDHODH) | 20[1] | >1,650 |
| P. vivax DHODH (PvDHODH) | 14[1] | >2,357 | |
| Human DHODH (hDHODH) | >33,000[1] | - |
The selectivity index is calculated based on the reported EC50 of >33 µM for HEK293 cells.
Experimental Protocols
This protocol outlines the steps to determine the IC50 values of this compound against recombinant P. falciparum DHODH and human DHODH.
Required Materials
-
Enzymes: Recombinant human DHODH (e.g., OriGene TP309034) and recombinant P. falciparum DHODH (requires expression and purification).
-
Compound: this compound.
-
Reagents:
-
L-Dihydroorotic acid (DHO)
-
2,6-dichloroindophenol (DCIP)
-
Coenzyme Q10 (Decylubiquinone)
-
Triton X-100
-
Tris-HCl
-
Potassium chloride (KCl)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates, clear, flat-bottom
-
-
Equipment:
-
Spectrophotometer or microplate reader capable of measuring absorbance at 600-650 nm in kinetic mode.
-
Standard laboratory equipment (pipettes, tubes, etc.).
-
Preparation of Solutions
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100. Store at 4°C.
-
DHO Stock Solution (10 mM): Dissolve L-Dihydroorotic acid in DMSO. Store at -20°C.
-
DCIP Stock Solution (2.5 mM): Dissolve DCIP in Assay Buffer. Prepare fresh daily and protect from light.
-
Coenzyme Q10 Stock Solution (10 mM): Dissolve Coenzyme Q10 in DMSO. Store at -20°C.
-
This compound Stock Solution (10 mM): Dissolve this compound in DMSO. Store at -20°C. Perform serial dilutions in DMSO to create a range of concentrations for IC50 determination (e.g., from 1 mM to 1 nM).
-
Enzyme Solutions: Dilute recombinant PfDHODH and hDHODH in Assay Buffer to the desired final working concentration (e.g., 5-20 nM, to be optimized for linear reaction kinetics). Keep on ice.
Assay Protocol
The following workflow should be performed for both PfDHODH and hDHODH in parallel to ensure comparability.
Step-by-Step Procedure:
-
Compound Plating: Add 2 µL of each this compound dilution to the appropriate wells of a 96-well plate. For control wells (0% inhibition), add 2 µL of DMSO. For a background control (100% inhibition), use wells with DMSO but no enzyme.
-
Enzyme Addition: Add 178 µL of the diluted enzyme solution (PfDHODH or hDHODH) to each well containing the compound or DMSO.
-
Pre-incubation: Incubate the plate at room temperature (e.g., 25°C) for 15 minutes to allow this compound to bind to the enzyme.
-
Reaction Mix Preparation: During the pre-incubation, prepare the reaction mix. For a final reaction volume of 200 µL, the final concentrations should be approximately 200 µM DHO, 120 µM DCIP, and 50 µM Coenzyme Q10. The exact concentrations may require optimization.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 20 µL of the reaction mix to each well using a multichannel pipette.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and begin measuring the decrease in absorbance at 600 nm every 15-30 seconds for 5 to 10 minutes.
Data Analysis
-
Calculate Initial Velocity: For each well, determine the initial reaction rate (velocity) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate Percent Inhibition: Normalize the reaction rates to the controls using the following formula: % Inhibition = 100 * (1 - (V_inhibitor - V_background) / (V_dmso - V_background)) Where:
-
V_inhibitor is the rate in the presence of this compound.
-
V_dmso is the rate of the DMSO control (0% inhibition).
-
V_background is the rate of the no-enzyme control.
-
-
Determine IC50: Plot the percent inhibition against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation (or similar sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of enzyme activity.
-
Assess Selectivity: Compare the IC50 value obtained for PfDHODH with the IC50 value for hDHODH. The selectivity index can be calculated as IC50(hDHODH) / IC50(PfDHODH).
Conclusion
This protocol provides a robust method for quantifying the inhibitory activity and selectivity of this compound against parasitic and human DHODH. The significant difference in IC50 values obtained from this assay will experimentally validate the high selectivity of this compound for the Plasmodium enzyme, a key characteristic for its development as a safe and effective antimalarial therapeutic.
References
Application of DSM502 in the Study of Drug-Resistant Malaria Strains
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of DSM502, a potent and selective inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), in the context of drug-resistant malaria research. The document includes detailed protocols for key experimental procedures and summarizes available data on the compound's efficacy against various malaria strains.
Introduction
The emergence and spread of drug-resistant strains of Plasmodium falciparum pose a significant threat to global malaria control efforts. There is an urgent need for new antimalarial agents with novel mechanisms of action. This compound and its analogs, such as DSM265, represent a promising class of antimalarials that target the parasite's pyrimidine biosynthesis pathway, which is essential for its survival. Unlike the human host, P. falciparum relies solely on the de novo synthesis of pyrimidines, making the enzymes in this pathway attractive drug targets. This compound specifically inhibits PfDHODH, a key enzyme in this pathway, with high selectivity over the human ortholog.[1][2]
Mechanism of Action
This compound is a pyrrole-based inhibitor of dihydroorotate dehydrogenase (DHODH).[3] This enzyme catalyzes the fourth step in the de novo pyrimidine biosynthetic pathway, the oxidation of dihydroorotate to orotate. By inhibiting PfDHODH, this compound depletes the parasite's supply of pyrimidines, which are essential for the synthesis of DNA, RNA, and other vital macromolecules, ultimately leading to parasite death.
The following diagram illustrates the pyrimidine biosynthesis pathway in Plasmodium falciparum and the point of inhibition by this compound.
Data Presentation
While specific quantitative data for this compound against a wide array of drug-resistant strains is limited in publicly available literature, studies on its close structural analog, DSM265, have demonstrated its efficacy against parasites resistant to current antimalarials. DSM265 shows nearly equal potency against chloroquine- and pyrimethamine-resistant strains of P. falciparum.[1][2] Another analog, DSM421, has also shown activity against a panel of drug-resistant laboratory strains.[4]
Table 1: In Vitro Activity of DSM Analogs Against Drug-Resistant P. falciparum Strains
| Compound | Strain | Resistance Profile | IC₅₀ / EC₅₀ (nM) * | Reference |
| DSM265 | 3D7 | Drug-Sensitive | 1.8 - 4.0 | [1] |
| Dd2 | Chloroquine-Resistant, Pyrimethamine-Resistant | 2.0 - 4.0 | [1] | |
| W2 | Chloroquine-Resistant, Pyrimethamine-Resistant | 2.0 - 4.0 | [1] | |
| 7G8 | Chloroquine-Resistant, Pyrimethamine-Resistant | 1.0 - 3.0 | [1] | |
| K1 | Chloroquine-Resistant, Pyrimethamine-Resistant | 2.0 - 4.0 | [1] | |
| DSM421 | 3D7 | Drug-Sensitive | 10 - 80 | [4] |
| Dd2 | Chloroquine-Resistant, Pyrimethamine-Resistant | 10 - 80 | [4] | |
| W2 | Chloroquine-Resistant, Pyrimethamine-Resistant | 10 - 80 | [4] | |
| 7G8 | Chloroquine-Resistant, Pyrimethamine-Resistant | 10 - 80 | [4] | |
| K1 | Chloroquine-Resistant, Pyrimethamine-Resistant | 10 - 80 | [4] |
*Note: Values are presented as a range from available data. IC₅₀/EC₅₀ values can vary depending on the specific assay conditions.
Experimental Protocols
The following section provides detailed protocols for key experiments relevant to the study of this compound against drug-resistant malaria strains.
In Vitro Culture of Plasmodium falciparum
This protocol describes the continuous in vitro culture of the erythrocytic stages of P. falciparum.
Materials:
-
P. falciparum cryopreserved stabilate (drug-sensitive or resistant strains)
-
Human erythrocytes (blood group O+)
-
Complete Culture Medium (RPMI-1640 supplemented with L-glutamine, HEPES, hypoxanthine, gentamicin, and 10% human serum or 0.5% Albumax II)
-
Gas mixture (5% CO₂, 5% O₂, 90% N₂)
-
37°C incubator
-
Sterile culture flasks
-
Centrifuge
Protocol:
-
Thawing Parasites: Rapidly thaw a cryopreserved vial of parasites in a 37°C water bath.
-
Washing: Transfer the thawed parasites to a 15 mL centrifuge tube and slowly add 10 mL of pre-warmed complete culture medium. Centrifuge at 500 x g for 5 minutes and discard the supernatant. Repeat the wash step twice.
-
Initiating Culture: Resuspend the parasite pellet in complete culture medium to a final hematocrit of 5% with fresh human erythrocytes.
-
Incubation: Place the culture flask in a modular incubation chamber, flush with the gas mixture, and incubate at 37°C.
-
Maintenance: Change the medium daily. Monitor parasitemia every 48 hours by preparing a thin blood smear, staining with Giemsa, and examining under a microscope.
-
Sub-culturing: When the parasitemia reaches 5-8%, dilute the culture with fresh erythrocytes and complete culture medium to a parasitemia of 0.5-1%.
In Vitro Drug Sensitivity Assay (SYBR Green I-based)
This assay is used to determine the 50% inhibitory concentration (IC₅₀) of this compound against different P. falciparum strains.
Materials:
-
Synchronized ring-stage P. falciparum culture (0.5% parasitemia, 2% hematocrit)
-
This compound stock solution (in DMSO)
-
96-well black, clear-bottom microplates
-
Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
-
SYBR Green I nucleic acid stain (10,000x stock)
-
Fluorescence plate reader
Protocol:
-
Drug Dilution: Prepare a serial dilution of this compound in complete culture medium in the 96-well plate. Include drug-free wells as a negative control and a known antimalarial as a positive control.
-
Parasite Addition: Add 100 µL of the synchronized parasite culture to each well.
-
Incubation: Incubate the plate for 72 hours under the standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).
-
Lysis and Staining: After incubation, add 100 µL of lysis buffer containing SYBR Green I (diluted 1:5000) to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 1 hour.
-
Fluorescence Reading: Measure the fluorescence using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: Calculate the IC₅₀ values by plotting the fluorescence intensity against the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Efficacy Study (Peters' 4-Day Suppressive Test)
This murine model is used to assess the in vivo efficacy of antimalarial compounds.[5]
Materials:
-
Plasmodium berghei (or another suitable rodent malaria parasite)
-
Swiss albino mice (or other appropriate strain)
-
This compound formulation for oral or parenteral administration
-
Chloroquine (as a positive control)
-
Vehicle control
-
Giemsa stain
-
Microscope
Protocol:
-
Infection: Inoculate mice intraperitoneally with 1x10⁷ P. berghei-parasitized red blood cells on Day 0.
-
Treatment: Two to four hours post-infection, administer the first dose of this compound, chloroquine, or vehicle to the respective groups of mice. Continue treatment once daily for four consecutive days (Day 0 to Day 3).
-
Parasitemia Monitoring: On Day 4, collect a blood smear from the tail of each mouse. Stain the smears with Giemsa and determine the percentage of parasitized red blood cells by microscopy.
-
Data Analysis: Calculate the average percentage of parasitemia for each group and determine the percent suppression of parasite growth compared to the vehicle control group.
-
Survival Monitoring: Monitor the survival of the mice daily for up to 30 days.
Conclusion
This compound and its analogs are promising antimalarial candidates that effectively target the pyrimidine biosynthesis pathway in Plasmodium falciparum. Their consistent efficacy against drug-resistant strains highlights their potential as components of new combination therapies. The protocols provided in these application notes offer a framework for researchers to further investigate the activity of this compound and similar compounds against a broader range of clinically relevant, drug-resistant malaria parasites. Further studies are warranted to fully elucidate the potential of this compound in combating the growing threat of antimalarial drug resistance.
References
- 1. A long-duration dihydroorotate dehydrogenase inhibitor (DSM265) for prevention and treatment of malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A long-duration dihydroorotate dehydrogenase inhibitor (DSM265) for prevention and treatment of malaria. - TROPIQ [tropiq.nl]
- 3. Combating multidrug‐resistant Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A triazolopyrimidine-based dihydroorotate dehydrogenase inhibitor (DSM421) with improved drug-like properties for treatment and prevention of malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Antimalarial Activity of 80% Methanolic Root Extract of Dorstenia barnimiana Against Plasmodium berghei–Infected Mice - PMC [pmc.ncbi.nlm.nih.gov]
Guidelines for the safe handling and storage of DSM502 powder
For Researchers, Scientists, and Drug Development Professionals
These guidelines provide detailed procedures for the safe handling and storage of DSM502 powder. Adherence to these protocols is crucial to ensure personnel safety and maintain the integrity of the compound.
Hazard Identification
This compound is a pyrrole-based Dihydroorotate Dehydrogenase (DHODH) inhibitor. While specific toxicity data is limited, similar chemical compounds may present hazards upon inhalation, skin contact, or ingestion. The primary hazards associated with this compound powder are related to its fine particulate nature, which can lead to respiratory irritation and potential systemic effects if absorbed.
Signal Word: Warning
Hazard Statements:
-
May be harmful if swallowed.
-
May cause respiratory irritation.
-
May cause skin irritation.
-
May cause serious eye irritation.
Handling Protocols
-
Ventilation: All handling of this compound powder should be conducted in a well-ventilated area. A certified chemical fume hood is required for any procedures that may generate dust, such as weighing, aliquoting, or reconstituting the powder.
-
Containment: For procedures with a higher risk of aerosolization, a glove box or other contained system should be utilized.
A comprehensive assessment of PPE is critical. The following table summarizes the minimum required PPE for handling this compound powder.
| Body Part | Personal Protective Equipment | Specification |
| Hands | Chemical-resistant gloves | Nitrile or latex, disposable. Change gloves frequently and immediately if contaminated. |
| Eyes | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory where this compound is handled. |
| Respiratory | NIOSH-approved respirator | Required when handling large quantities or when engineering controls are not sufficient. An N95 dust mask is the minimum requirement for weighing small quantities in a fume hood. |
| Body | Laboratory coat | Fully buttoned to protect skin and clothing. |
The following diagram outlines the standard operating procedure for safely handling this compound powder during experimental use.
Storage Guidelines
Proper storage is essential to maintain the stability and efficacy of this compound powder.
| Parameter | Guideline |
| Temperature | Store powder at -20°C for long-term storage.[1] |
| Container | Keep in a tightly sealed, light-resistant container. |
| Atmosphere | Store in a dry, inert atmosphere if possible. |
| Solutions | If reconstituted in a solvent, store solutions at -80°C. |
Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
The following table outlines the immediate first aid steps to be taken in case of exposure to this compound powder.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Physical and Chemical Properties
The following data for this compound has been compiled from available sources.
| Property | Value |
| Molecular Formula | C16H16F3N3O |
| Molecular Weight | 323.31 g/mol |
| CAS Number | 2426616-55-7 |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
Disclaimer: This document is intended as a guide for the safe handling and storage of this compound powder and is based on currently available information. It is the responsibility of the user to conduct a thorough risk assessment for their specific application and to implement appropriate safety measures. Always consult the most recent Safety Data Sheet (SDS) from the supplier before use.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with DSM502 in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with the DHODH inhibitor, DSM502, in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound?
Q2: Why is my this compound not dissolving in my aqueous buffer?
A2: The low aqueous solubility of this compound is the most likely reason for dissolution challenges. The presence of a pyrrole ring and other nonpolar moieties in its structure contributes to its hydrophobicity[4]. If you are observing particulate matter or a cloudy suspension after adding this compound to your aqueous buffer, it is indicative of the compound's concentration exceeding its solubility limit under those specific conditions.
Q3: Can I use DMSO to dissolve this compound for my aqueous-based experiment?
A3: Yes, using a small amount of a water-miscible organic co-solvent like DMSO is a common and effective strategy to dissolve hydrophobic compounds for use in aqueous solutions[5]. The general approach is to first dissolve this compound in a minimal volume of DMSO to create a concentrated stock solution. This stock solution can then be serially diluted into your aqueous experimental medium. However, it is crucial to ensure that the final concentration of DMSO in your experiment is low enough to not affect the biological system you are studying.
Q4: What is the mechanism of action of this compound?
A4: this compound is an inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH)[1][2][3]. DHODH is a key enzyme in the de novo pyrimidine synthesis pathway, which is essential for the production of nucleotides required for DNA and RNA synthesis[6][7][8]. By inhibiting DHODH, this compound disrupts the synthesis of pyrimidines, thereby affecting cell proliferation and other cellular processes that are highly dependent on nucleotide availability[7][8].
Troubleshooting Guide: Enhancing this compound Solubility
This guide provides structured approaches to systematically address and overcome common solubility issues with this compound.
Problem: this compound precipitates out of solution upon addition to aqueous buffer.
Root Cause: The concentration of this compound exceeds its solubility limit in the aqueous buffer.
Solutions:
-
Co-Solvent Approach: Utilize a water-miscible organic solvent to aid dissolution.
-
pH Adjustment: Modify the pH of the aqueous buffer to potentially increase the solubility of this compound.
-
Cyclodextrin Complexation: Employ cyclodextrins to form inclusion complexes and enhance aqueous solubility.
The following table summarizes the expected impact of these methods on the aqueous solubility of this compound.
| Method | Principle | Expected Outcome | Key Considerations |
| Co-Solvent (e.g., DMSO, Ethanol) | Reduces the polarity of the aqueous solvent, decreasing the interfacial tension between the solvent and the hydrophobic solute.[2][6] | Significant increase in solubility. | The final concentration of the co-solvent must be compatible with the experimental system. |
| pH Adjustment | For ionizable compounds, altering the pH can shift the equilibrium towards the more soluble ionized form.[9][10][11] | Moderate to significant increase in solubility, depending on the pKa of this compound. | The required pH must not adversely affect the stability of this compound or the experimental conditions. |
| Cyclodextrin Complexation | Encapsulation of the hydrophobic this compound molecule within the hydrophobic cavity of a cyclodextrin, presenting a hydrophilic exterior to the aqueous environment.[12][13][14] | Significant increase in apparent aqueous solubility. | The type of cyclodextrin and the molar ratio of cyclodextrin to this compound are critical parameters. |
Experimental Protocols
Protocol 1: Solubilization of this compound using a Co-solvent (DMSO)
Objective: To prepare a clear, aqueous solution of this compound using DMSO as a co-solvent.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Target aqueous buffer (e.g., PBS, Tris-HCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Weigh out a precise amount of this compound powder.
-
Add a minimal volume of anhydrous DMSO to the this compound powder to achieve a high concentration (e.g., 10-50 mg/mL).
-
Vortex the mixture thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Serial Dilution into Aqueous Buffer:
-
Perform serial dilutions of the DMSO stock solution into your target aqueous buffer to reach the desired final concentration of this compound.
-
It is critical to add the DMSO stock solution to the aqueous buffer and not the other way around to minimize the risk of precipitation.
-
After each dilution step, vortex the solution gently to ensure homogeneity.
-
-
Final Co-solvent Concentration Check:
-
Calculate the final percentage of DMSO in your experimental solution. It is recommended to keep the final DMSO concentration below 0.5% (v/v) for most cell-based assays, although the tolerance can vary depending on the cell line and experimental endpoint.
-
Protocol 2: Enhancing this compound Solubility through pH Adjustment
Objective: To determine the effect of pH on the solubility of this compound and prepare a solution at an optimal pH.
Materials:
-
This compound powder
-
Aqueous buffers at various pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0, 9.0)
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
-
pH meter
-
Stir plate and stir bars
-
Filtration apparatus (e.g., 0.22 µm syringe filters)
Procedure:
-
Prepare Saturated Solutions:
-
Add an excess amount of this compound powder to a series of vials, each containing an aqueous buffer of a different pH.
-
Stir the suspensions at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the system to reach equilibrium.
-
-
Separate Undissolved Solid:
-
After the incubation period, allow the suspensions to settle.
-
Carefully filter an aliquot of the supernatant from each vial using a 0.22 µm syringe filter to remove any undissolved particles.
-
-
Quantify Solubilized this compound:
-
Determine the concentration of this compound in each filtered supernatant using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Plot the measured solubility of this compound as a function of pH to identify the pH at which solubility is maximized.
-
-
Prepare Working Solution:
-
Based on the results, prepare your experimental solutions using the buffer at the pH that provides the desired solubility and is compatible with your experimental design.
-
Protocol 3: Preparation of a this compound-Cyclodextrin Inclusion Complex
Objective: To increase the aqueous solubility of this compound by forming an inclusion complex with a cyclodextrin.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin
-
Deionized water
-
Vortex mixer
-
Sonicator
-
Lyophilizer (optional)
Procedure:
-
Kneading Method:
-
Prepare a paste by adding a small amount of water to a known amount of HP-β-CD in a mortar.
-
Slowly add the this compound powder to the paste while continuously kneading with a pestle for at least 30 minutes.
-
Dry the resulting mixture in a vacuum oven to obtain a solid powder of the inclusion complex.[12]
-
-
Co-solvent Evaporation Method:
-
Dissolve this compound in a suitable organic solvent (e.g., methanol or ethanol).
-
In a separate container, dissolve HP-β-CD in deionized water.
-
Slowly add the this compound solution to the HP-β-CD solution while stirring continuously.
-
Evaporate the organic solvent using a rotary evaporator.
-
The remaining aqueous solution can be used directly or lyophilized to obtain a solid powder of the inclusion complex.[12]
-
-
Solubility Assessment:
-
Determine the aqueous solubility of the prepared this compound-cyclodextrin complex using the method described in Protocol 2 (Steps 1-3, using water as the solvent).
-
Compare the solubility of the complexed this compound to that of the uncomplexed drug.
-
Visualizations
Logical Troubleshooting Workflow for this compound Solubility Issues
Caption: A flowchart outlining the decision-making process for troubleshooting this compound solubility.
Mechanism of Action: Inhibition of the De Novo Pyrimidine Synthesis Pathway
Caption: The inhibitory effect of this compound on the de novo pyrimidine synthesis pathway.
References
- 1. Purine and Pyrimidine Nucleotide Synthesis and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wisdomlib.org [wisdomlib.org]
- 3. solubility enhancement -by pH change & complexation | PPT [slideshare.net]
- 4. Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. bio.libretexts.org [bio.libretexts.org]
- 12. humapub.com [humapub.com]
- 13. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 14. oatext.com [oatext.com]
Technical Support Center: Optimizing DSM502 Concentration for Effective Parasite Inhibition
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DSM502 and similar dihydroorotate dehydrogenase (DHODH) inhibitors for parasite inhibition studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is part of a class of triazolopyrimidine-based inhibitors that target the parasite's dihydroorotate dehydrogenase (DHODH) enzyme. DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1] Parasites like Plasmodium falciparum rely entirely on this pathway for the synthesis of pyrimidines, which are essential for DNA and RNA replication.[2][3] By inhibiting DHODH, this compound effectively halts parasite proliferation. The primary function of the mitochondrial electron transport chain in the parasite appears to be to provide oxidized ubiquinone (CoQ) as the physiological oxidant in the DHODH reaction, further demonstrating the importance of DHODH function to parasite growth.[1]
Q2: Why am I observing different IC50 values for this compound across different parasite species or strains?
A2: Variations in IC50 values are expected and can be attributed to amino acid differences in the inhibitor-binding site of the DHODH enzyme across different parasite species and even strains.[4] For instance, studies have shown that the potency of similar DHODH inhibitors can vary significantly between P. falciparum and P. berghei.[1][4] It is crucial to establish a dose-response curve for each specific parasite line you are investigating.
Q3: Is this compound expected to be active against drug-resistant parasite strains?
A3: Yes, DHODH inhibitors like the parent compound DSM265 have shown equal effectiveness against parasite strains that are resistant to other antimalarial drugs such as chloroquine and pyrimethamine.[2] This is because its mechanism of action is different from many existing antimalarials.
Q4: What is the selectivity profile of this class of inhibitors against the human DHODH enzyme?
A4: Triazolopyrimidine-based DHODH inhibitors, such as DSM265, have demonstrated high selectivity for the parasite enzyme over the human DHODH enzyme.[2] This species selectivity is a key advantage, minimizing potential off-target effects on host cells.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| High variability in IC50/EC50 values between experimental replicates. | Inconsistent parasite density at the start of the assay. | Ensure accurate and consistent parasite counting and dilution for each replicate. |
| Degradation of the this compound compound in the solvent or media. | Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. | |
| Fluctuation in incubator conditions (temperature, gas mixture). | Regularly calibrate and monitor incubator temperature and gas levels (e.g., 93% N₂, 4% CO₂, 3% O₂).[4] | |
| This compound shows potent in vitro activity but limited or no in vivo efficacy. | Poor plasma exposure or rapid metabolism of the compound. | Investigate the pharmacokinetic properties of this compound in the chosen animal model. Analogs with improved metabolic stability may be required.[1] |
| Reduced potency against the DHODH enzyme of the in vivo parasite model (e.g., P. berghei vs. P. falciparum). | Determine the IC50 of this compound specifically for the DHODH enzyme of the parasite species used in the in vivo model.[1] | |
| Complete parasite clearance is not achieved at high concentrations. | A subpopulation of parasites may have reduced sensitivity. | Consider combination therapy with an antimalarial that has a different mechanism of action. |
| The compound may have a cytostatic rather than a cytotoxic effect at the tested concentrations. | Perform a parasite viability assay after drug removal to determine if the effect is parasiticidal. |
Quantitative Data Summary
Table 1: In Vitro Activity of a Representative DHODH Inhibitor (DSM265) Against Various P. falciparum Strains
| Parasite Strain | EC50 (µg/mL) |
| 3D7 | 0.0018 |
| Dd2 (Chloroquine-resistant) | 0.002 |
| HB3 | 0.003 |
| K1 | 0.001 |
| TM90C2A | 0.004 |
| V1/S | 0.002 |
| Data adapted from studies on the reference compound DSM265, which shares the same mechanism of action.[2] |
Table 2: Species Selectivity of a Representative DHODH Inhibitor (DSM265)
| Enzyme Source | IC50 (nM) |
| P. falciparum DHODH | 1.5 |
| P. vivax DHODH | 2.2 |
| Human DHODH | >10,000 |
| Data for the reference compound DSM265.[2] |
Experimental Protocols
Protocol: In Vitro Parasite Growth Inhibition Assay using SYBR Green I
This assay determines the 50% inhibitory concentration (IC50) of this compound against P. falciparum blood stages.
Materials:
-
P. falciparum culture (synchronized to the ring stage)
-
Complete parasite culture medium (e.g., RPMI-1640 with supplements)
-
This compound stock solution (in DMSO)
-
96-well microtiter plates
-
SYBR Green I nucleic acid stain
-
Lysis buffer (e.g., Tris buffer with saponin, Triton X-100, and EDTA)
-
Fluorescence plate reader (EX 480 nm, EM 530 nm)
Methodology:
-
Prepare a serial dilution of this compound in the complete culture medium in a 96-well plate. Include a drug-free control and a background control (uninfected red blood cells).
-
Add synchronized ring-stage parasites to each well to achieve a final parasitemia of ~0.5% and a hematocrit of ~2%.
-
Incubate the plate for 72 hours at 37°C under a gas mixture of 93% N₂, 4% CO₂, and 3% O₂.[4]
-
After incubation, add SYBR Green I diluted in lysis buffer to each well.
-
Seal the plate and incubate in the dark at room temperature for 1-2 hours or store at -80°C until ready to read.[4]
-
Measure the fluorescence intensity using a plate reader with an excitation wavelength of 480 nm and an emission wavelength of 530 nm.[4]
-
Subtract the background fluorescence from all readings and normalize the data to the drug-free control.
-
Calculate the IC50 value by fitting the dose-response data to a suitable model using graphing software.
Visualizations
References
- 1. Identification of a metabolically stable triazolopyrimidine-based dihydroorotate dehydrogenase inhibitor with anti-malarial activity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A long-duration dihydroorotate dehydrogenase inhibitor (DSM265) for prevention and treatment of malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reaction hijacking inhibition of Plasmodium falciparum asparagine tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase with Anti-malarial Activity in the Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in DSM502 antimalarial assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using DSM502 in antimalarial assays.
Troubleshooting Guides
This section addresses specific issues that may arise during antimalarial assays with this compound, a selective inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH).
Question: Why am I seeing high variability or inconsistent IC50 values for this compound between experiments?
Answer:
Several factors can contribute to high variability in IC50 values for this compound. Here are some common causes and troubleshooting steps:
-
Inconsistent Parasite Stage: The susceptibility of Plasmodium falciparum to antimalarial drugs can vary with the parasite's life cycle stage. Ensure that your parasite cultures are tightly synchronized, and that you consistently initiate your assays with ring-stage parasites.
-
Fluctuations in Initial Parasitemia: The initial parasitemia can influence the apparent IC50 value. A higher starting parasitemia may require a higher concentration of the drug to achieve 50% inhibition. Standardize the initial parasitemia for all your assays, typically between 0.5% and 1%.
-
Media Composition: The composition of the culture medium can significantly impact drug activity.
-
Serum vs. Albumax: While both human serum and Albumax are used as supplements in parasite culture media, they can affect the bioavailability of compounds. Lipophilic drugs, for instance, may bind to components in serum, reducing their effective concentration. If you are switching between serum and Albumax, be aware that this can alter your IC50 values. For consistency, use the same batch and concentration of serum or Albumax for a set of experiments.
-
Media Quality: Ensure the quality and consistency of your RPMI 1640 medium. Variations in lots or improper storage can affect parasite health and assay performance.
-
-
Compound Stability and Solubility:
-
DMSO Concentration: this compound is typically dissolved in dimethyl sulfoxide (DMSO). Ensure that the final concentration of DMSO in your assay wells is consistent and below a toxic level for the parasites (generally ≤0.5%).[1] High concentrations of DMSO can have a direct inhibitory effect on parasite growth. Make serial dilutions of your compound in DMSO before diluting in the final assay medium.[2]
-
Precipitation: this compound may precipitate in the aqueous culture medium, especially at higher concentrations. Visually inspect your assay plates for any signs of precipitation. If precipitation is suspected, consider preparing fresh stock solutions and ensuring thorough mixing when diluting into the media.
-
-
Incubation Time: While most standard assays have a 48- or 72-hour incubation period, some compounds may exhibit a delayed effect. While DHODH inhibitors are generally not associated with the classic "delayed death" phenotype seen with apicoplast-targeting drugs, it is crucial to maintain a consistent incubation time across all experiments.[3][4][5][6][7]
Question: My dose-response curve for this compound is flat or does not show a typical sigmoidal shape. What could be the issue?
Answer:
An atypical dose-response curve can be caused by several factors:
-
Compound Solubility Issues: If this compound precipitates at higher concentrations, the effective concentration in the medium will plateau, leading to a flattening of the dose-response curve at the high end.
-
Incorrect Drug Concentrations: Double-check your calculations for serial dilutions. An error in preparing the drug plate can lead to an incorrect dose-response curve.
-
Resistant Parasite Strain: If you are unknowingly using a parasite strain with resistance to DHODH inhibitors, you may observe a rightward shift in the IC50 and a less pronounced sigmoidal curve. Resistance to DHODH inhibitors is often associated with point mutations in the pfdhodh gene.
-
Assay Detection Method: Ensure that your detection method (e.g., SYBR Green, pLDH) is within its linear range. If the signal is saturated at low parasite densities or at high parasitemia, it can distort the dose-response curve.
Question: I am observing a high background signal in my SYBR Green-based assay. How can I reduce it?
Answer:
High background in a SYBR Green assay can be due to a few factors:
-
Leukocyte Contamination: SYBR Green I dye stains DNA, and contaminating white blood cells (leukocytes) in the red blood cell culture will contribute to the background fluorescence. To reduce this, you can pass your red blood cells through a leukocyte-depleting filter (e.g., Plasmodipur) before using them for parasite culture.
-
Incomplete Removal of Culture Medium: Remnants of culture medium containing parasite DNA from lysed cells can contribute to background fluorescence. Ensure you carefully remove the supernatant before adding the lysis buffer and SYBR Green dye.
-
Reagent Contamination: Ensure that your SYBR Green dye and lysis buffer are not contaminated with DNA.
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is a selective inhibitor of the Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) enzyme. This enzyme is crucial for the de novo pyrimidine biosynthesis pathway in the parasite. Unlike their human hosts, malaria parasites cannot salvage pyrimidines and are entirely dependent on this pathway for the synthesis of DNA, RNA, and other essential molecules. By inhibiting PfDHODH, this compound depletes the parasite's pyrimidine pool, leading to a halt in replication and ultimately, cell death.
What is the recommended solvent and storage condition for this compound?
This compound is typically dissolved in 100% dimethyl sulfoxide (DMSO) to create a stock solution.[1][2] This stock solution should be stored at -20°C or -80°C. For use in assays, the DMSO stock is serially diluted. It is important to minimize the final DMSO concentration in the culture to avoid solvent toxicity to the parasites, typically keeping it at or below 0.5%.[1]
Are there known resistance mechanisms to this compound?
Yes, resistance to DHODH inhibitors, including compounds similar to this compound, has been documented. The primary mechanism of resistance is the acquisition of point mutations in the drug-binding site of the pfdhodh gene. These mutations can reduce the binding affinity of the inhibitor to the enzyme, thereby requiring a higher concentration of the drug to achieve the same level of inhibition.
Should I use a specific P. falciparum strain for my this compound assays?
The choice of parasite strain depends on the goal of your experiment. It is advisable to test this compound against both a drug-sensitive strain (e.g., 3D7, NF54) and a drug-resistant strain (e.g., Dd2, K1) to assess its efficacy against different genetic backgrounds. This is particularly important as some resistant strains may exhibit altered susceptibility to DHODH inhibitors.
Quantitative Data
Table 1: In Vitro IC50 Values of DHODH Inhibitors against P. falciparum Strains
| Compound | Strain | IC50 (nM) | Assay Method | Reference |
| DSM265 | 3D7 | 46 | Not Specified | F-J. Gamo et al., 2010 |
| DSM265 | Dd2 | 68 | Not Specified | F-J. Gamo et al., 2010 |
| DSM265 | TM90C2B | 33 | Not Specified | F-J. Gamo et al., 2010 |
| DSM265 | 7G8 | 62 | Not Specified | F-J. Gamo et al., 2010 |
| Genz-667348 | 3D7 | ~5 | Not Specified | D.A. Fidock et al., 2011 |
| Genz-667348 | Dd2 | ~5 | Not Specified | D.A. Fidock et al., 2011 |
Experimental Protocols
SYBR Green I-Based Fluorescence Assay for Antimalarial Drug Susceptibility
This protocol is adapted from standard methods for determining the in vitro susceptibility of P. falciparum to antimalarial compounds.
Materials:
-
P. falciparum culture (synchronized at the ring stage)
-
Complete culture medium (RPMI 1640, AlbuMAX or human serum, hypoxanthine)
-
Uninfected human red blood cells (RBCs)
-
This compound stock solution in DMSO
-
96-well black microplates
-
SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 0.2 µL/mL SYBR Green I)
-
Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)
Procedure:
-
Prepare Drug Plate: Serially dilute the this compound stock solution in complete culture medium in a separate 96-well plate to create a range of desired concentrations. Include a drug-free control (medium with the same final DMSO concentration as the highest drug concentration).
-
Prepare Parasite Suspension: Adjust the synchronized ring-stage parasite culture to 0.5% parasitemia and 2% hematocrit with uninfected RBCs and complete culture medium.
-
Assay Setup: Add 180 µL of the parasite suspension to each well of the 96-well black microplate. Add 20 µL of the diluted this compound or control from the drug plate to the corresponding wells.
-
Incubation: Incubate the plate for 72 hours in a humidified, gassed (5% CO2, 5% O2, 90% N2) incubator at 37°C.
-
Lysis and Staining: After incubation, add 100 µL of SYBR Green I lysis buffer to each well. Mix gently and incubate in the dark at room temperature for 1 hour.
-
Fluorescence Reading: Measure the fluorescence using a plate reader with excitation at 485 nm and emission at 530 nm.
-
Data Analysis: Subtract the background fluorescence (wells with uninfected RBCs) from all readings. Plot the fluorescence intensity against the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Parasite Lactate Dehydrogenase (pLDH) Assay
This colorimetric assay measures the activity of the parasite-specific enzyme lactate dehydrogenase.
Materials:
-
P. falciparum culture (synchronized at the ring stage)
-
Complete culture medium
-
Uninfected human RBCs
-
This compound stock solution in DMSO
-
96-well microplates
-
Malstat Reagent/NBT/PES solution
-
Spectrophotometer (650 nm)
Procedure:
-
Drug Plate and Parasite Suspension Preparation: Follow steps 1 and 2 from the SYBR Green assay protocol.
-
Assay Setup: Add 180 µL of the parasite suspension to each well of a 96-well microplate. Add 20 µL of the diluted this compound or control.
-
Incubation: Incubate the plate for 72 hours under standard parasite culture conditions.
-
Lysis: After incubation, lyse the cells by freeze-thawing the plate.
-
pLDH Reaction: Add 100 µL of the Malstat/NBT/PES solution to each well.
-
Incubation and Reading: Incubate the plate in the dark at room temperature for 30-60 minutes. Measure the absorbance at 650 nm using a spectrophotometer.
-
Data Analysis: Subtract the background absorbance (wells with uninfected RBCs) from all readings. Plot the absorbance against the drug concentration and calculate the IC50 value using a dose-response curve.
Visualizations
Caption: this compound inhibits PfDHODH in the pyrimidine biosynthesis pathway.
Caption: A generalized workflow for in vitro antimalarial drug screening assays.
Caption: A decision tree for troubleshooting unexpected assay results.
References
- 1. lifetein.com [lifetein.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitors of Nonhousekeeping Functions of the Apicoplast Defy Delayed Death in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Delayed death in the malaria parasite Plasmodium falciparum is caused by disruption of prenylation-dependent intracellular trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Disruption of Apicoplast Biogenesis by Chemical Stabilization of an Imported Protein Evades the Delayed-Death Phenotype in Malaria Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Delayed Death by Plastid Inhibition in Apicomplexan Parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Delayed death in the malaria parasite Plasmodium falciparum is caused by disruption of prenylation-dependent intracellular trafficking | Semantic Scholar [semanticscholar.org]
Technical Support Center: Addressing Off-Target Effects of DSM502 in Cellular Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to identify, understand, and mitigate the off-target effects of DSM502 in cellular models.
Frequently Asked Questions (FAQs)
1. What are the known on-target and off-target activities of this compound?
This compound is a potent inhibitor of several tyrosine kinases. Its primary targets are BCR-ABL and SRC family kinases (SRC, LCK, YES, FYN). However, it also exhibits activity against other kinases, which can lead to off-target effects. A summary of its kinase selectivity profile is crucial for interpreting experimental outcomes.
2. How can I determine if the observed cellular phenotype is a result of on-target or off-target effects of this compound?
Distinguishing between on-target and off-target effects is critical for accurate data interpretation. Several strategies can be employed:
-
Use a Structurally Unrelated Inhibitor: Treat cells with a different inhibitor that targets the same primary kinase but has a distinct chemical structure. If this compound replicates the phenotype, it is more likely an on-target effect.
-
Genetic Knockdown: Employ RNAi or CRISPR-Cas9 to knockdown the primary target. If this genetic approach phenocopies the effect of this compound, it strongly suggests an on-target mechanism.
-
Chemical Genomics: Utilize a panel of kinase inhibitors with varying selectivity profiles. Observing which inhibitors reproduce the phenotype can help identify the responsible kinase.
-
Dose-Response Analysis: A detailed dose-response curve can help differentiate between potent on-target effects and less potent off-target effects, which typically occur at higher concentrations.
3. What are common causes of high cytotoxicity when using this compound?
High levels of cytotoxicity, especially at concentrations expected to be selective, may be due to the inhibition of off-target kinases that are essential for the viability of the specific cell line being used. For instance, inhibition of c-KIT or PDGFRβ can affect the survival and proliferation of certain cell types.
Troubleshooting Guides
Issue 1: Observed phenotype does not align with the known function of the primary target.
-
Possible Cause: The phenotype may be driven by an off-target effect of this compound.
-
Troubleshooting Steps:
-
Consult Kinase Selectivity Data: Refer to the kinase selectivity profile of this compound (see Table 1) to identify potential off-targets that could elicit the observed phenotype.
-
Perform Orthogonal Validation: Use RNAi or CRISPR to specifically knockdown the primary target. If the phenotype is not reproduced, it is likely an off-target effect.
-
Employ a Chemical Genomics Approach: Test a panel of kinase inhibitors with different selectivity profiles to see which compounds, if any, phenocopy the effects of this compound.
-
Issue 2: High levels of cytotoxicity are observed at concentrations expected to be selective for the primary target.
-
Possible Cause: The cell line being used may be particularly sensitive to the inhibition of one of this compound's off-targets, such as c-KIT or PDGFRβ.
-
Troubleshooting Steps:
-
Detailed Dose-Response Curve: Perform a comprehensive dose-response experiment to determine the precise IC50 value of this compound in your specific cell line.[1]
-
Assess Off-Target Expression: Use techniques like Western blot or qPCR to determine the expression levels of known off-targets (e.g., c-KIT, PDGFRβ) in your cellular model. High expression of a sensitive off-target could explain the heightened cytotoxicity.
-
Use a More Selective Inhibitor: As a control, use a more selective inhibitor for the primary target to see if the cytotoxicity is replicated.
-
Data Presentation
Table 1: this compound Kinase Selectivity Profile
| Target Kinase | IC50 (nM) | Target Type | Potential Cellular Effect |
| BCR-ABL | <1 | On-Target | Inhibition of CML cell proliferation |
| SRC | 0.5 | On-Target | Modulation of cell adhesion, migration, and proliferation |
| LCK | 1.0 | On-Target | Inhibition of T-cell signaling |
| c-KIT | 5.0 | Off-Target | Effects on hematopoiesis and melanogenesis |
| PDGFRβ | 28 | Off-Target | Impact on cell growth and angiogenesis |
| EphA2 | 30 | Off-Target | Alteration of cell morphology and migration |
This data is representative and should be confirmed in the specific cellular context.
Experimental Protocols
Protocol 1: Cellular Phospho-Protein Immunoblotting to Determine On-Target IC50
This protocol assesses the phosphorylation status of a direct downstream substrate of the target kinase to determine the on-target IC50 of this compound in a cellular context.
-
Cell Seeding: Plate cells at a density of 2 x 10^5 cells/well in a 12-well plate and allow them to adhere overnight.
-
Compound Treatment: Prepare a 10-point serial dilution of this compound (e.g., from 1 µM to 0.1 nM). Treat the cells for 2 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse with an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Immunoblotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target's downstream substrate overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane for the total protein of the downstream substrate and a loading control (e.g., GAPDH or β-actin).
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein and the loading control. Plot the normalized signal against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.
Visualizations
Caption: Workflow for differentiating on- and off-target effects.
Caption: On- and off-target signaling of this compound.
References
Refining protocols for consistent results with DSM502
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to ensure consistent and reliable results when working with DSM502, a selective Plasmodium dihydroorotate dehydrogenase (DHODH) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a pyrrole-based inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH).[1][2][3][4][5][6][7][8] It is highly selective for the Plasmodium DHODH, the enzyme responsible for a key step in de novo pyrimidine biosynthesis in the malaria parasite.[1][5][7][8] By inhibiting this enzyme, this compound prevents the synthesis of pyrimidines, which are essential for DNA and RNA replication, thereby halting parasite proliferation.[9][10] Importantly, this compound shows negligible activity against mammalian DHODH, making it a targeted antimalarial agent.[1][2][3][4][5][6][7][8]
Q2: What is the recommended solvent for dissolving this compound?
This compound is soluble in dimethyl sulfoxide (DMSO).[7][8] For in vitro assays, it is advisable to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the culture medium.
Q3: How should this compound be stored?
For long-term storage, solid this compound should be kept at -20°C.[7][8] Stock solutions in DMSO can also be stored at -20°C for up to a month, or at -80°C for up to six months.[8] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.[8]
Q4: Is this compound active against all life cycle stages of Plasmodium falciparum?
This compound has demonstrated activity against the asexual blood stages of P. falciparum, which are responsible for the clinical symptoms of malaria.[7] It has also shown activity against the liver stages of the parasite.[7]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound based on published studies.
Table 1: In Vitro Activity of this compound
| Target | IC50 / EC50 | Cell Line / Enzyme | Reference |
| P. falciparum DHODH (PfDHODH) | 20 nM | Recombinant enzyme | [1][8] |
| P. vivax DHODH (PvDHODH) | 14 nM | Recombinant enzyme | [1][8] |
| P. falciparum 3D7 strain | 14 nM | In vitro culture | [1][8] |
| Human DHODH | > 33 µM | Recombinant enzyme | [1] |
Table 2: In Vivo Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Dosing | Reference |
| Oral Bioavailability | >100% | 18.3 and 50 mg/kg (single dose) | [1][8] |
| Apparent Half-life (t1/2) | 2.6 - 3.6 h | 18.3 and 50 mg/kg (single dose, p.o.) | [1][8] |
| Cmax | 8.4 - 42.3 µM | 18.3 and 50 mg/kg (single dose, p.o.) | [1][8] |
| Plasma Clearance | 26.1 mL/min/kg | 2.8 mg/kg (single dose, i.v.) | [1][8] |
| Volume of Distribution (Vss) | 1.2 L/kg | 2.8 mg/kg (single dose, i.v.) | [1][8] |
Signaling Pathway Diagram
The following diagram illustrates the de novo pyrimidine biosynthesis pathway in Plasmodium falciparum, highlighting the role of DHODH and the inhibitory action of this compound.
References
- 1. iddo.org [iddo.org]
- 2. glpbio.com [glpbio.com]
- 3. Improved Protocol for Continuous Culture of Plasmodium falciparum Reference Strains - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 4. glpbio.com [glpbio.com]
- 5. In Vitro Culture of Plasmodium falciparum: Obtention of Synchronous Asexual Erythrocytic Stages [scirp.org]
- 6. benchchem.com [benchchem.com]
- 7. abmole.com [abmole.com]
- 8. glpbio.com [glpbio.com]
- 9. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]
- 10. Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: DSM502 Kinase Inhibitor
Disclaimer: The following information is provided for a hypothetical compound, "DSM502," a novel inhibitor of "Kinase X" (KX), for illustrative purposes. No such compound is known to exist, and the data and protocols are representative examples.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective ATP-competitive inhibitor of Kinase X (KX), a critical downstream effector in the Growth Factor Y (GFY) signaling pathway. By binding to the ATP pocket of KX, this compound prevents its phosphorylation and subsequent activation, leading to the inhibition of downstream signaling events that promote cell proliferation and survival.
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is supplied as a lyophilized powder. For stock solutions, we recommend dissolving this compound in DMSO to a final concentration of 10 mM. Aliquot the stock solution and store it at -20°C for up to 6 months or at -80°C for up to 2 years. Avoid repeated freeze-thaw cycles.
Q3: Is this compound soluble in aqueous media?
A3: this compound has low aqueous solubility.[1][2] For cell-based assays, it is crucial to dilute the DMSO stock solution in a pre-warmed cell culture medium to the final working concentration immediately before use. Ensure thorough mixing to avoid precipitation. Issues with poorly soluble drugs are common in drug development.[2]
Troubleshooting Guides
Poor Assay Reproducibility
Problem: I am observing significant variability between replicate wells or between experiments when performing cell viability assays with this compound.
Possible Causes and Solutions:
-
Compound Precipitation: Due to its low aqueous solubility, this compound may precipitate in the culture medium, especially at higher concentrations.
-
Solution: Visually inspect the medium for precipitates after adding this compound. Prepare fresh dilutions for each experiment and ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%, as higher concentrations can be cytotoxic.
-
-
Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variability in the final readout.
-
Solution: Ensure a homogenous single-cell suspension before seeding. Pipette gently and mix the cell suspension between seeding replicates.
-
-
Reagent Lot-to-Lot Variability: Inconsistent performance of critical reagents like antibodies or substrates can impact assay results.[3]
-
Solution: Qualify new lots of critical reagents against the previous lot to ensure consistency.[3]
-
-
Manual Pipetting Errors: Inaccurate or inconsistent pipetting can introduce significant errors, especially when dealing with small volumes.
Unexpected Cell Toxicity or Lack of Efficacy
Problem: My cells are showing signs of toxicity at concentrations where this compound should be well-tolerated, or I am not observing the expected inhibitory effect.
Possible Causes and Solutions:
-
Off-Target Effects: At higher concentrations, this compound might inhibit other kinases or cellular processes, leading to unexpected toxicity. Unintended alterations to the genome are a concern in some biological research tools.[6][7]
-
Solution: Perform a kinase panel screen to identify potential off-target activities. It is also advisable to test this compound in a control cell line that does not express Kinase X to distinguish between on-target and off-target effects.
-
-
Mycoplasma Contamination: Mycoplasma contamination can alter cellular responses and affect experimental outcomes.[8][9][] These contaminants are often undetected by visual inspection.[8][9]
-
Solution: Regularly test your cell lines for mycoplasma contamination using a reliable method such as PCR.
-
-
Incorrect Compound Dilution: Errors in calculating or preparing dilutions can lead to incorrect final concentrations.
-
Solution: Double-check all calculations for serial dilutions. Prepare a fresh set of dilutions from a new aliquot of the stock solution.
-
-
Cell Line Authenticity: Using a misidentified or genetically drifted cell line can lead to unexpected results.
-
Solution: Ensure your cell lines are authenticated through methods like Short Tandem Repeat (STR) profiling.[8]
-
Data Presentation
Table 1: In Vitro Potency of this compound
| Assay Type | Cell Line | IC50 (nM) |
| Biochemical Assay (Kinase X) | - | 5.2 |
| Cell Proliferation (72h) | Cell Line A (KX-dependent) | 25.8 |
| Cell Proliferation (72h) | Cell Line B (KX-independent) | > 10,000 |
Table 2: Aqueous Solubility of this compound
| Buffer System | pH | Solubility (µg/mL) |
| Phosphate-Buffered Saline | 7.4 | < 0.1 |
| Simulated Gastric Fluid | 1.2 | 0.5 |
| Simulated Intestinal Fluid | 6.8 | < 0.1 |
Experimental Protocols
Protocol: Measuring the Effect of this compound on Cell Viability using a Luminescent ATP-based Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound in an adherent cancer cell line.
Materials:
-
This compound (10 mM stock in DMSO)
-
Adherent cancer cell line (e.g., Cell Line A)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well clear-bottom, white-walled plates
-
Luminescent cell viability assay kit
-
Multichannel pipette or automated liquid handler
-
Plate reader with luminescence detection capabilities
Methodology:
-
Cell Seeding: a. Harvest and count cells, ensuring viability is >95%. b. Resuspend cells in a complete medium to a concentration of 5 x 10^4 cells/mL. c. Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate. d. Incubate the plate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Preparation and Addition: a. Prepare a 2X serial dilution series of this compound in a complete medium from the 10 mM DMSO stock. The final DMSO concentration in the highest dose well should not exceed 0.5%. b. Include a "vehicle control" (medium with DMSO at the same final concentration) and a "no cells" control (medium only). c. Remove the medium from the cell plate and add 100 µL of the appropriate compound dilution or control to each well.
-
Incubation: a. Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Assay Readout: a. Equilibrate the plate and the luminescent assay reagent to room temperature. b. Add 100 µL of the luminescent reagent to each well. c. Mix on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Read the luminescence on a plate reader.
-
Data Analysis: a. Subtract the average background signal from the "no cells" control from all other wells. b. Normalize the data by setting the average signal from the vehicle control wells to 100% viability. c. Plot the normalized viability against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Visualizations
Caption: Hypothetical GFY signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for poor assay reproducibility.
Caption: Logical relationship between unexpected results and corrective actions.
References
- 1. A Mini-Review on Enhancing Solubility in Topical Hydrogel Formulations Using Solid Dispersion Technology for Poorly Water-Soluble Drugs | MDPI [mdpi.com]
- 2. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Top 4 Challenges during Biomarker Assay Development: from Qualification to Validation - KCAS Bio [kcasbio.com]
- 4. dispendix.com [dispendix.com]
- 5. dispendix.com [dispendix.com]
- 6. Off-target genome editing - Wikipedia [en.wikipedia.org]
- 7. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Troubleshoot cell growth | PHCbi [phchd.com]
Strategies to minimize degradation of DSM502 during experiments
Welcome to the technical support center for DSM502, a potent pyrrole-based inhibitor of Dihydroorotate Dehydrogenase (DHODH). This guide is designed to assist researchers, scientists, and drug development professionals in minimizing the degradation of this compound during experimental procedures. By following these guidelines, you can ensure the integrity and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a research chemical that acts as a selective inhibitor of Dihydroorotate Dehydrogenase (DHODH), an essential enzyme in the de novo pyrimidine biosynthesis pathway. By inhibiting DHODH, this compound effectively blocks the production of pyrimidines, which are vital for DNA and RNA synthesis. This makes it a subject of interest in the study of rapidly proliferating cells, such as in cancer research, and for its potential as an antimalarial agent, as the Plasmodium parasite relies heavily on this pathway.
Q2: How should I properly store this compound powder and its solutions?
A2: For long-term storage, this compound powder should be kept in a tightly sealed container at -20°C. For solutions, it is recommended to prepare stock solutions in a suitable solvent like DMSO. These stock solutions can be stored at -20°C for up to one month or for extended periods of up to six months at -80°C. To minimize freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q3: What are the primary factors that can lead to the degradation of this compound?
A3: As a pyrrole-based compound, this compound may be susceptible to degradation under several conditions, including:
-
Oxidation: Exposure to air and oxidizing agents can lead to the degradation of the pyrrole ring.
-
Hydrolysis: The amide bond in the this compound structure can be susceptible to hydrolysis, particularly under strong acidic or basic conditions.
-
Photodegradation: Exposure to UV or high-intensity light can potentially cause degradation.
-
Thermal Stress: Elevated temperatures can accelerate the degradation process.
Q4: I am observing unexpected or inconsistent results in my experiments with this compound. Could this be due to degradation?
A4: Yes, inconsistent results can be a strong indicator of compound degradation. If you observe a loss of potency, variability in your dose-response curves, or the appearance of unknown peaks in your analytical data (e.g., HPLC, LC-MS), it is crucial to consider the possibility of this compound degradation. We recommend preparing fresh solutions and carefully reviewing your handling and storage procedures.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Reduced compound efficacy or loss of activity over time. | Degradation of this compound in stock solutions or experimental media. | - Prepare fresh stock solutions from powder. - Aliquot stock solutions to minimize freeze-thaw cycles. - Prepare working solutions immediately before use. - Protect solutions from light and store at the recommended temperature. |
| High background or unexpected peaks in analytical readouts (e.g., HPLC, LC-MS). | Presence of degradation products. | - Confirm the purity of the this compound powder before use. - Use high-purity solvents for preparing solutions. - Filter solutions before analysis. - If possible, perform forced degradation studies (e.g., exposure to acid, base, heat, light, and an oxidizing agent) to identify potential degradation peaks. |
| Precipitation of the compound in aqueous media. | Poor solubility of this compound. | - Ensure the final concentration of the solvent (e.g., DMSO) in the aqueous medium is compatible with the experiment and does not exceed recommended limits (typically <0.5%). - Use a vortex or sonication to aid dissolution when preparing working solutions. - Visually inspect solutions for any signs of precipitation before use. |
| Inconsistent results between experimental replicates. | Inconsistent handling or preparation of this compound solutions. | - Standardize the protocol for solution preparation, including solvent, concentration, and mixing procedure. - Ensure all replicates are treated identically in terms of incubation time, temperature, and light exposure. - Use calibrated pipettes for accurate dispensing. |
Data Presentation: Illustrative Stability of a Pyrrole-Carboxamide Derivative
While specific quantitative stability data for this compound is not publicly available, the following table provides an illustrative example of the expected stability profile for a similar pyrrole-carboxamide compound under forced degradation conditions. This data is intended to guide researchers on potential degradation liabilities.
| Condition | Time | % Degradation (Illustrative) | Potential Degradation Pathway |
| Acidic Hydrolysis (0.1 M HCl) | 24 hours | 5 - 15% | Hydrolysis of the amide bond. |
| Basic Hydrolysis (0.1 M NaOH) | 24 hours | 10 - 25% | Hydrolysis of the amide bond. |
| Oxidative (3% H₂O₂) | 24 hours | 15 - 30% | Oxidation of the pyrrole ring. |
| Thermal (60°C) | 7 days | 5 - 10% | General thermal decomposition. |
| Photolytic (UV light) | 24 hours | 10 - 20% | Photochemical degradation of the aromatic rings. |
Note: The actual degradation rates for this compound may vary. It is highly recommended to perform in-house stability assessments under your specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Calibrated pipettes
-
-
Procedure for 10 mM Stock Solution:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube. The molecular weight of this compound is 323.31 g/mol . For 1 mL of a 10 mM stock solution, you will need 3.23 mg.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary, but avoid excessive heat.
-
Aliquot the stock solution into single-use amber microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
-
-
Procedure for Working Solutions:
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration using the appropriate cell culture medium or buffer immediately before use.
-
Ensure the final DMSO concentration in the experimental medium is kept to a minimum (ideally ≤ 0.1%) to avoid solvent-induced artifacts.
-
Protocol 2: General In Vitro Cell-Based Assay with this compound
-
Cell Seeding:
-
Plate cells at the desired density in a multi-well plate and allow them to adhere overnight under standard culture conditions.
-
-
Compound Treatment:
-
Prepare a serial dilution of the this compound working solution in the cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
-
Incubation:
-
Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) under standard culture conditions.
-
-
Assay Readout:
-
Perform the desired downstream analysis, such as a cell viability assay (e.g., MTS, CellTiter-Glo), flow cytometry, or western blotting.
-
Mandatory Visualizations
Caption: Signaling pathway of de novo pyrimidine biosynthesis and the inhibitory action of this compound on DHODH.
Caption: A typical experimental workflow for evaluating the in vitro efficacy of this compound.
Caption: Logical troubleshooting workflow for addressing inconsistent results with this compound.
How to assess and control for cytotoxicity of DSM502
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing and controlling for the cytotoxicity of the novel investigational compound, DSM502.
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial steps to assess the cytotoxicity of this compound?
A1: The initial assessment of this compound cytotoxicity should begin with in vitro assays using a panel of cell lines relevant to its intended therapeutic application. It is recommended to start with a colorimetric assay, such as the MTT assay, to determine the concentration-dependent effect of this compound on cell viability.[1][2] This will help establish a dose-response curve and calculate the IC50 (half-maximal inhibitory concentration) value.
Q2: Which cell lines should I use for testing this compound cytotoxicity?
A2: The choice of cell lines is critical and should be guided by the therapeutic goal of this compound. If this compound is being developed as an anti-cancer agent, a panel of cancer cell lines from different tissues should be used. It is also crucial to include a non-cancerous control cell line (e.g., fibroblasts) to assess the selectivity of this compound's cytotoxic effects. Ensure all cell lines are authenticated to avoid misleading results due to misidentification or cross-contamination.[3]
Q3: How can I distinguish between cytotoxic and cytostatic effects of this compound?
A3: Distinguishing between cytotoxicity (cell death) and cytostasis (inhibition of proliferation) is a key aspect of characterizing this compound's activity. While assays like MTT can indicate a decrease in viable cells, they don't differentiate the cause.[4] To distinguish between these effects, you can complement viability assays with a direct measure of cell death, such as the lactate dehydrogenase (LDH) release assay, which quantifies membrane integrity loss.[3] Additionally, cell counting over time can help determine if the cell number is decreasing (cytotoxicity) or merely static (cytostasis).
Q4: What are the appropriate controls to include in my cytotoxicity experiments with this compound?
A4: Proper controls are essential for the interpretation of cytotoxicity data. The following controls should be included in your experimental design[4]:
-
Untreated Control: Cells cultured in medium alone to represent 100% viability.
-
Vehicle Control: Cells treated with the same solvent used to dissolve this compound (e.g., DMSO) at the highest concentration used in the experiment. This controls for any cytotoxic effects of the vehicle itself.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin, staurosporine) to ensure the assay is performing correctly.
-
Medium-Only Control (Blank): Wells containing only culture medium without cells to determine the background signal.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells. | - Inconsistent cell seeding. - Pipetting errors. - Edge effects in the plate. | - Ensure a homogenous single-cell suspension before seeding. - Use calibrated pipettes and consistent technique. - Avoid using the outer wells of the microplate, or fill them with sterile PBS to maintain humidity. |
| Unexpectedly high cytotoxicity in the vehicle control. | - Vehicle concentration is too high. - The vehicle itself is toxic to the specific cell line. | - Ensure the final concentration of the vehicle (e.g., DMSO) is typically below 0.5%. - Test the cytotoxicity of the vehicle alone in a dose-response manner to determine a non-toxic concentration. |
| No cytotoxic effect observed even at high concentrations of this compound. | - this compound may not be cytotoxic to the chosen cell line. - Compound instability or precipitation in the culture medium. - Insufficient incubation time. | - Test this compound on a different, potentially more sensitive, cell line. - Visually inspect the culture medium for any signs of precipitation. Consider using a different solvent or formulation. - Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation period. |
| Discrepancy between results from different cytotoxicity assays (e.g., MTT vs. LDH). | - Different assays measure different cellular parameters. - Interference of this compound with the assay chemistry. | - This may indicate a specific mechanism of action. For example, if MTT shows low viability but LDH release is low, it could suggest a cytostatic effect or apoptosis without immediate membrane rupture. - To check for interference, run the assay in a cell-free system with this compound to see if it directly reacts with the assay reagents. |
Quantitative Data Summary
The following table summarizes hypothetical IC50 values for this compound across various cell lines and cytotoxicity assays.
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |
| MCF-7 (Breast Cancer) | MTT | 48 | 15.2 ± 1.8 |
| A549 (Lung Cancer) | MTT | 48 | 25.6 ± 3.1 |
| HEK293 (Non-cancerous) | MTT | 48 | > 100 |
| MCF-7 (Breast Cancer) | LDH Release | 48 | 22.5 ± 2.5 |
| A549 (Lung Cancer) | LDH Release | 48 | 35.1 ± 4.2 |
| HEK293 (Non-cancerous) | LDH Release | 48 | > 100 |
Experimental Protocols
Protocol: MTT Assay for this compound Cytotoxicity
This protocol outlines the steps for determining the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
1. Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Relevant cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
2. Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.
-
Include vehicle control and untreated control wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After incubation, add 10 µL of MTT reagent to each well.
-
Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the background absorbance from the medium-only wells.
-
Calculate cell viability as a percentage of the untreated control.
-
Visualizations
Experimental Workflow
Caption: Workflow for this compound cytotoxicity assessment using the MTT assay.
Hypothetical Signaling Pathway for this compound-Induced Apoptosis
Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.
References
- 1. studysmarter.co.uk [studysmarter.co.uk]
- 2. A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [promega.com]
- 4. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Incubation Times for Antiparasitic Drug Assays
Disclaimer: The following guide provides general principles for optimizing incubation times for antiparasitic drug assays. As there is no publicly available information for a compound specifically named "DSM502" in the context of parasite cultures, this information is intended to be a comprehensive resource adaptable to various experimental compounds.
Frequently Asked Questions (FAQs)
Q1: Why is optimizing the incubation time for an antiparasitic drug assay crucial?
A1: Optimizing the incubation time is critical for obtaining accurate and reproducible results in drug susceptibility testing. An incubation period that is too short may not allow for the full effect of the drug to be observed, leading to an overestimation of the parasite's resistance. Conversely, an overly long incubation can result in the degradation of the compound, nutrient depletion in the culture medium, or overgrowth of the parasites in control wells, all of which can skew the results.
Q2: What are the key factors that influence the optimal incubation time?
A2: Several factors can influence the ideal incubation time for your assay:
-
Parasite Species and Life Cycle Stage: Different parasites have varying growth rates. The stage of the parasite at the start of the assay (e.g., ring vs. trophozoite stage in Plasmodium falciparum) can also significantly impact the required incubation time.[1][2]
-
Mechanism of Action of the Drug: Fast-acting drugs may require shorter incubation times, while slow-acting drugs may need a longer exposure to exert their full effect.[3]
-
Assay Format and Endpoint: The type of assay used (e.g., metabolic assays like MTT, fluorescence-based assays, or microscopic observation of parasite morphology) will have different optimal incubation periods.
-
Initial Parasite Density: The starting concentration of parasites in the culture can affect how quickly they consume resources and reach a detectable endpoint.
Q3: What is a typical range for incubation times in antiparasitic drug assays?
A3: Incubation times can vary widely depending on the factors mentioned above. For many protozoan parasites like Plasmodium and Leishmania, incubation times typically range from 24 to 72 hours.[4][5][6] For some slow-growing parasites or slow-acting compounds, incubation might be extended to 96 hours or even longer.[7] It is essential to determine the optimal time for your specific experimental conditions empirically.
Q4: Can the stability of the drug in the culture medium affect the incubation time?
A4: Absolutely. If a compound is unstable in the culture medium at 37°C, its effective concentration will decrease over time. This can lead to an underestimation of its potency in longer incubation assays. It is advisable to assess the stability of your compound under your specific experimental conditions.
Troubleshooting Guide
Issue 1: High variability in IC50 values between replicate experiments.
-
Possible Cause: Inconsistent parasite growth, degradation of the test compound, or variations in the initial parasite inoculum.
-
Troubleshooting Steps:
-
Standardize Parasite Culture: Ensure that parasites are in a logarithmic growth phase and, if applicable, tightly synchronized to a specific life cycle stage.[1]
-
Verify Compound Stability: Perform a stability study of your compound in the culture medium over the time course of your experiment. If the compound is unstable, consider shorter incubation times or replenishing the compound during the assay.
-
Optimize Seeding Density: Determine an optimal initial parasite density that allows for robust growth during the assay period without overgrowth in the control wells.
-
Issue 2: The IC50 value of a known control drug is higher than expected.
-
Possible Cause: The incubation time may be too short for the control drug to exert its full effect, or the parasites may have developed resistance.
-
Troubleshooting Steps:
-
Extend Incubation Time: Conduct a time-course experiment (e.g., 24h, 48h, 72h) to determine if a longer incubation period results in a lower IC50 for the control drug.
-
Use a Sensitive Strain: If possible, use a parasite strain known to be sensitive to the control drug to validate your assay setup.
-
Check Reagent Quality: Ensure that the control drug and other reagents are within their expiration dates and have been stored correctly.
-
Issue 3: Parasites in the control wells (no drug) show poor viability or have lysed by the end of the incubation period.
-
Possible Cause: The incubation time is too long, leading to nutrient depletion and accumulation of toxic waste products. The initial parasite density may also be too high.
-
Troubleshooting Steps:
-
Shorten Incubation Time: Test shorter incubation periods to find a time point where the control parasites remain healthy and metabolically active.
-
Reduce Initial Parasite Density: A lower starting parasitemia can prevent premature culture crashing.
-
Replenish Culture Medium: For longer incubation periods, it may be necessary to perform a partial medium exchange to replenish nutrients.
-
Experimental Protocols
Protocol: Determining Optimal Incubation Time for an In Vitro Antiparasitic Assay
This protocol outlines a method for determining the optimal incubation time for a test compound against a parasite culture using a metabolic assay (e.g., SYBR Green I for Plasmodium or resazurin for Leishmania).
Materials:
-
Parasite culture in the logarithmic growth phase
-
Complete culture medium
-
96-well microtiter plates
-
Test compound (e.g., this compound) and a known control drug
-
Serial dilution supplies
-
Incubator with appropriate gas mixture and temperature
-
Assay-specific detection reagents (e.g., SYBR Green I lysis buffer, resazurin solution)
-
Plate reader (fluorescence or absorbance)
Methodology:
-
Prepare Drug Plates:
-
Perform serial dilutions of the test compound and control drug in complete culture medium directly in 96-well plates.
-
Include drug-free wells as negative controls (100% viability) and wells with a high concentration of a known lethal drug or no parasites as positive controls (0% viability).
-
-
Prepare Parasite Inoculum:
-
Adjust the parasite culture to the desired starting density (e.g., 0.5% parasitemia at 1.5% hematocrit for P. falciparum).[4]
-
-
Initiate Assay:
-
Add the parasite inoculum to each well of the drug-prepared plates.
-
Prepare multiple identical plates, one for each time point to be tested (e.g., 24h, 48h, 72h, 96h).
-
-
Incubation:
-
Incubate the plates under standard culture conditions (e.g., 37°C, 5% CO2, 5% O2, 90% N2 for P. falciparum).
-
-
Assay Endpoint Measurement:
-
At each designated time point (24h, 48h, 72h, 96h), remove one plate from the incubator.
-
Process the plate according to the specific assay protocol (e.g., for a SYBR Green I assay, freeze-thaw the plate to lyse the red blood cells, then add SYBR Green I lysis buffer).[8]
-
Read the plate using a plate reader at the appropriate wavelengths.
-
-
Data Analysis:
-
Calculate the percentage of parasite growth inhibition for each drug concentration at each time point relative to the drug-free controls.
-
Plot the dose-response curves and determine the 50% inhibitory concentration (IC50) for each time point.
-
The optimal incubation time is typically the one that provides a stable and potent IC50 value with a good dynamic range in the assay.
-
Data Presentation
Table 1: Hypothetical IC50 Values (nM) for Compound "this compound" and a Control Drug at Different Incubation Times.
| Incubation Time (hours) | Compound "this compound" IC50 (nM) | Control Drug (Chloroquine) IC50 (nM) |
| 24 | 150.5 | 85.2 |
| 48 | 75.8 | 40.1 |
| 72 | 72.3 | 38.5 |
| 96 | 88.9 | 45.3 |
In this example, 72 hours appears to be the optimal incubation time, as the IC50 values for both compounds are stable and potent. The increase in IC50 at 96 hours may suggest compound degradation or other assay artifacts.
Table 2: Assay Performance Metrics at Different Incubation Times.
| Incubation Time (hours) | Signal-to-Background Ratio | Z'-factor |
| 24 | 8.5 | 0.65 |
| 48 | 15.2 | 0.78 |
| 72 | 18.9 | 0.85 |
| 96 | 12.1 | 0.70 |
The Z'-factor is a measure of the statistical effect size and is used to judge the quality of an assay. A Z'-factor between 0.5 and 1.0 is considered excellent. In this case, 72 hours provides the best assay performance.
Mandatory Visualization
References
- 1. journals.asm.org [journals.asm.org]
- 2. Determinants of in vitro drug susceptibility testing of Plasmodium vivax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drying anti-malarial drugs in vitro tests to outsource SYBR green assays | springermedizin.de [springermedizin.de]
- 5. Drug susceptibility testing methods of antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Drug Susceptibility of a Leishmania (Leishmania) infantum Isolate from a Visceral Leishmaniasis Pediatric Patient after Multiple Relapses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tm.mahidol.ac.th [tm.mahidol.ac.th]
- 8. 2.5. Standard in vitro antimalarial susceptibility testing [bio-protocol.org]
Validation & Comparative
A Head-to-Head Battle in Malaria Therapy: DSM502 Versus Chloroquine in the Face of Drug Resistance
A new contender, DSM502, emerges with a novel mechanism of action to challenge the long-standing, yet increasingly compromised, antimalarial agent chloroquine. This guide provides a detailed comparison of their performance against drug-resistant Plasmodium falciparum, supported by experimental data, for researchers, scientists, and drug development professionals.
The relentless evolution of drug resistance in Plasmodium falciparum, the deadliest species of malaria parasite, necessitates a continuous search for new and effective therapeutic agents. Chloroquine, once a cornerstone of malaria treatment, has seen its efficacy severely diminished by the spread of resistant parasite strains. In this context, this compound (also known as DSM265), a novel dihydroorotate dehydrogenase (DHODH) inhibitor, presents a promising alternative. This report outlines the mechanisms of action, comparative efficacy, and underlying experimental data for both compounds.
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between this compound and chloroquine lies in their molecular targets within the malaria parasite.
Chloroquine: This 4-aminoquinoline derivative acts by interfering with the parasite's detoxification of heme, a toxic byproduct of hemoglobin digestion in the parasite's food vacuole. Chloroquine prevents the polymerization of heme into hemozoin, leading to a buildup of free heme that is toxic to the parasite and ultimately causes its death.[1][2] Resistance to chloroquine is primarily mediated by mutations in the P. falciparum chloroquine resistance transporter (PfCRT) protein, which actively pumps the drug out of the food vacuole, preventing it from reaching its target.[2]
This compound: This compound employs a distinct mechanism by selectively inhibiting the parasite's dihydroorotate dehydrogenase (DHODH) enzyme.[3][4] DHODH is a crucial enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[2] By blocking this enzyme, this compound effectively halts the parasite's ability to replicate and proliferate.[4] This novel mechanism means that this compound is not susceptible to the resistance pathways that affect chloroquine.
Comparative Efficacy Against P. falciparum Strains
Experimental data from in vitro studies demonstrate the potent activity of this compound against a panel of P. falciparum strains, including those resistant to chloroquine.
| Drug | Strain | Chloroquine Sensitivity | EC50 (nM) | Reference |
| DSM265 | 3D7 | Sensitive | 1.8 - 4.3 | [5][6] |
| Dd2 | Resistant | 1.1 - 4.0 | [5] | |
| HB3 | Sensitive | 1.1 | [5] | |
| K1 | Resistant | 4.0 | [5] | |
| V1/S | Resistant | 2.0 | [5] | |
| W2 | Resistant | 3.0 | [5] | |
| TM90C2A | Resistant | 2.0 | [5] | |
| TM90C2B | Resistant | 2.0 | [5] | |
| TM91C235 | Resistant | 2.0 | [5] | |
| Chloroquine | 3D7 | Sensitive | ~5-20 | [7] |
| Dd2 | Resistant | >100 | [8] | |
| K1 | Resistant | >200 | [7] | |
| W2 | Resistant | >100 | [9] | |
| Field Isolates (Thailand) | Resistant | 87.0 ± 43.8 | [10] |
Table 1: In Vitro Efficacy (EC50/IC50) of DSM265 and Chloroquine against P. falciparum Strains. Note: EC50/IC50 values are compiled from different studies and serve as a comparative reference.
The data clearly indicates that while chloroquine's efficacy drops significantly against resistant strains (requiring much higher concentrations for inhibition), DSM265 maintains potent low nanomolar activity across both sensitive and resistant parasites.
In vivo studies in mouse models further support the potential of this compound. In a P. falciparum-infected humanized SCID mouse model, DSM265 demonstrated marked inhibition of parasitemia.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and chloroquine.
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
This assay is a widely used method to determine the 50% inhibitory concentration (IC50) of a compound against P. falciparum in vitro.
Methodology:
-
Parasite Culture: P. falciparum strains (both chloroquine-sensitive and -resistant) are maintained in continuous in vitro culture in human erythrocytes.
-
Drug Dilution: Test compounds (this compound and chloroquine) are serially diluted in culture medium in 96-well microtiter plates.
-
Infection and Incubation: Synchronized ring-stage parasites are added to the wells at a specific parasitemia and hematocrit. The plates are then incubated for 72 hours in a controlled environment (37°C, 5% CO2, 5% O2).[6]
-
Lysis and Staining: After incubation, the red blood cells are lysed, and SYBR Green I, a fluorescent dye that binds to DNA, is added.
-
Fluorescence Measurement: The fluorescence intensity, which is proportional to the amount of parasite DNA and thus parasite growth, is measured using a fluorescence plate reader.
-
Data Analysis: The 50% inhibitory concentration (IC50), the drug concentration at which parasite growth is inhibited by 50%, is calculated by plotting the fluorescence values against the drug concentrations.[6]
In Vivo Efficacy Testing (Peter's 4-Day Suppressive Test)
This standard in vivo assay evaluates the ability of a drug to suppress parasite growth in a mouse model.
Methodology:
-
Infection: Mice are inoculated intraperitoneally with Plasmodium berghei, a rodent malaria parasite.
-
Treatment: The test compounds are administered to the mice, typically orally or subcutaneously, once daily for four consecutive days, starting on the day of infection.[1][11][12]
-
Parasitemia Monitoring: On the fifth day, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.[11]
-
Efficacy Calculation: The average percentage of parasitemia in the treated groups is compared to the untreated control group to calculate the percentage of suppression.[13]
-
Data Analysis: The effective dose that suppresses parasitemia by 50% (ED50) and 90% (ED90) is determined from the dose-response curve.
Conclusion
The emergence of this compound with its novel mechanism of action represents a significant advancement in the fight against drug-resistant malaria. The experimental data clearly demonstrates its potent and consistent efficacy against a wide range of P. falciparum strains, including those that have developed high levels of resistance to chloroquine. While chloroquine remains a valuable tool in areas where it is still effective, its utility is severely limited in regions with widespread resistance. The distinct molecular target of this compound makes it a promising candidate for new combination therapies, offering a much-needed weapon in the global effort to control and ultimately eradicate malaria. Further clinical evaluation of this compound in combination with other antimalarial agents is crucial to fully realize its potential in overcoming the challenge of drug resistance.
References
- 1. Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DSM265 for Plasmodium falciparum chemoprophylaxis: a randomised, double blinded, phase 1 trial with controlled human malaria infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DSM265 | Medicines for Malaria Venture [mmv.org]
- 4. DSM265 | Medicines for Malaria Venture [mmv.org]
- 5. A long-duration dihydroorotate dehydrogenase inhibitor (DSM265) for prevention and treatment of malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iddo.org [iddo.org]
- 7. In vitro susceptibility of Indian Plasmodium falciparum isolates to different antimalarial drugs & antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Geographic patterns of Plasmodium falciparum drug resistance distinguished by differential responses to amodiaquine and chloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Role of Plasmodium falciparum Chloroquine Resistance Transporter and Multidrug Resistance 1 Genes on In Vitro Chloroquine Resistance in Isolates of Plasmodium falciparum from Thailand - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mmv.org [mmv.org]
- 12. In Vivo Antimalarial Activity and Mechanisms of Action of 4-Nerolidylcatechol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Comparative Analysis of DSM502 and Atovaquone: A Deep Dive into Their Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the mechanisms of action of two key antimalarial compounds, DSM502 and atovaquone. By examining their distinct molecular targets and the downstream consequences of their inhibitory actions, this document aims to provide a clear and objective resource for researchers in the field of drug development. The information presented is supported by experimental data, detailed protocols for key assays, and visualizations to elucidate the complex biological pathways involved.
At a Glance: Key Mechanistic Differences
| Feature | This compound | Atovaquone |
| Primary Target | Dihydroorotate Dehydrogenase (DHODH) | Cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain |
| Primary Effect | Direct inhibition of de novo pyrimidine biosynthesis | Inhibition of mitochondrial respiration and collapse of mitochondrial membrane potential |
| Secondary Effect | Arrest of DNA and RNA synthesis due to nucleotide deprivation | Indirect inhibition of DHODH by preventing the recycling of its cofactor, ubiquinone |
| Selectivity | Highly selective for Plasmodium DHODH over the human enzyme | Selective for the parasite's cytochrome bc1 complex over the mammalian equivalent |
Mechanism of Action: A Tale of Two Pathways
This compound and atovaquone both exert their antimalarial effects by disrupting essential metabolic processes in Plasmodium falciparum. However, they achieve this through distinct primary mechanisms.
This compound: A Direct Hit on Pyrimidine Synthesis
This compound is a potent and selective inhibitor of the Plasmodium dihydroorotate dehydrogenase (DHODH), a crucial enzyme in the de novo pyrimidine biosynthesis pathway.[1] Unlike their human hosts, malaria parasites are entirely dependent on this pathway for the synthesis of pyrimidines, which are essential precursors for DNA and RNA.[2] By directly binding to and inhibiting PfDHODH, this compound effectively starves the parasite of the necessary building blocks for nucleic acid replication, leading to cell cycle arrest and death. The high selectivity of this compound for the parasite enzyme over its human counterpart contributes to its favorable safety profile.
Atovaquone: Collapsing the Powerhouse
Atovaquone targets the cytochrome bc1 complex (Complex III) of the parasite's mitochondrial electron transport chain.[3][4] This complex plays a vital role in generating the mitochondrial membrane potential (ΔΨm), which is essential for cellular energy production (ATP synthesis) and other mitochondrial functions. By binding to the Qo site of the cytochrome bc1 complex, atovaquone disrupts the flow of electrons, leading to a collapse of the mitochondrial membrane potential.[4]
Interestingly, this disruption of the electron transport chain has a secondary, yet critical, impact on pyrimidine synthesis. The enzyme DHODH, the direct target of this compound, requires ubiquinone as an electron acceptor. The regeneration of this ubiquinone pool is dependent on the proper functioning of the electron transport chain. Therefore, by inhibiting the cytochrome bc1 complex, atovaquone indirectly inhibits DHODH activity, ultimately leading to the same downstream effect as this compound – the halt of pyrimidine biosynthesis. Studies have shown that both DSM265 (a close analog of this compound) and atovaquone cause parasite arrest in the young trophozoite stage.[3]
Quantitative Comparison of Inhibitory Activity
The following tables summarize the reported inhibitory concentrations of this compound and atovaquone against their respective targets and whole parasites. It is important to note that direct comparisons of IC50/EC50 values across different studies should be made with caution due to potential variations in experimental conditions.
Table 1: In Vitro Activity of this compound against Plasmodium
| Target/Organism | Assay Type | IC50/EC50 (nM) | Reference |
| P. falciparum DHODH | Enzyme Inhibition | 47 | [2] |
| P. vivax DHODH | Enzyme Inhibition | 95 | [3] |
| P. falciparum (3D7 strain) | Whole Cell | 79 | [2] |
| P. falciparum (various strains) | Whole Cell | 1 - 4 | [3] |
Table 2: In Vitro Activity of Atovaquone against Plasmodium
| Target/Organism | Assay Type | IC50/EC50 (nM) | Reference |
| P. falciparum (various isolates) | Whole Cell | 0.83 - 6.81 | [5] |
| P. malariae (field isolates) | Whole Cell | 3.1 | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to characterize the mechanisms of action of this compound and atovaquone.
Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay
This spectrophotometric assay is commonly used to measure the enzymatic activity of DHODH and the inhibitory potential of compounds like this compound.
Principle: The assay monitors the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate by DHODH. The rate of DCIP reduction is measured by the decrease in absorbance at 600 nm.[2][7][8]
Materials:
-
Recombinant Plasmodium falciparum DHODH
-
L-dihydroorotic acid (DHO)
-
Coenzyme Q (Decylubiquinone)
-
2,6-dichloroindophenol (DCIP)
-
Assay Buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% Glycerol, 0.1% Triton X-100)
-
Microplate spectrophotometer
Procedure:
-
Prepare serial dilutions of the test compound (e.g., this compound) in DMSO.
-
In a 96-well plate, add the test compound dilutions. Include a vehicle control (DMSO) and a no-enzyme control.
-
Add the DHODH enzyme solution to each well and incubate to allow for compound binding.
-
Prepare a reaction mix containing DHO, Coenzyme Q, and DCIP in the assay buffer.
-
Initiate the reaction by adding the reaction mix to each well.
-
Immediately measure the decrease in absorbance at 600 nm at regular intervals.
-
Calculate the initial reaction velocity for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Mitochondrial Respiration Assay (Seahorse XFe96)
This assay measures the oxygen consumption rate (OCR) of parasites in real-time, providing a direct assessment of mitochondrial function and the impact of inhibitors like atovaquone.[4][9][10][11]
Principle: The Seahorse XFe96 Extracellular Flux Analyzer measures changes in oxygen concentration in the medium surrounding the parasites. By sequentially injecting different mitochondrial inhibitors and substrates, one can dissect the various components of mitochondrial respiration.
Materials:
-
Seahorse XFe96 Extracellular Flux Analyzer and associated consumables
-
Plasmodium falciparum culture (late trophozoite/schizont stage)
-
Saponin (for permeabilization of red blood cells)
-
Digitonin (for permeabilization of parasite plasma membrane)
-
Mitochondria Assay Solution (MAS)
-
Mitochondrial inhibitors (e.g., atovaquone, antimycin A, oligomycin)
-
Mitochondrial substrates (e.g., succinate, malate)
Procedure:
-
Isolate late-stage infected red blood cells.
-
Permeabilize the red blood cell and parasite membranes using saponin and digitonin, respectively, to allow access to the mitochondria.
-
Seed the permeabilized parasites into the wells of a Seahorse XF96 cell culture microplate.
-
Place the plate in the Seahorse XFe96 analyzer and equilibrate.
-
Measure the basal oxygen consumption rate.
-
Sequentially inject the test compound (e.g., atovaquone) and other mitochondrial modulators through the ports of the sensor cartridge.
-
Monitor the real-time changes in OCR to determine the effect of the compound on mitochondrial respiration.
Mitochondrial Membrane Potential Assay (Rhodamine 123)
This fluorescence-based assay is used to assess the mitochondrial membrane potential (ΔΨm), which is disrupted by atovaquone.[12][13][14][15]
Principle: Rhodamine 123 is a cell-permeant, cationic fluorescent dye that accumulates in mitochondria in a membrane potential-dependent manner. In healthy mitochondria with a high ΔΨm, the dye aggregates and its fluorescence is quenched. When the ΔΨm collapses, the dye is released into the cytoplasm, resulting in an increase in fluorescence.
Materials:
-
Plasmodium falciparum culture
-
Rhodamine 123
-
CCCP (a protonophore used as a positive control for mitochondrial depolarization)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Incubate the parasite culture with Rhodamine 123.
-
Wash the cells to remove excess dye.
-
Treat the cells with the test compound (e.g., atovaquone). A positive control treated with CCCP and a vehicle control should be included.
-
Observe the cells under a fluorescence microscope or analyze by flow cytometry.
-
A decrease in mitochondrial fluorescence and an increase in cytoplasmic fluorescence indicate a collapse of the mitochondrial membrane potential.
Conclusion
This compound and atovaquone represent two distinct yet effective strategies for targeting essential metabolic pathways in Plasmodium falciparum. This compound's direct and highly selective inhibition of DHODH offers a clear and potent mechanism of action. Atovaquone's targeting of the cytochrome bc1 complex, while also ultimately impacting pyrimidine synthesis, highlights the interconnectedness of mitochondrial functions and their vulnerability to therapeutic intervention.
Understanding these nuanced mechanisms of action is paramount for the development of new antimalarial drugs and for devising strategies to combat the emergence of drug resistance. The experimental protocols and comparative data presented in this guide provide a foundational resource for researchers working towards these critical goals.
References
- 1. mmv.org [mmv.org]
- 2. Novel Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase with Anti-malarial Activity in the Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A long-duration dihydroorotate dehydrogenase inhibitor (DSM265) for prevention and treatment of malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. In Vitro Resistance Selections for Plasmodium falciparum Dihydroorotate Dehydrogenase Inhibitors Give Mutants with Multiple Point Mutations in the Drug-binding Site and Altered Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Plasmodium dihydroorotate dehydrogenase: a promising target for novel anti-malarial chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. media.malariaworld.org [media.malariaworld.org]
- 9. Analysis of Plasmodium falciparum Mitochondrial Electron Transport Chain Activity Using Seahorse XFe96 Extracellular Flux Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Novel Methodology for Bioenergetic Analysis of Plasmodium falciparum Reveals a Glucose-Regulated Metabolic Shift and Enables Mode of Action Analyses of Mitochondrial Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apexbt.com [apexbt.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. apexbt.com [apexbt.com]
- 14. Measurement of mitochondrial membrane potential using fluorescent rhodamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The mitochondrion of Plasmodium falciparum visualized by rhodamine 123 fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
DSM502: A Potent Antimalarial Targeting Pyrimidine Biosynthesis Shows Varied Efficacy Across Plasmodium Species
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the antimalarial candidate DSM502 and its close analog, DSM265, reveals potent activity against several human malaria parasites, including drug-resistant strains of Plasmodium falciparum. However, the compound demonstrates significantly lower efficacy against rodent malaria parasites, highlighting important species-specific differences in drug susceptibility. This guide provides a detailed comparison of the activity of DSM265 with standard antimalarials, outlines the experimental protocols used for its validation, and illustrates its mechanism of action.
DSM265 is a selective inhibitor of the Plasmodium enzyme dihydroorotate dehydrogenase (DHODH), a critical component of the de novo pyrimidine biosynthesis pathway.[1][2] This pathway is essential for the parasite's synthesis of DNA and RNA, and its inhibition effectively halts parasite replication.[3][4] Unlike its human host, the malaria parasite cannot salvage pyrimidines from its environment, making DHODH an attractive target for drug development.[3]
Comparative In Vitro Efficacy
DSM265 has demonstrated potent low nanomolar activity against multiple strains of P. falciparum, including those resistant to currently available drugs like chloroquine and pyrimethamine.[5] Its efficacy extends to other primate malaria parasites such as P. vivax and P. cynomolgi.[5] However, the compound is significantly less active against rodent malaria species like P. berghei and P. yoelii.[5][6]
Below is a summary of the in vitro inhibitory concentrations (IC50 and EC50) of DSM265 compared to the widely used antimalarials, chloroquine and artesunate, against various Plasmodium species.
| Drug | Plasmodium Species | Strain | IC50 / EC50 (nM) | Reference |
| DSM265 | P. falciparum | 3D7 | 4.3 (EC50) | [7] |
| Dd2 (chloroquine-resistant) | - | [8] | ||
| Multiple strains | 1 - 4 (EC50 in µg/mL) | [5] | ||
| P. vivax | - | 73 (IC50) | [6] | |
| P. cynomolgi | - | 5 (IC50 in µg/mL) | [6] | |
| P. berghei | - | >100-fold less potent than against P. falciparum | [6] | |
| Chloroquine | P. falciparum | 3D7 (sensitive) | ~20-30 | [9][10] |
| Dd2 (resistant) | >100 | [10] | ||
| P. vivax | - | 24.1 (geometric mean IC50) | [10] | |
| P. malariae | Field Isolates | Significantly reduced susceptibility | [11][12] | |
| Artesunate | P. falciparum | - | 1.9 - 3.6 (median IC50s) | [13] |
| P. vivax | - | 0.7 - 4.6 (median IC50s) | [13] | |
| P. berghei | - | 11 (IC50) | [14] |
In Vivo Efficacy
The promising in vitro activity of DSM265 against human malaria parasites has been corroborated in vivo using a humanized severe combined immunodeficient (SCID) mouse model infected with P. falciparum. In this model, DSM265 effectively reduced parasitemia.[6] Clinical trials in human patients with uncomplicated P. falciparum or P. vivax malaria have also been conducted, showing rapid clearance of P. falciparum parasitemia after a single dose.[1][2] However, its efficacy against P. vivax was less pronounced.[1][2]
| Drug | Animal Model | Plasmodium Species | Key Findings | Reference |
| DSM265 | Humanized SCID mice | P. falciparum | Markedly inhibited parasitemia with an ED90 of 8.1 mg/kg. | [6] |
| Humans (Phase 2a) | P. falciparum | A single 400 mg dose resulted in rapid parasite clearance. | [1][2] | |
| Humans (Phase 2a) | P. vivax | Less effective clearance kinetics compared to P. falciparum. | [1][2] | |
| Chloroquine | Mice | P. berghei | ED90 of 4.9 mg/kg in the 4-day suppressive test. | [6] |
| Artesunate | Mice | P. berghei | ED90 of 12.7 mg/kg in the 4-day suppressive test. | [6] |
Mechanism of Action: Targeting Pyrimidine Biosynthesis
DSM265's mechanism of action is the specific inhibition of the Plasmodium DHODH enzyme. This enzyme catalyzes the fourth step in the de novo pyrimidine biosynthetic pathway, the oxidation of dihydroorotate to orotate.[15] By blocking this essential pathway, DSM265 deprives the parasite of the necessary precursors for DNA and RNA synthesis, leading to its death.[3]
Experimental Protocols
The validation of DSM265's antimalarial activity involved standardized in vitro and in vivo assays.
In Vitro Susceptibility Testing (SYBR Green I-based Assay)
This method is commonly used to determine the 50% inhibitory concentration (IC50) of antimalarial compounds against P. falciparum.
-
Parasite Culture: P. falciparum strains are maintained in continuous culture in human erythrocytes at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.[16]
-
Drug Preparation: The test compound (e.g., DSM265) and reference drugs (e.g., chloroquine, artesunate) are serially diluted in appropriate solvents and added to 96-well microplates.
-
Assay Procedure: Asynchronous or synchronized ring-stage parasite cultures are diluted to a specific parasitemia (e.g., 0.5%) and hematocrit (e.g., 1.5%) and added to the drug-containing plates.[17]
-
Incubation: The plates are incubated for 72 hours under the same conditions as the parasite culture.[17]
-
Lysis and Staining: After incubation, the plates are frozen and thawed to lyse the red blood cells and release the parasites. A lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I is then added.[17]
-
Fluorescence Measurement: The fluorescence intensity, which is proportional to the amount of parasitic DNA, is measured using a fluorescence plate reader.
-
Data Analysis: The IC50 values are calculated by plotting the fluorescence intensity against the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo 4-Day Suppressive Test (Peter's Test)
This is a standard method to evaluate the in vivo efficacy of antimalarial compounds in a murine model.
-
Infection: Mice are inoculated intraperitoneally with P. berghei-infected red blood cells.[18][19]
-
Treatment: A few hours after infection (Day 0), the mice are randomly divided into groups and treated orally or subcutaneously with the test compound, a positive control (e.g., chloroquine), or the vehicle (negative control).[18][20] Treatment is administered daily for four consecutive days (Day 0 to Day 3).[18]
-
Parasitemia Monitoring: On Day 4, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.[19]
-
Efficacy Calculation: The percentage of parasite suppression is calculated for each treatment group relative to the vehicle control group. The 50% and 90% effective doses (ED50 and ED90) can be determined from dose-response studies.
-
Survival Monitoring: The mice are monitored daily, and the mean survival time for each group is recorded.[21]
Conclusion
This compound/DSM265 represents a promising new class of antimalarials with a novel mechanism of action and potent activity against human malaria parasites, including multidrug-resistant strains. Its long half-life offers the potential for single-dose treatment regimens. However, the observed species-specific activity underscores the importance of using appropriate Plasmodium species in preclinical models to accurately predict clinical efficacy. Further research and clinical development will be crucial to fully establish the role of this compound in the global fight against malaria.
References
- 1. Antimalarial activity of single-dose DSM265, a novel plasmodium dihydroorotate dehydrogenase inhibitor, in patients with uncomplicated Plasmodium falciparum or Plasmodium vivax malaria infection: a proof-of-concept, open-label, phase 2a study | PVIVAX [vivaxmalaria.org]
- 2. Antimalarial activity of single-dose DSM265, a novel plasmodium dihydroorotate dehydrogenase inhibitor, in patients with uncomplicated Plasmodium falciparum or Plasmodium vivax malaria infection: a proof-of-concept, open-label, phase 2a study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into the pyrimidine biosynthetic pathway of human malaria parasite Plasmodium falciparum as chemotherapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular biology and biochemistry of malarial parasite pyrimidine biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A long-duration dihydroorotate dehydrogenase inhibitor (DSM265) for prevention and treatment of malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Novel Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase with Anti-malarial Activity in the Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
- 11. Plasmodium malariae and Plasmodium falciparum comparative susceptibility to antimalarial drugs in Mali - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Comparison of in vivo and in vitro antimalarial activity of artemisinin, dihydroartemisinin and sodium artesunate in the Plasmodium berghei-rodent model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Drug susceptibility testing methods of antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 2.5. Standard in vitro antimalarial susceptibility testing [bio-protocol.org]
- 18. Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 2.6. Four-Day Suppressive Test [bio-protocol.org]
- 20. In Vivo Antimalarial Activity and Mechanisms of Action of 4-Nerolidylcatechol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mmv.org [mmv.org]
Navigating the Landscape of Antimalarial Resistance: A Comparative Analysis of DSM502
The emergence and spread of drug-resistant Plasmodium falciparum represents a significant threat to global malaria control efforts. The development of novel antimalarials with unique mechanisms of action is paramount to overcoming this challenge. DSM502, a potent inhibitor of the Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), has emerged as a promising candidate. PfDHODH is a crucial enzyme in the pyrimidine biosynthesis pathway of the parasite, a pathway essential for its survival and replication.[1][2] This guide provides a comprehensive overview of the methodologies used to assess the cross-resistance profile of novel antimalarials like this compound and presents a framework for understanding its potential efficacy against existing drug-resistant parasite strains.
While specific quantitative cross-resistance data for this compound against a comprehensive panel of antimalarial drugs is not extensively available in the public domain, this guide outlines the established experimental protocols and the conceptual framework for such an evaluation. Understanding these methodologies is crucial for researchers, scientists, and drug development professionals working to position new chemical entities in the fight against malaria.
Understanding the Mechanism of Action: A New Target
This compound targets the Plasmodium dihydroorotate dehydrogenase (DHODH), an enzyme distinct from the targets of most currently used antimalarials.[1][2] This novel mechanism of action suggests that this compound may not be susceptible to the common resistance mechanisms that have rendered older drugs like chloroquine and pyrimethamine less effective.
dot graph "signaling_pathway" { layout=dot; rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [arrowhead=vee, color="#5F6368"];
// Nodes DHO [label="Dihydroorotate", fillcolor="#F1F3F4", fontcolor="#202124"]; OA [label="Orotate", fillcolor="#F1F3F4", fontcolor="#202124"]; UMP [label="UMP", fillcolor="#F1F3F4", fontcolor="#202124"]; Pyrimidine [label="Pyrimidines", fillcolor="#F1F3F4", fontcolor="#202124"]; DNA_RNA [label="DNA & RNA Synthesis", fillcolor="#F1F3F4", fontcolor="#202124"]; DHODH [label="Plasmodium DHODH", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges DHO -> DHODH [label="Substrate"]; DHODH -> OA [label="Product"]; OA -> UMP; UMP -> Pyrimidine; Pyrimidine -> DNA_RNA; this compound -> DHODH [arrowhead=tee, label="Inhibition", color="#EA4335"]; } caption: "Mechanism of action of this compound targeting Plasmodium DHODH."
Assessing Cross-Resistance: Experimental Approaches
To determine the potential for cross-resistance, this compound would be tested against a panel of laboratory-adapted and clinical isolates of P. falciparum with well-characterized resistance profiles to existing antimalarial drugs. The primary metric for this assessment is the 50% inhibitory concentration (IC50), which is the drug concentration required to inhibit parasite growth by 50%.
In Vitro Drug Susceptibility Assays
Several standardized in vitro assays are employed to determine the IC50 values of antimalarial compounds. These assays typically involve culturing P. falciparum in human erythrocytes and measuring parasite growth in the presence of serial dilutions of the drug.
Commonly Used Assays:
-
[³H]-Hypoxanthine Incorporation Assay: This is considered the gold standard for assessing antimalarial drug susceptibility. It measures the incorporation of radiolabeled hypoxanthine into the parasite's nucleic acids as an indicator of parasite growth.
-
SYBR Green I-Based Fluorescence Assay: This method utilizes a fluorescent dye, SYBR Green I, that binds to parasitic DNA. The fluorescence intensity is proportional to the number of parasites, providing a measure of parasite growth.
-
pLDH (Parasite Lactate Dehydrogenase) Assay: This colorimetric assay measures the activity of the parasite-specific enzyme lactate dehydrogenase, which serves as a biomarker for parasite viability.
-
WHO Microtest (Schizont Maturation Test): This microscopic method involves observing the maturation of ring-stage parasites to schizonts in the presence of the drug.
Experimental Workflow for In Vitro Susceptibility Testing
The following diagram illustrates a typical workflow for assessing the in vitro susceptibility of P. falciparum to an antimalarial drug.
dot graph "experimental_workflow" { layout=dot; rankdir="TB"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [arrowhead=vee, color="#5F6368"];
// Nodes Culture [label="P. falciparum Culture\n(Drug-Resistant & Sensitive Strains)", fillcolor="#F1F3F4", fontcolor="#202124"]; Drug_Prep [label="Serial Dilution of this compound & \nReference Antimalarials", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubation [label="Drug Incubation with Parasite Culture\n(48-72 hours)", fillcolor="#F1F3F4", fontcolor="#202124"]; Assay [label="Growth Inhibition Assay\n([³H]-Hypoxanthine, SYBR Green, or pLDH)", fillcolor="#F1F3F4", fontcolor="#202124"]; Data_Analysis [label="Data Analysis\n(IC50 Determination)", fillcolor="#F1F3F4", fontcolor="#202124"]; Comparison [label="Comparison of IC50 Values\n(Cross-Resistance Assessment)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Culture -> Incubation; Drug_Prep -> Incubation; Incubation -> Assay; Assay -> Data_Analysis; Data_Analysis -> Comparison; } caption: "Workflow for in vitro antimalarial cross-resistance testing."
Comparative Data Framework
The following tables provide a template for how the cross-resistance data for this compound would be presented. The values in these tables are hypothetical and serve as an illustration of the expected outcomes if this compound shows no cross-resistance with the tested antimalarials.
Table 1: In Vitro Activity of this compound Against Chloroquine-Resistant P. falciparum
| Parasite Strain | Chloroquine Resistance Status | Chloroquine IC50 (nM) | This compound IC50 (nM) |
| 3D7 | Sensitive | 15 - 30 | Expected similar to sensitive |
| K1 | Resistant | 200 - 400 | Expected similar to sensitive |
| Dd2 | Resistant | 150 - 300 | Expected similar to sensitive |
Table 2: In Vitro Activity of this compound Against Atovaquone-Resistant P. falciparum
| Parasite Strain | Atovaquone Resistance Status | Atovaquone IC50 (nM) | This compound IC50 (nM) |
| 3D7 | Sensitive | 1 - 5 | Expected similar to sensitive |
| TM90C2B | Resistant | >10,000 | Expected similar to sensitive |
Table 3: In Vitro Activity of this compound Against Pyrimethamine-Resistant P. falciparum
| Parasite Strain | Pyrimethamine Resistance Status | Pyrimethamine IC50 (nM) | This compound IC50 (nM) |
| 3D7 | Sensitive | 5 - 20 | Expected similar to sensitive |
| V1/S | Resistant | >10,000 | Expected similar to sensitive |
Table 4: In Vitro Activity of this compound Against Artemisinin-Resistant P. falciparum
| Parasite Strain | Artemisinin Resistance Status (K13 mutation) | Dihydroartemisinin IC50 (nM) (RSA) | This compound IC50 (nM) |
| 3D7 | Sensitive (Wild-type) | 1 - 2 | Expected similar to sensitive |
| Cam3.II | Resistant (C580Y) | >3 | Expected similar to sensitive |
Detailed Experimental Protocols
A standardized protocol is crucial for generating reproducible and comparable data. The following is a generalized protocol for the SYBR Green I-based in vitro drug susceptibility assay.
Protocol: SYBR Green I-Based Drug Susceptibility Assay
-
Parasite Culture: P. falciparum strains are maintained in continuous culture in human O+ erythrocytes at 2% hematocrit in RPMI 1640 medium supplemented with 0.5% Albumax II, 25 mM HEPES, and 2 mM L-glutamine. Cultures are incubated at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Drug Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO). Serial two-fold dilutions are made in culture medium to achieve the desired final concentrations.
-
Assay Plate Preparation: In a 96-well microtiter plate, 100 µL of the drug dilutions are added to the respective wells. Control wells contain drug-free medium.
-
Parasite Inoculation: Asynchronous parasite cultures, predominantly at the ring stage with a parasitemia of 0.5%, are added to each well (100 µL).
-
Incubation: The plates are incubated for 72 hours under the same conditions as the parasite culture.
-
Lysis and Staining: After incubation, 100 µL of lysis buffer containing 2X SYBR Green I is added to each well. The plates are incubated in the dark at room temperature for 1 hour.
-
Fluorescence Measurement: Fluorescence is measured using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
-
Data Analysis: The fluorescence readings are normalized to the drug-free control wells. The IC50 values are determined by non-linear regression analysis of the dose-response curves.
Conclusion
The unique mechanism of action of this compound, targeting the essential pyrimidine biosynthesis pathway of Plasmodium falciparum, holds significant promise for overcoming existing antimalarial drug resistance. While comprehensive cross-resistance data is still emerging, the established in vitro methodologies provide a robust framework for its evaluation. The absence of shared resistance pathways with current antimalarials suggests a low probability of cross-resistance, positioning this compound as a valuable candidate for future antimalarial combination therapies. Further studies generating specific quantitative data are crucial to fully elucidate its role in the global fight against malaria.
References
Independent Verification of DSM502's Inhibitory Concentration: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro antiplasmodial activity of DSM502, a novel dihydroorotate dehydrogenase (DHODH) inhibitor, against the malaria parasite Plasmodium falciparum. The performance of this compound is compared with established antimalarial drugs, supported by experimental data and detailed methodologies to facilitate independent verification and further research.
Comparative Analysis of Inhibitory Concentrations
The inhibitory potential of this compound and a panel of standard antimalarial agents has been evaluated against various strains of Plasmodium falciparum, including both drug-sensitive and drug-resistant lines. The half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values, which represent the concentration of a drug required to inhibit 50% of parasite growth, are summarized in the table below.
| Compound | Target/Mechanism | P. falciparum Strain | IC50 / EC50 (nM) | Reference |
| This compound | Dihydroorotate Dehydrogenase (DHODH) Inhibitor | 3D7 (cell-based) | 14 (EC50) | [1] |
| PfDHODH (enzyme-based) | N/A | 20 (IC50) | [1] | |
| DSM265 | Dihydroorotate Dehydrogenase (DHODH) Inhibitor | 3D7 | 4.3 (EC50) | [2] |
| Dd2 (multidrug-resistant) | Equally effective as against sensitive strains | [1] | ||
| Chloroquine | Heme detoxification | 3D7 (sensitive) | ~15 | [3] |
| Dd2 (resistant) | >100 | [4] | ||
| Artesunate | Endoperoxide activation | 3D7 | ~1.0-2.3 | [5] |
| Dd2 | ~3.2-7.6 | [6] | ||
| Mefloquine | Unknown | W2 (resistant) | ~27 | |
| Atovaquone | Cytochrome bc1 complex | 3D7 | ~0.4 ng/mL |
Experimental Protocols
The determination of the in vitro antiplasmodial activity of compounds like this compound typically involves standardized assays that measure parasite growth inhibition. Below are detailed methodologies for two commonly used assays.
SYBR Green I-Based Fluorescence Assay
This assay relies on the intercalation of the SYBR Green I dye into the DNA of the malaria parasite. The resulting fluorescence is proportional to the amount of parasitic DNA, thus indicating parasite growth.
Materials:
-
P. falciparum culture (synchronized to the ring stage)
-
Complete culture medium (RPMI-1640 with L-glutamine, HEPES, hypoxanthine, gentamicin, and Albumax II)
-
Test compounds (e.g., this compound) and control drugs, serially diluted
-
96-well black microplates
-
SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100) with SYBR Green I dye
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test and control compounds in complete culture medium in a 96-well plate.
-
Add synchronized ring-stage P. falciparum culture to each well to achieve a final parasitemia of ~0.5% and a hematocrit of 2.5%.
-
Include parasite-free red blood cells as a negative control and parasites with no drug as a positive control.
-
Incubate the plates for 72 hours in a humidified, gassed (5% CO2, 5% O2, 90% N2) incubator at 37°C.
-
After incubation, add SYBR Green I lysis buffer to each well.
-
Incubate the plates in the dark at room temperature for 1-2 hours.
-
Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
[3H]-Hypoxanthine Incorporation Assay
This method is considered a gold standard for assessing parasite viability. It measures the incorporation of radiolabeled hypoxanthine, a nucleic acid precursor, into the parasite's DNA during replication.
Materials:
-
P. falciparum culture (synchronized to the ring stage)
-
Complete culture medium (as above, but hypoxanthine-free for the assay)
-
Test compounds and control drugs, serially diluted
-
[3H]-hypoxanthine
-
96-well microplates
-
Cell harvester
-
Scintillation fluid and counter
Procedure:
-
Dispense serial dilutions of the test and control compounds into a 96-well plate.
-
Add synchronized ring-stage P. falciparum culture in hypoxanthine-free medium to each well (final parasitemia ~0.5%, hematocrit ~2.5%).
-
Incubate the plates for 24 hours under the same conditions as the SYBR Green I assay.
-
Add [3H]-hypoxanthine to each well and incubate for an additional 24-48 hours.
-
Harvest the contents of each well onto a filter mat using a cell harvester.
-
Wash the filter mat to remove unincorporated [3H]-hypoxanthine.
-
Dry the filter mat and add scintillation fluid.
-
Measure the radioactivity in each spot using a scintillation counter.
-
Determine the IC50 value as described for the SYBR Green I assay.
Visualizations
Signaling Pathway of DHODH Inhibition
The following diagram illustrates the mechanism of action of this compound. By inhibiting the Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), this compound blocks the de novo pyrimidine biosynthesis pathway, which is essential for the parasite's DNA and RNA synthesis and, consequently, its survival. The parasite lacks pyrimidine salvage pathways, making it entirely dependent on this de novo synthesis.
Caption: Mechanism of this compound action on the parasite's pyrimidine synthesis pathway.
Experimental Workflow for IC50 Determination
The diagram below outlines the general workflow for determining the half-maximal inhibitory concentration (IC50) of an antimalarial compound using an in vitro assay.
Caption: General workflow for determining the IC50 of an antimalarial compound.
References
- 1. A long-duration dihydroorotate dehydrogenase inhibitor (DSM265) for prevention and treatment of malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. State of Artemisinin and Partner Drug Susceptibility in Plasmodium falciparum Clinical Isolates from Colombia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chloroquine Resistance in Plasmodium falciparum Malaria Parasites Conferred by pfcrt Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive study of proteasome inhibitors against Plasmodium falciparum laboratory strains and field isolates from Gabon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of in vitro resistance to dihydroartemisinin in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the performance of DSM502 against novel antimalarial compounds
A Comparative Analysis for Researchers and Drug Development Professionals
The emergence and spread of drug-resistant Plasmodium falciparum necessitates the continuous development of novel antimalarial agents with unique mechanisms of action. This guide provides a comparative performance benchmark of DSM265, a selective inhibitor of the Plasmodium dihydroorotate dehydrogenase (DHODH), against a promising novel antimalarial candidate, P218, which targets the dihydrofolate reductase (DHFR) enzyme. The following analysis is based on publicly available preclinical and clinical data to inform researchers, scientists, and drug development professionals.
Compound Overview and Mechanism of Action
DSM265 is a triazolopyrimidine-based compound that specifically inhibits the Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a crucial enzyme in the de novo pyrimidine biosynthesis pathway of the parasite.[1][2] Unlike the human host, Plasmodium parasites are solely dependent on this pathway for the synthesis of pyrimidines, which are essential for DNA and RNA replication. By targeting PfDHODH, DSM265 effectively halts parasite proliferation in both the blood and liver stages.[1][2]
P218 is a next-generation diaminopyrimidine-based inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for the folate biosynthesis pathway. This pathway is essential for the synthesis of nucleic acids and amino acids. While traditional DHFR inhibitors like pyrimethamine have been rendered less effective due to resistance, P218 is designed to be potent against both wild-type and pyrimethamine-resistant strains of P. falciparum.
Quantitative Performance Data
The following tables summarize the in vitro and in vivo performance of DSM265 and P218 based on available experimental data.
Table 1: In Vitro Efficacy against Plasmodium falciparum
| Compound | Target | Parasite Strain | IC50 / EC50 (nM) | Reference(s) |
| DSM265 | PfDHODH | 3D7 | 4.3 | [3] |
| Dd2 (chloroquine-resistant) | Not specified in source | |||
| Multiple drug-resistant strains | 1 - 4 (µg/mL) | [1] | ||
| P218 | PfDHFR | Wild-type | <1 | [4] |
| Quadruple mutant (pyrimethamine-resistant) | <1 | [4] |
Table 2: In Vivo Efficacy in Mouse Models
| Compound | Animal Model | Parasite | Efficacy Metric | Value | Reference(s) | |---|---|---|---|---| | DSM265 | NOD-scid IL-2Rγnull (NSG) mice | P. falciparum | ED90 | 3 mg/kg/day |[3] | | P218 | SCID mice | Quadruple mutant P. falciparum | ED50 | 0.3 mg/kg |[4] | | | | | ED90 | 1 mg/kg |[4] | | | CD-1 mice | P. chabaudi | ED90 | 0.75 mg/kg |[5] |
Table 3: Clinical Performance in Humans
| Compound | Study Phase | Metric | Value | Reference(s) |
| DSM265 | Phase IIa | Parasite Clearance Half-life (400 mg dose) | 5.0 hours | [6] |
| Parasite Reduction Ratio (log10 PRR48) | 2.9 | [7] | ||
| P218 | Phase Ib | Chemoprotective Efficacy (1000 mg, 2 doses) | 100% sterile protection | |
| Chemoprotective Efficacy (100 mg, 2 doses) | 89% sterile protection |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are outlined below to facilitate reproducibility and further research.
In Vitro Susceptibility Testing: SYBR Green I Assay
The in vitro activity of antimalarial compounds is commonly determined using a SYBR Green I-based fluorescence assay. This method measures the proliferation of parasites in the presence of the test compound.
-
Parasite Culture: P. falciparum strains are cultured in human erythrocytes in RPMI 1640 medium supplemented with AlbuMAX™ or human serum.
-
Drug Dilution: The test compounds are serially diluted in multi-well plates.
-
Incubation: Synchronized ring-stage parasites are added to the wells and incubated for 72 hours under a controlled atmosphere (5% CO2, 5% O2, 90% N2).
-
Lysis and Staining: After incubation, the plates are frozen and thawed to lyse the red blood cells. A lysis buffer containing SYBR Green I dye is then added to each well. SYBR Green I intercalates with the parasitic DNA.
-
Fluorescence Reading: The fluorescence intensity is measured using a microplate reader. The intensity is proportional to the amount of parasitic DNA, indicating parasite growth.
-
Data Analysis: The 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) is calculated by fitting the dose-response data to a sigmoidal curve.
In Vivo Efficacy Testing: 4-Day Suppressive Test (Peter's Test)
This standard in vivo assay is used to evaluate the efficacy of antimalarial compounds in a murine model.
-
Infection: Mice (e.g., Swiss albino or specific immunodeficient strains for P. falciparum) are inoculated intraperitoneally with parasitized red blood cells (P. berghei for standard models or P. falciparum for humanized mouse models).
-
Treatment: The test compound is administered orally or subcutaneously to the mice for four consecutive days, starting a few hours after infection. A control group receives the vehicle, and a positive control group receives a standard antimalarial drug like chloroquine.
-
Parasitemia Monitoring: On the fifth day, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.
-
Efficacy Calculation: The percentage of parasite growth suppression is calculated by comparing the average parasitemia in the treated groups to the vehicle-treated control group. The 50% and 90% effective doses (ED50 and ED90) are then determined from the dose-response curve.
Visualizing Pathways and Workflows
Signaling Pathway: DHODH Inhibition by DSM265
Caption: Mechanism of action of DSM265 via inhibition of Plasmodium DHODH.
Experimental Workflow: In Vivo Antimalarial Efficacy
Caption: Workflow for the 4-day suppressive test for in vivo antimalarial efficacy.
This guide provides a foundational comparison of DSM265 and P218, highlighting their distinct mechanisms and promising preclinical and clinical data. Further head-to-head studies will be crucial for a definitive assessment of their relative potential in the fight against malaria.
References
- 1. Novel Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase with Anti-malarial Activity in the Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-malarial P218 shows promising result in the preclinical study – BIOTEC [biotec.or.th]
- 3. pnas.org [pnas.org]
- 4. Chemoprotective Antimalarial Activity of P218 against Plasmodium falciparum: A Randomized, Placebo-Controlled Volunteer Infection Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase with anti-malarial activity in the mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. malariaworld.org [malariaworld.org]
Safety Operating Guide
Proper Disposal of DSM502: A Guide for Laboratory Professionals
For Immediate Reference: Essential Safety and Disposal Information for DSM502
This document provides detailed procedural guidance for the safe handling and disposal of this compound in a laboratory setting. Researchers, scientists, and drug development professionals should adhere to these protocols to ensure personal safety and environmental compliance. This compound, a pyrrole-based Dihydroorotate Dehydrogenase (DHODH) inhibitor, requires careful management due to its chemical properties.
Summary of Key Safety and Disposal Data
For quick reference, the following table summarizes the essential quantitative information pertinent to the safe disposal of this compound.
| Parameter | Value | Notes |
| CAS Number | 2426616-55-7 | The unique identifier for this compound. |
| Molecular Formula | C16H16F3N3O | |
| Solubility in DMSO | 250 mg/mL (773.25 mM) | Ultrasonic assistance may be required. |
| Recommended Storage | -20°C | For long-term stability. |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents | Avoid contact with these substances. |
Experimental Protocols for Safe Handling and Disposal
The following step-by-step procedures are critical for minimizing exposure risk and ensuring the proper disposal of this compound.
Personal Protective Equipment (PPE)
Before handling this compound, all personnel must be equipped with the following standard laboratory PPE:
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: Laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended.
Spill Cleanup Protocol
In the event of a this compound spill, follow these steps to decontaminate the area safely:
-
Evacuate and Ventilate: Immediately evacuate the spill area and ensure adequate ventilation.
-
Containment: Prevent the spill from spreading by using absorbent, non-combustible material such as sand or earth.
-
Collection: Carefully scoop the contained material into a designated, labeled waste container.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Disposal: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.
Disposal of Unused this compound and Contaminated Materials
All waste containing this compound must be treated as hazardous chemical waste.
-
Waste Segregation: Do not mix this compound waste with other waste streams.
-
Containerization: Place unused this compound and any contaminated disposable materials (e.g., gloves, wipes, pipette tips) into a clearly labeled, sealed container for hazardous waste.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound (N-cyclopropyl-3-methyl-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide)".
-
Storage: Store the sealed waste container in a designated, secure area away from incompatible materials, pending collection by a licensed hazardous waste disposal service.
-
Regulatory Compliance: The final disposal of this compound waste must be conducted by a licensed professional waste disposal service in accordance with all applicable federal, state, and local regulations. Do not dispose of this compound down the drain or in regular trash.
Visualizing Procedural Workflows
To further clarify the procedural steps for safe handling and disposal, the following diagrams illustrate the key decision-making processes.
Caption: A workflow diagram for responding to a this compound spill.
Caption: Logical flow for the proper disposal of this compound waste.
Personal protective equipment for handling DSM502
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of DSM502, also identified as M-502-IS-SS. Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.
Hazard Summary
This compound is a hazardous chemical with multiple routes of exposure and associated risks. It is classified as a highly flammable liquid and is toxic if swallowed, absorbed through the skin, or inhaled.[1] It can cause skin and eye irritation, and overexposure may lead to dizziness, nausea, and respiratory failure.[1] This material is also a suspected reproductive hazard.[1]
| Hazard Classification | GHS Code | Description |
| Flammable Liquid | H225 | Highly flammable liquid and vapor.[1] |
| Acute Toxicity (Oral) | H301 | Toxic if swallowed.[1] |
| Acute Toxicity (Dermal) | H311 | Toxic in contact with skin.[1] |
| Acute Toxicity (Inhalation) | H332 | Harmful if inhaled.[1] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1] |
| Eye Damage/Irritation | H320 | Causes eye irritation.[1] |
| Specific Target Organ Toxicity | H336, H370 | May cause drowsiness or dizziness. Causes damage to organs.[1] |
| Reproductive Toxicity | H360 | Contains components that may cause birth defects or other reproductive harm.[1] |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times to prevent splashes to the eyes. |
| Hand Protection | Chemical-Resistant Gloves | Protective gloves must be worn to prevent skin contact.[1] |
| Respiratory Protection | NIOSH/MSHA Approved Respirator | Required if workplace exposure limits are exceeded or if working in an area with inadequate ventilation. A full-face respirator with multi-purpose combination (US) or type ABEK (EN14387) respirator cartridges is recommended.[1] |
| Body Protection | Laboratory Coat and Closed-Toed Shoes | To protect skin and clothing from accidental splashes. |
Experimental Protocols: Handling and Disposal
Handling Protocol:
-
Preparation: Before handling, ensure that an eye wash station and safety shower are readily accessible.[1] All personnel must be trained in the safe handling of hazardous chemicals.[1]
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.
-
Dispensing: When dispensing, avoid splashing and generation of aerosols. Use appropriate tools for transfer.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat and ignition sources.[1]
-
Hygiene: Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in the handling area.
Disposal Plan:
Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.
Emergency Procedures
Spill Response Workflow:
Caption: Workflow for responding to a this compound spill.
First Aid Measures:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present.[1]
-
In case of skin contact: Immediately wash skin with soap and plenty of water.[1] Remove contaminated clothing.[1]
-
If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
If swallowed: Do NOT induce vomiting. Call a physician or poison control center immediately.[1]
Standard Operating Procedure for this compound Handling
Caption: Standard operating procedure for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
